16:0-18:1 Diether PG
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H84NO8P |
|---|---|
分子量 |
738.1 g/mol |
IUPAC名 |
azanium 2,3-dihydroxypropyl [(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoxy]propyl] phosphate |
InChI |
InChI=1S/C40H81O8P.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-46-40(38-48-49(43,44)47-36-39(42)35-41)37-45-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h17,19,39-42H,3-16,18,20-38H2,1-2H3,(H,43,44);1H3/b19-17-;/t39?,40-;/m1./s1 |
InChIキー |
LOQYPPRARRCBCD-ORLXUSOXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 16:0-18:1 Diether PG: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diether phospholipid 16:0-18:1 Diether PG (1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)). It details its chemical structure, summarizes its physicochemical properties, outlines general methodologies for its synthesis and analysis, and discusses its applications in research, particularly in the fields of membrane biology and drug delivery.
Core Structure and Properties
This compound is a synthetic glycerophospholipid characterized by the presence of ether linkages between the glycerol backbone and its two hydrocarbon chains, in contrast to the more common ester linkages found in naturally occurring phospholipids.[1] Specifically, it possesses a 16-carbon saturated alkyl chain (hexadecyl) at the sn-1 position and an 18-carbon monounsaturated alkyl chain (octadecenyl) at the sn-2 position, linked via ether bonds.[2] The head group is a phosphatidylglycerol (PG). This structure confers high chemical stability, particularly resistance to enzymatic degradation by phospholipases.[3]
The full chemical name is 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol), often supplied as an ammonium salt.[4]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₈₄NO₈P | [2] |
| Molecular Weight | 738.07 g/mol | [2] |
| CAS Number | 1449574-32-6 | [2] |
| Physical Form | Powder | [2] |
| Purity | >99% (by TLC) | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [5] |
General Synthesis Methodology
The chemical synthesis of asymmetrically substituted diether phospholipids like this compound is a multi-step process. While a specific, detailed protocol for this exact molecule is proprietary to commercial suppliers, a general and representative synthetic strategy can be outlined based on established methods for similar ether-linked phospholipids.[5] The synthesis generally involves the chiral glycerol backbone preparation, sequential introduction of the alkyl chains via etherification, and subsequent phosphorylation and head group attachment.
Representative Synthetic Scheme:
-
Preparation of a Chiral Glycerol Synthon: The synthesis typically starts from a chiral precursor like (S)-solketal. The free hydroxyl group is protected, for instance, with a 4-methoxybenzyl (PMB) group.[5]
-
Introduction of the First Alkyl Chain (sn-1): The protected glycerol derivative is then deprotected to reveal a free hydroxyl group at the sn-1 position, which is subsequently etherified with a 16-carbon alkyl halide (e.g., 1-bromohexadecane) under basic conditions.
-
Introduction of the Second Alkyl Chain (sn-2): The protecting group at the sn-2 position is removed, and the resulting free hydroxyl is etherified with an 18-carbon unsaturated alkyl halide (e.g., (9Z)-1-bromooctadec-9-ene).
-
Deprotection and Phosphorylation: The remaining protecting group on the glycerol backbone is removed to yield the 1,2-di-O-alkyl-sn-glycerol. This intermediate is then phosphorylated at the sn-3 position. This can be achieved using various phosphorylating agents, such as phosphorus oxychloride or phosphoramidite chemistry.[5]
-
Glycerol Head Group Attachment: The final step involves the coupling of the phosphorylated intermediate with a protected glycerol molecule, followed by deprotection to yield the final this compound.
Experimental Protocols
The unique stability of this compound makes it a valuable tool in various experimental settings, particularly in the formation of stable liposomes and in studies of lipid metabolism.
Preparation of Liposomes by Extrusion
This protocol describes the formation of unilamellar liposomes incorporating this compound.
Materials:
-
This compound powder
-
Other lipids as required (e.g., cholesterol)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Homogenization (Freeze-Thaw Cycles):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles. This involves freezing the suspension in liquid nitrogen for 1 minute followed by thawing in a warm water bath (e.g., 37°C) for 5 minutes. This process helps to increase the lamellarity and encapsulation efficiency.[6]
-
-
Extrusion:
-
Assemble the liposome extrusion device with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Load the lipid suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process generates unilamellar vesicles of a defined size.
-
-
Characterization:
-
The size distribution and zeta potential of the resulting liposomes can be determined by dynamic light scattering (DLS).
-
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol outlines a general method for extracting diether lipids from a biological matrix and their subsequent analysis by TLC.
Materials:
-
Biological sample containing this compound
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel)
-
TLC developing chamber
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Iodine chamber or other visualization agent
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the sample in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Centrifuge the mixture to clarify the two phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Thin-Layer Chromatography:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Spot the dissolved extract onto a silica gel TLC plate, alongside a standard of this compound.
-
Place the TLC plate in a developing chamber containing the appropriate solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate from the chamber and allow it to air dry.
-
-
Visualization:
-
Place the dried TLC plate in an iodine chamber for several minutes. The lipids will appear as brown spots.
-
Alternatively, spray the plate with a suitable visualization reagent (e.g., phosphomolybdic acid) and heat to visualize the lipid spots.
-
Compare the retention factor (Rf) of the sample spots with that of the standard to identify the presence of this compound.
-
Applications and Signaling Pathways
Due to its resistance to enzymatic degradation, this compound is a valuable tool for studying the physical properties of cell membranes and for constructing stable liposomal drug delivery systems.[3]
Role in Minimal Cell Membrane Research
Recent studies have utilized this compound to create minimal, tunable cell membranes in organisms like Mycoplasma mycoides.[3] By replacing native, ester-linked phospholipids with this inert diether lipid, researchers can systematically study the essential lipid requirements for life. For instance, a diet of this compound in these minimal cells leads to the synthesis of cardiolipin with ether-linked hydrocarbon chains, demonstrating the plasticity of lipid metabolism.[3]
Precursor Role in Cardiolipin Synthesis
While a specific signaling pathway directly initiated by this compound is not well-documented, its structural analog, phosphatidylglycerol, is a key precursor in the biosynthesis of cardiolipin, a crucial phospholipid for mitochondrial membrane structure and function.[1] In experimental systems where this compound is supplied, it can be utilized by cellular machinery to synthesize a diether analog of cardiolipin.[3]
Caption: Metabolic pathway showing the conversion of exogenously supplied this compound to Diether Cardiolipin.
Experimental Workflow: Lipidomics Analysis
The analysis of diether lipids within a complex biological sample follows a standardized lipidomics workflow.
Caption: A typical experimental workflow for the analysis of diether phospholipids from biological samples.
Conclusion
This compound is a chemically stable and versatile phospholipid that serves as an invaluable tool for researchers in membrane biology and drug delivery. Its resistance to enzymatic degradation allows for the creation of robust model membranes and liposomal formulations. While its direct role in signaling is still an area for further investigation, its utility in dissecting fundamental lipid metabolic pathways, such as cardiolipin synthesis, highlights its importance in advancing our understanding of the lipidome. The methodologies outlined in this guide provide a foundation for the effective utilization of this compound in a research setting.
References
- 1. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(11Z)) (HMDB0010573) [hmdb.ca]
- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 16:0-18:1 Diether PG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol), commonly referred to as 16:0-18:1 Diether PG. This synthetic diether phospholipid is of increasing interest in drug delivery and membrane biophysics due to the enhanced stability conferred by its ether linkages compared to analogous ester-linked phospholipids.
Core Chemical Properties
This compound is a glycerophospholipid characterized by a glycerol backbone with a hexadecyl (16:0) chain at the sn-1 position and an oleoyl (18:1) chain at the sn-2 position, both attached via ether bonds.[1][2] The head group is a phosphoglycerol moiety.[1][2]
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in the literature. However, data from commercial suppliers and analogous compounds provide key insights.
| Property | Value | Source/Comment |
| Molecular Formula | C₄₀H₈₄NO₈P | [1][3] (Ammonium salt) |
| Molecular Weight | 738.07 g/mol | [1] (Ammonium salt) |
| Exact Mass | 737.593 g/mol | [3] (Ammonium salt) |
| CAS Number | 1449574-32-6 | [1][3] |
| Physical Form | Powder or liquid (in chloroform) | [1][4] |
| Purity | >99% (TLC) | [1][3] |
| Storage Temperature | -20°C | [3][4][5][6] |
Solubility
Stability Profile
The defining feature of diether lipids like this compound is their enhanced stability compared to their diacyl counterparts. This stability is primarily attributed to the ether linkages, which are resistant to chemical and enzymatic hydrolysis.
Chemical Stability
Ether bonds are significantly more resistant to both acidic and alkaline hydrolysis than ester bonds. This property makes diether lipids suitable for applications in environments with varying pH. While specific kinetic data for the hydrolysis of this compound is not available, general principles of organic chemistry indicate a much slower rate of degradation under hydrolytic conditions compared to ester-linked phospholipids.
Thermal Stability
The thermal stability of diether lipids is generally higher than that of diester lipids. While a specific melting point or decomposition temperature for this compound is not documented, its stability allows for its use in procedures involving temperature changes, such as freeze-thaw cycles during liposome preparation.[7][8] The phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel-like to a liquid-crystalline phase, is a key parameter for membrane fluidity. For mixed-chain phosphatidylglycerols, the Tm is influenced by the length and saturation of the acyl chains.[8] While the exact Tm for this compound is not reported, it is expected to be influenced by the presence of the unsaturated oleoyl chain, which generally lowers the Tm compared to a fully saturated diether lipid.
Oxidative Stability
The presence of a double bond in the oleoyl (18:1) chain makes this compound susceptible to oxidation. The ether linkage itself is relatively stable against oxidation. However, the unsaturated hydrocarbon chain can undergo peroxidation, leading to degradation of the lipid. Therefore, it is recommended to handle and store this lipid under an inert atmosphere and to use antioxidants when oxidative stress is a concern.
Enzymatic Stability
The ether linkages of this compound are resistant to cleavage by phospholipases (e.g., phospholipase A2) that specifically hydrolyze ester bonds in glycerophospholipids.[9] This enzymatic stability is a significant advantage for in vivo applications where enzymatic degradation can limit the bioavailability and efficacy of lipid-based drug delivery systems.
Experimental Protocols
Liposome Preparation
This compound is utilized in the formation of liposomes, often in combination with other lipids. The following is a general protocol for preparing liposomes incorporating this diether lipid.
Materials:
-
This compound
-
Other lipids (e.g., cholesterol, if required)
-
Chloroform
-
Liposome buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Liquid nitrogen
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound and any other lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the liposome buffer to the flask containing the lipid film.
-
Hydrate the film by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This can be done by vortexing or in a bath sonicator.
-
-
Homogenization (Freeze-Thaw Cycles):
-
To increase the encapsulation efficiency and create unilamellar vesicles, subject the liposome suspension to several freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen for one minute.[8]
-
Thaw the suspension in a water bath at a temperature above the lipid's Tm.
-
Repeat this cycle 5-10 times.[8]
-
-
Extrusion (Optional but Recommended for Size Uniformity):
-
To obtain liposomes with a uniform size distribution, pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
This process is typically performed 10-20 times.
-
Stability Assessment
The stability of this compound, particularly within a liposomal formulation, can be assessed using various analytical techniques.
Methods for Stability Analysis:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the degradation of the lipid over time by observing the appearance of new spots corresponding to degradation products. The purity of the initial material is often confirmed by TLC.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for characterizing the lipid and identifying its degradation products.[9] The fragmentation pattern in MS/MS can provide structural information about the headgroup and the alkyl chains.[9]
-
Dynamic Light Scattering (DLS): For liposomal formulations, DLS can be used to monitor changes in particle size and size distribution over time, which can be indicative of aggregation or fusion, and thus instability.
-
Fluororescence Spectroscopy: The leakage of an encapsulated fluorescent marker from liposomes can be monitored to assess membrane integrity and stability.
Signaling Pathways and Biological Relevance
While the direct involvement of this compound in specific signaling pathways has not been extensively documented, ether lipids, in general, are recognized as precursors for important signaling molecules.[1] For instance, platelet-activating factor (PAF), a potent lipid mediator, is an ether lipid. Although structurally different from this compound, the study of PAF highlights the potential for ether lipids to participate in cellular signaling.
The primary biological relevance of synthetic diether lipids like this compound currently lies in their application in drug delivery systems. Their enhanced stability against enzymatic degradation makes them attractive for formulating liposomes and other lipid nanoparticles designed to have a longer circulation time and improved drug release profiles in vivo.
Visualizations
Generalized Ether Lipid Biosynthesis Pathway
Caption: A simplified workflow of the biosynthesis of non-isoprenoid diether phospholipids.
Experimental Workflow for Liposome Preparation
Caption: A typical experimental workflow for the preparation of unilamellar liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 3. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids | Scilit [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol | C40H77O10P | CID 155293303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermotropic phase behavior of mixed-chain phosphatidylglycerols: implications for acyl chain packing in fully hydrated bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of Diether Phospholipids in Archaea: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Archaea, the third domain of life, are renowned for their ability to thrive in extreme environments. Central to their survival is the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes. This guide provides an in-depth technical exploration of the core functions of diether phospholipids in archaea. It details their distinct chemical structure, their critical role in maintaining membrane stability and fluidity under harsh conditions, and their biosynthetic pathways. This document also presents detailed experimental protocols for the extraction, analysis, and characterization of these remarkable lipids, along with quantitative data on membrane properties and a discussion of their potential involvement in cellular processes beyond membrane structure.
Introduction: The Archaeal Lipid Divide
The cell membranes of archaea represent a fundamental divergence in the evolution of life, often referred to as the "lipid divide".[1][2] Unlike bacteria and eukaryotes, which utilize ester-linked fatty acids, archaeal membranes are predominantly composed of isoprenoid chains linked to a glycerol backbone via ether bonds.[1][2][3] This seemingly subtle chemical difference has profound implications for the biophysical properties of the membrane, bestowing upon it remarkable resistance to extremes of temperature, pH, and salinity.[4]
Diether phospholipids, the focus of this guide, are a major class of these unique archaeal lipids. They consist of two C20 or C25 isoprenoid chains ether-linked to the sn-2 and sn-3 positions of a glycerol-1-phosphate backbone.[4] This stereochemistry is the mirror image of that found in bacterial and eukaryotic phospholipids.[3] These diether lipids typically assemble into bilayer membranes, analogous to those in other domains of life, yet possessing significantly enhanced stability.[5]
Core Functions of Diether Phospholipids
The primary and most well-understood function of diether phospholipids is to form a stable and functional cell membrane, particularly in environments that would be lethal to most bacteria and eukaryotes.
Membrane Stability in Extreme Environments
The exceptional stability of archaeal membranes is a direct consequence of the chemical nature of their diether phospholipids.
-
Ether Linkages: The ether bond is chemically more resistant to hydrolysis than the ester bond, particularly at high temperatures and extreme pH values.[4][5] This inherent stability prevents the degradation of the membrane lipids in harsh environments.
-
Isoprenoid Chains: The hydrocarbon tails of archaeal lipids are composed of repeating isoprene units, which are branched and often saturated.[4] These branched chains interdigitate more effectively than linear fatty acids, leading to a more tightly packed and rigid membrane.[6] This dense packing reduces the permeability of the membrane to ions and small molecules, which is crucial for maintaining the proton motive force and cellular homeostasis in extreme conditions.[5][7]
Regulation of Membrane Fluidity
While providing stability, the archaeal membrane must also remain fluid to allow for the proper function of embedded proteins and to adapt to changes in the environment. Archaea modulate the fluidity of their membranes by altering the composition of their diether phospholipids.
-
Chain Length and Branching: Variations in the length (C20 vs. C25) and branching patterns of the isoprenoid chains can influence membrane fluidity.
-
Polar Head Groups: The nature of the polar head group attached to the phosphate can also affect membrane properties. Common head groups include glycerol, serine, ethanolamine, and inositol.[4]
Quantitative Analysis of Diether Phospholipid Function
The unique properties of archaeal membranes have been quantified through various biophysical studies. The following tables summarize key quantitative data, providing a comparative overview of the impact of diether phospholipids on membrane characteristics.
| Property | Archaeal Diether Lipid Membrane | Bacterial/Eukaryotic Ester Lipid Membrane | Reference(s) |
| Phase Transition Temperature (Tm) | -15°C to -20°C | 40°C to 50°C (for saturated lipids) | [8] |
| Proton Permeability | Extremely low, with slight increase at high temperatures | Low at low temperatures, drastically increases with temperature | [8] |
| Solute Permeability | Markedly low for fluorescent dyes and ions | Higher, and more temperature-sensitive | [9] |
| Chemical Stability | Resistant to hydrolysis at 100°C in 5% HCl/MeOH | Completely methanolyzed under the same conditions | [8] |
Table 1: Comparative Biophysical Properties of Archaeal vs. Bacterial/Eukaryotic Membranes. This table highlights the significant differences in the physical characteristics of membranes composed of diether phospholipids compared to those with ester-linked fatty acids.
| Archaeal Species | Growth Temperature (°C) | Diether Lipid (%) | Tetraether Lipid (%) | Reference(s) |
| Pyrococcus horikoshii | 98 | 10 | 90 | [10] |
| Thermococcus gorgonarius | 85 | 80 | 20 | [10] |
| Thermococcus barophilus (optimal) | 85 | ~50 | ~50 | [10] |
| Thermococcus kodakarensis | 85 | 17.7 | 82.3 | [2] |
| Thermococcus kodakarensis | 60 | 49.1 | 50.9 | [2] |
| Archaeoglobus fulgidus | 78 | 60 | 40 | [2] |
| Archaeoglobus fulgidus | 70 | 70 | 30 | [2] |
Table 2: Relative Abundance of Diether and Tetraether Lipids in Hyperthermophilic Archaea. This table illustrates how different archaeal species, and even the same species under different growth temperatures, modulate the ratio of bilayer-forming diether lipids and monolayer-forming tetraether lipids, presumably to maintain optimal membrane function.
Biosynthesis of Diether Phospholipids
The biosynthesis of archaeal diether phospholipids is a multi-step enzymatic process that is distinct from the fatty acid synthesis pathways in bacteria and eukaryotes. The key steps are outlined below.
Core Lipid Synthesis
-
Glycerol-1-Phosphate Backbone Formation: The pathway begins with the reduction of dihydroxyacetone phosphate (DHAP) to sn-glycerol-1-phosphate (G1P) by the enzyme G1P dehydrogenase (G1PDH).[3][11] This establishes the unique stereochemistry of the archaeal lipid backbone.
-
Isoprenoid Chain Synthesis: The isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate pathway.[3]
-
Ether Bond Formation: Geranylgeranyl glyceryl phosphate (GGGP) synthase catalyzes the attachment of the first geranylgeranyl group to the sn-3 position of G1P via an ether linkage.[3] Subsequently, digeranylgeranyl glyceryl phosphate (DGGGP) synthase attaches the second geranylgeranyl group to the sn-2 position, also via an ether linkage, to form DGGGP, the core diether lipid.[3]
Polar Head Group Attachment
The final step in the biosynthesis of diether phospholipids is the attachment of a polar head group to the phosphate of DGGGP. This is typically achieved through the activation of the core lipid with CTP to form CDP-archaeol, which then serves as a precursor for the addition of various polar head groups by specific synthases.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of archaeal diether phospholipids.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a standard method for the total lipid extraction from archaeal cells.[8][12][13][14]
Materials:
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Deionized water (dH2O)
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or SpeedVac
Procedure:
-
Harvest archaeal cells by centrifugation and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in a monophasic mixture of CHCl3:MeOH:dH2O (1:2:0.8, v/v/v). For every 1 mL of cell suspension, use 3.75 mL of the solvent mixture.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.
-
Break the monophasic system into a biphasic system by adding 1.25 mL of CHCl3 and 1.25 mL of dH2O for every 1 mL of the initial cell suspension.
-
Vortex the mixture again and then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
The lower phase (chloroform) contains the total lipids. Carefully collect the lower phase using a Pasteur pipette, avoiding the interface.
-
For a cleaner preparation, the chloroform phase can be washed with an "authentic upper phase" (prepared by performing the extraction procedure with dH2O instead of the cell suspension).
-
Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Store the dried lipid extract under an inert atmosphere at -20°C.
Lipid Separation by Two-Dimensional Thin-Layer Chromatography (2D-TLC)
2D-TLC is a powerful technique for separating the complex mixture of polar lipids found in archaea.[15][16]
Materials:
-
Silica gel 60 TLC plates (20 x 20 cm)
-
TLC developing tanks
-
Solvent system 1 (first dimension): Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Solvent system 2 (second dimension): Chloroform:Methanol:Acetic Acid:Water (80:9:12:2, v/v/v)
-
Iodine vapor or other suitable visualization agent (e.g., Dittmer-Lester reagent for phospholipids)
-
Microsyringe
Procedure:
-
Activate the TLC plate by heating it at 110°C for 30-60 minutes.
-
Dissolve the total lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Using a microsyringe, carefully spot the lipid extract onto one corner of the TLC plate, about 2 cm from the bottom and side edges.
-
Place the TLC plate in a developing tank containing the first dimension solvent system. Ensure the solvent level is below the spotted sample. Seal the tank and allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and dry it thoroughly in a fume hood.
-
Rotate the plate 90 degrees so that the separated lipid spots from the first dimension form the new origin.
-
Place the plate in a second developing tank containing the second dimension solvent system and allow it to develop.
-
After the second dimension run, remove the plate and dry it completely.
-
Visualize the separated lipid spots by placing the plate in a sealed tank containing a few crystals of iodine. The lipids will appear as yellow-brown spots. Alternatively, use specific spray reagents to identify different lipid classes (e.g., Dittmer-Lester reagent for phospholipids).
-
The position of the spots can be compared to known standards to identify the different phospholipid species.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for the identification and quantification of archaeal lipids.[17][18][19]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Normal-phase silica column
Procedure:
-
Dissolve the lipid extract in an appropriate solvent (e.g., hexane:isopropanol).
-
Inject the sample into the HPLC system.
-
Separate the lipids using a normal-phase silica column with a gradient elution program. A typical gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like isopropanol.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode for APCI or both positive and negative ion modes for ESI to detect the protonated molecules [M+H]+ and other adducts.
-
Identify the different diether phospholipids based on their retention times and their characteristic mass-to-charge ratios (m/z).
-
Quantification can be achieved by integrating the peak areas of the extracted ion chromatograms and comparing them to internal standards.
Measurement of Membrane Fluidity using Laurdan GP
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment, making it a useful tool for assessing membrane fluidity.[20][21][22][23][24]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Liposome preparation of archaeal lipids
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Prepare unilamellar vesicles (liposomes) from the archaeal lipid extract.
-
Incorporate Laurdan into the liposomes at a molar ratio of approximately 1:500 (Laurdan:lipid).
-
Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at an excitation wavelength of 350 nm. Record the fluorescence intensity at 440 nm (I440, corresponding to the gel phase) and 490 nm (I490, corresponding to the liquid-crystalline phase).
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane. Measurements can be taken at different temperatures to assess the effect of temperature on membrane fluidity.
Signaling Pathways and Other Functions
While the structural role of diether phospholipids is well-established, their involvement in cellular signaling pathways is an emerging area of research. In bacteria and eukaryotes, phospholipids and their derivatives act as second messengers in a variety of signaling cascades. It is plausible that archaea also utilize their unique lipids in similar ways. However, at present, specific signaling pathways directly involving diether phospholipids in archaea are not well-characterized and represent a frontier in archaeal biology.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to archaeal diether phospholipids.
Biosynthetic Pathway of Archaeal Diether Phospholipids
Caption: Biosynthesis of archaeal diether phospholipids.
Experimental Workflow for Archaeal Lipid Analysis
Caption: Experimental workflow for archaeal lipid analysis.
Logical Relationship of Diether Lipid Structure to Membrane Stability
Caption: Structure-function relationship of diether lipids.
Conclusion and Future Directions
Diether phospholipids are central to the biology of archaea, enabling their survival in some of the most extreme environments on Earth. Their unique chemical structure confers unparalleled stability to archaeal membranes, a feature that has been extensively characterized through biophysical studies. The biosynthetic pathways leading to these fascinating molecules are also now largely understood.
Future research in this field is likely to focus on several key areas. A deeper understanding of the regulation of diether phospholipid biosynthesis in response to environmental cues will provide further insights into archaeal adaptation strategies. The exploration of the potential roles of these lipids in cellular signaling and other non-structural functions is a particularly exciting avenue of investigation. Finally, the remarkable properties of archaeal lipids make them attractive candidates for biotechnological applications, such as the development of highly stable liposomes for drug delivery and the creation of novel biomaterials. Continued research into the function of archaeal diether phospholipids will undoubtedly continue to expand our understanding of the diversity and ingenuity of life.
References
- 1. Adaptations of archaeal and bacterial membranes to variations in temperature, pH and pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Archaeal phospholipids: Structural properties and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications [mdpi.com]
- 6. Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Exploration of the Thermococcus barophilus Lipidome Reveals the Widest Variety of Phosphoglycolipids in Thermococcales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. escholarship.org [escholarship.org]
- 10. Frontiers | Functionalized Membrane Domains: An Ancestral Feature of Archaea? [frontiersin.org]
- 11. Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. epic.awi.de [epic.awi.de]
- 14. mdpi.com [mdpi.com]
- 15. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis [bio-protocol.org]
- 19. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
The Unseen Architects: An In-depth Technical Guide to the Biological Significance of Ether Lipids in Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ether lipids, a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone, are critical components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems.[1] Constituting up to 20% of the total phospholipid mass in mammals, these molecules are not mere structural elements but active participants in a host of cellular processes, including membrane dynamics, signal transduction, and defense against oxidative stress.[1][2] Their structural variance from the more common ester-linked phospholipids imparts distinct physicochemical properties that influence membrane fluidity, curvature, and the formation of specialized microdomains like lipid rafts.[3][4] Furthermore, specific ether lipids, such as plasmalogens and platelet-activating factor (PAF), act as potent signaling molecules and antioxidants.[5][6][7] Aberrations in ether lipid metabolism are increasingly implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making them a compelling area of investigation for therapeutic intervention.[1][8] This guide provides a comprehensive overview of the biological significance of ether lipids, with a focus on their roles in membrane architecture and cellular signaling, and details key experimental methodologies for their study.
Structural Diversity and Membrane Properties
The defining feature of ether lipids is the ether linkage of a fatty alcohol to the glycerol backbone at the sn-1 position. This contrasts with the ester linkage found in conventional phospholipids.[1] This seemingly subtle difference has profound consequences for the molecule's conformation and, by extension, membrane properties. The ether bond is more chemically stable and less prone to hydrolysis than the ester bond.
There are two main classes of ether phospholipids:
-
Plasmanyl lipids: These contain an alkyl group linked by an ether bond at the sn-1 position.
-
Plasmenyl lipids (Plasmalogens): These possess a vinyl-ether linkage at the sn-1 position, which confers unique chemical properties, including a susceptibility to oxidation that underlies their antioxidant function.[9]
The presence of ether lipids influences several key membrane characteristics:
-
Membrane Fluidity and Packing: The ether linkage alters the geometry of the lipid headgroup, leading to more compact packing of phospholipids within the membrane. This can decrease membrane fluidity and increase the order of the lipid bilayer.[10][11]
-
Membrane Fusion: Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar, inverted hexagonal structures, which are thought to be intermediates in the process of membrane fusion.[3][4][12] This implicates them in essential cellular events such as vesicle trafficking and neurotransmitter release.
-
Lipid Rafts: Ether lipids are important for the formation and stability of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the cell membrane that serve as platforms for signal transduction.[3][4]
Quantitative Distribution of Ether Lipids
The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions. The following tables summarize the quantitative distribution of ether lipids in various mammalian tissues.
Table 1: Ether Lipid Content in Various Mammalian Tissues
| Tissue | Total Ether Lipids (% of Total Phospholipids) | Key Ether Lipid Classes | Reference |
| Brain | ~20-22% | High in ethanolamine plasmalogens | [2][13][14] |
| Heart | High | Rich in choline and ethanolamine plasmalogens | [2] |
| Spleen | High | - | [2] |
| White Blood Cells | High | - | [2] |
| Skeletal Muscle | Moderate | - | [11] |
| Kidney | Moderate | - | [11] |
| Adipose Tissue | Moderate | - | [11] |
| Liver | Low | Scant intracellularly | [2][11][14] |
Table 2: Plasmalogen Levels in Alzheimer's Disease (AD) Brain Tissue Compared to Healthy Controls
| Brain Region | Plasmalogen Reduction in AD | Specific Plasmalogen Species Affected | Reference |
| Prefrontal Cortex | Significant decrease (up to 73% for choline plasmalogens) | PlsCho, DHA-containing PlsEtn | [15][16] |
| Gray Matter | 10-30% reduction, correlating with disease severity | Pls(18:1-18:1)/(18:0-18:2), Pls(18:0-22:6) | [10][15] |
| White Matter | Significant reduction | Pls(18:1-18:1) | [10] |
| Serum | Reduced levels correlate with cognitive decline | DHA-PlsEtn | [15][17][18] |
Role in Cellular Signaling
Ether lipids are not merely structural components but also active participants in cellular signaling.
Platelet-Activating Factor (PAF) Signaling
Platelet-activating factor (PAF) is a potent, ether-linked signaling phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[6][19] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[3][8]
Ether Lipids and Akt Signaling in Schwann Cells
Ether lipids, particularly plasmalogens, are crucial for the proper function of Schwann cells, the myelinating cells of the peripheral nervous system.[20] Deficiencies in ether lipids can impair the activation of the Akt signaling pathway, which is essential for Schwann cell differentiation and myelination.[21]
Antioxidant Functions
Plasmalogens, with their vinyl-ether bond, are potent antioxidants that can protect cells from oxidative damage.[7] The vinyl-ether linkage is readily oxidized, acting as a sacrificial scavenger of reactive oxygen species (ROS), thereby protecting other more critical molecules like polyunsaturated fatty acids (PUFAs) and cholesterol from oxidative damage.[7][22] This antioxidant capacity is particularly important in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.
Experimental Protocols
A variety of analytical techniques are employed to study ether lipids. Below are detailed methodologies for some of the key experiments.
Lipid Extraction from Tissues or Cells
A robust lipid extraction is the first critical step for any lipidomic analysis. The methyl-tert-butyl ether (MTBE) method is a widely used protocol that provides good recovery of a broad range of lipid classes, including ether lipids.[23][24][25]
Materials:
-
Homogenizer (for tissues)
-
Glass centrifuge tubes
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Homogenization (for tissues): Weigh approximately 30 mg of frozen tissue and homogenize in 500 µL of ice-cold methanol.[23] For cell pellets, they can be directly resuspended in methanol.
-
Solvent Addition: To the homogenate, add 1 mL of MTBE.[23]
-
Internal Standards: Spike the sample with an appropriate internal standard mix for ether lipids to allow for accurate quantification.
-
Extraction: Vortex the mixture vigorously for 1 minute and then agitate at 4°C for 30 minutes.[23]
-
Phase Separation: Add 250 µL of ice-cold water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 20°C.[23]
-
Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
-
Reconstitution: For analysis, reconstitute the dried lipids in an appropriate solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5, v/v/v).[24]
Separation of Lipid Classes by Thin-Layer Chromatography (TLC)
TLC is a classic and effective method for separating different lipid classes based on their polarity.[26][27][28][29]
Materials:
-
TLC plates (silica gel coated)
-
TLC development chamber
-
Developing solvent: petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v) for neutral lipids.[27]
-
Visualization reagent: Iodine vapor or 50% sulfuric acid spray.[26][27]
-
Lipid standards (e.g., cholesterol, fatty acids, triglycerides, phospholipids)
Procedure:
-
Plate Activation: Activate the TLC plate by heating it at 110°C for 30 minutes.[27]
-
Sample Application: Using a capillary tube, spot the reconstituted lipid extract and lipid standards onto the origin line of the TLC plate.[27][30]
-
Development: Place the TLC plate in a development chamber containing the developing solvent, ensuring the origin line is above the solvent level. Seal the chamber and allow the solvent to ascend the plate by capillary action.[27][30]
-
Drying: Once the solvent front has reached near the top of the plate, remove the plate and allow it to air dry completely.[27]
-
Visualization: Place the dried plate in a chamber with iodine crystals or spray with 50% sulfuric acid and heat to visualize the separated lipid spots.[26][27] The different lipid classes will migrate to different heights on the plate based on their polarity.
Analysis of Ether Lipids by Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detailed characterization and quantification of individual ether lipid species.[5][31][32][33]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).[33]
General LC-MS/MS Protocol:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable HPLC column (e.g., a C8 or C18 reversed-phase column) to separate the different lipid species based on their hydrophobicity.[24][31] A gradient elution with solvents such as water, methanol, and isopropanol containing additives like ammonium acetate is typically used.
-
Ionization: The eluting lipids are ionized using an electrospray ionization (ESI) source, typically in both positive and negative ion modes to detect different lipid classes.
-
MS1 Analysis (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all the lipid ions present in the sample.
-
MS2 Analysis (Tandem MS): The most intense ions from the MS1 scan are selected and fragmented. The resulting fragment ions provide structural information about the lipid, including the identity of the headgroup and the fatty acyl/alkyl chains. Specific fragmentation patterns can be used to distinguish between plasmanyl and plasmenyl (plasmalogen) species.[31]
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify the individual ether lipid species by comparing their m/z values and fragmentation patterns to lipid databases and the internal standards.[33]
Conclusion and Future Directions
Ether lipids are integral components of cellular membranes with multifaceted roles that extend far beyond simple structural support. Their unique chemical properties influence membrane dynamics and they act as critical signaling molecules and antioxidants. The growing body of evidence linking altered ether lipid metabolism to a variety of diseases underscores their importance in human health and presents new opportunities for the development of novel diagnostic markers and therapeutic strategies. Future research will likely focus on elucidating the precise molecular mechanisms by which ether lipids contribute to disease pathogenesis and on exploring the therapeutic potential of modulating ether lipid levels. Advances in lipidomic technologies will continue to provide deeper insights into the complex and dynamic world of these essential lipids.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasmalogens: targets for oxidants and major lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ether lipid - Wikipedia [en.wikipedia.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Opposing Extracellular Signal-Regulated Kinase and Akt Pathways Control Schwann Cell Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 24. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 25. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 26. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 27. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 28. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 29. aocs.org [aocs.org]
- 30. m.youtube.com [m.youtube.com]
- 31. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. lipidmaps.org [lipidmaps.org]
- 33. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 16:0-18:1 Diether PG and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) for Researchers and Drug Development Professionals
This technical guide provides an in-depth comparison of two structurally related yet functionally distinct phospholipids: 16:0-18:1 Diether PG and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these lipids in biological systems and their potential as therapeutic agents or components of drug delivery systems.
Introduction
Phospholipids are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, from maintaining structural integrity to acting as signaling molecules. The seemingly subtle difference between an ether and an ester linkage at the glycerol backbone can have profound implications for the physicochemical properties and biological functions of a phospholipid.[1][2][3] This guide will explore these differences through a detailed examination of this compound, an ether-linked phosphatidylglycerol, and its well-studied diacyl counterpart, POPG.
This compound (1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)) is a glycerophospholipid characterized by ether bonds at both the sn-1 and sn-2 positions of the glycerol backbone.[4] This diether linkage confers significant chemical stability, particularly resistance to enzymatic degradation by phospholipases.[5]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a common glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position, linked by ester bonds. It is a significant component of pulmonary surfactant and bacterial membranes and is known for its immunomodulatory properties.[6]
Physicochemical Properties
The structural differences between diether and diacyl phospholipids directly translate to distinct physicochemical behaviors. These properties are crucial for their roles in membrane architecture and for their application in liposomal drug delivery systems.
| Property | This compound | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) | References |
| Molecular Formula | C40H84NO8P | C40H76NaO10P | [4][7] |
| Molecular Weight | 738.071 g/mol (ammonium salt) | 771 g/mol (sodium salt) | [4][7] |
| Bond Type at sn-1 and sn-2 | Ether | Ester | [5] |
| Chemical Stability | High; resistant to phospholipase A1 and A2 hydrolysis. More stable at high pH. | Susceptible to enzymatic and chemical hydrolysis of ester bonds. | [5] |
| Membrane Properties | Tends to form non-lamellar inverted hexagonal structures, which can facilitate membrane fusion. Contributes to the stability of lipid raft microdomains. | Forms stable lamellar bilayers. Can be used to create model membranes with controlled permeability. | [1][8][9] |
| Phase Transition Temperature (Tm) | Generally lower than their diacyl counterparts, leading to increased membrane fluidity. | The specific Tm for POPG is influenced by hydration and ionic strength. | [8] |
Biological Functions and Signaling Pathways
While both lipids are integral membrane components, their differing structures lead to distinct biological activities and involvement in cellular signaling.
This compound and Ether Lipids in General
Ether lipids, including this compound, are involved in a variety of biological processes:
-
Membrane Structure and Dynamics : Their unique geometry and resistance to degradation contribute to the formation of stable and specialized membrane domains like lipid rafts.[1][8] Lipid rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[1][8] The presence of ether lipids can enhance the stability of these domains.[8]
-
Cell Signaling : Ether lipids can act as signaling molecules themselves or as precursors to signaling molecules.[1] For instance, some ether-linked lipids are precursors to potent signaling molecules like Platelet-Activating Factor (PAF).
-
Antioxidant Properties : Certain ether lipids, particularly plasmalogens (which have a vinyl-ether bond at the sn-1 position), are thought to function as endogenous antioxidants, protecting cells from oxidative stress.[1]
Below is a generalized signaling pathway illustrating the role of ether lipids in cellular processes.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)
POPG has well-defined roles in innate immunity and as a biosynthetic precursor:
-
Innate Immunity and Inflammation : POPG is a known antagonist of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6] It can inhibit the inflammatory response triggered by bacterial components like lipopolysaccharide (LPS) by preventing the formation of the TLR4-MD2-CD14 signaling complex.[6]
-
Pulmonary Surfactant : POPG is a crucial component of lung surfactant, where it contributes to reducing surface tension at the air-liquid interface in the alveoli, preventing alveolar collapse.
-
Precursor for Cardiolipin Synthesis : In the inner mitochondrial membrane, POPG serves as a direct precursor for the synthesis of cardiolipin, a unique phospholipid essential for mitochondrial function and structure.
The following diagram illustrates the inhibitory effect of POPG on the TLR4 signaling pathway.
Experimental Protocols
This section outlines general methodologies for the synthesis, analysis, and study of these phospholipids.
Synthesis
-
This compound : The synthesis of diether phospholipids is a complex multi-step process that is not as straightforward as for diacyl lipids. It typically involves the protection of glycerol hydroxyl groups, etherification with the desired alkyl chains, and subsequent phosphorylation and deprotection steps. Due to its complexity, it is often sourced from specialized chemical suppliers.
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) : POPG can be synthesized through enzymatic reactions. For example, phospholipase D can be used to catalyze a transphosphatidylation reaction, replacing the head group of a precursor phospholipid (like phosphatidylcholine) with glycerol.[2] Chemoenzymatic methods are also employed for the synthesis of structured triglycerides, which can be adapted for phospholipid synthesis.[10][11]
The following diagram outlines a general workflow for the enzymatic synthesis of POPG.
Analysis and Differentiation
Distinguishing between diether and diacyl phospholipids requires specific analytical techniques:
-
Thin-Layer Chromatography (TLC) : Can be used for the separation of different lipid classes. The migration of diether and diacyl lipids may differ slightly based on the solvent system used.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : After hydrolysis and derivatization, the fatty acid and fatty alcohol components can be identified and quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a powerful technique for the analysis of intact phospholipids. Tandem mass spectrometry can reveal the nature of the linkages at the sn-1 and sn-2 positions through characteristic fragmentation patterns.[2] For diether lipids, collisional activation of positive ions can provide information about the alkyl chains.[2]
Preparation of Liposomes
Liposomes are widely used as model membranes and for drug delivery. The thin-film hydration method is a common technique for their preparation:
-
Lipid Film Formation : The desired lipids (e.g., this compound or POPG, often in combination with other lipids like cholesterol) are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen or by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask.[12][13]
-
Hydration : The lipid film is hydrated with an aqueous buffer by vortexing or sonication. The temperature of the buffer should be above the phase transition temperature of the lipids to ensure proper vesicle formation.[12][13]
-
Size Reduction : The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size.[14][15]
Studying Lipid-Protein Interactions
Several biophysical techniques can be employed to investigate the interaction of these lipids with proteins:
-
Fluorescence Spectroscopy : Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence anisotropy can be used to monitor the binding of fluorescently labeled proteins to liposomes containing the lipid of interest.
-
Surface Plasmon Resonance (SPR) : This technique allows for the real-time, label-free detection of protein binding to a lipid bilayer immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with the binding of a protein to a lipid, providing thermodynamic parameters of the interaction.
Conclusion
The choice between this compound and POPG in research and development depends critically on the desired application. The enhanced stability of the diether lipid makes it an attractive candidate for creating robust liposomal formulations for drug delivery, especially in environments with high enzymatic activity. Its role in modulating membrane fluidity and lipid raft formation also presents opportunities for influencing cellular signaling pathways. In contrast, the well-defined immunomodulatory properties of POPG, particularly its TLR antagonism, position it as a potential therapeutic agent for inflammatory conditions. A thorough understanding of their distinct physicochemical and biological properties, as outlined in this guide, is paramount for their effective utilization in scientific research and pharmaceutical development.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylglycerol sodium salt, Phosphatidylglycerol component (CAS 268550-95-4) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ableweb.org [ableweb.org]
- 15. researchgate.net [researchgate.net]
The Role of 16:0-18:1 Diether Phosphatidylglycerol in Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise control of experimental variables is paramount to elucidating the complex roles of lipids in cellular function and disease. Among the arsenal of tools available to researchers, synthetic lipids with tailored properties have become indispensable. This technical guide focuses on 16:0-18:1 Diether Phosphatidylglycerol (Diether PG), a synthetic glycerophospholipid distinguished by the presence of ether linkages connecting its hexadecyl (16:0) and oleoyl (18:1) chains to the glycerol backbone. Unlike their ester-linked counterparts, which are susceptible to enzymatic cleavage by phospholipases, diether lipids exhibit remarkable resistance to degradation. This characteristic makes 16:0-18:1 Diether PG an invaluable tool for creating stable, defined membrane environments, thereby enabling researchers to investigate the fundamental roles of lipid composition and diversity in biological systems. This guide will delve into the applications of this compound in lipidomics research, provide an overview of relevant experimental protocols, and illustrate key concepts with diagrams.
Core Applications in Lipidomics Research
The primary utility of this compound stems from its enzymatic inertness. This property allows for the creation of cellular and model membrane systems with a fixed and known lipid composition, a feat unattainable with naturally occurring, metabolically active lipids.
Minimal Cell and Synthetic Biology Research
A significant application of this compound is in the field of synthetic biology, particularly in the study of "minimal cells"[1][2][3][4][5]. These are cells engineered to have the smallest possible genome and set of components necessary for life. By supplying these minimal cells with a diet containing this compound, researchers can precisely control the lipid makeup of their membranes[1][2][3][4][5]. This approach has been instrumental in demonstrating that a surprisingly low diversity of lipids is sufficient to support life and in dissecting the relative importance of lipid headgroup versus acyl chain diversity for cellular growth and function[1][5].
In such studies, when cells are grown on a diet containing this compound, they can incorporate it into their membranes. Furthermore, this diether lipid can be a precursor for the synthesis of other essential lipids, such as cardiolipin, which will also possess the non-degradable ether-linked chains[1][5]. This allows for the creation of a membrane with a defined and stable lipidome, isolating the effects of lipid structure from the complexities of lipid metabolism.
Liposome and Model Membrane Studies
Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as models for cell membranes and as drug delivery vehicles[6][7]. The stability of liposomes is a critical factor in their utility. The incorporation of this compound into liposomes enhances their stability by making them resistant to enzymatic degradation that can occur in biological environments[8]. This is particularly advantageous in drug delivery applications, where a longer circulation half-life is desirable.
In basic research, stable liposomes formulated with this compound provide robust model systems for studying a variety of membrane properties, including permeability, fusion, and the function of reconstituted membrane proteins, without the confounding variable of lipid degradation[8].
Quantitative Data Presentation
Currently, there is a lack of quantitative data in the scientific literature regarding the natural abundance of this compound in biological tissues, as it is primarily a synthetic tool. The quantitative data available pertains to its use in controlled experimental settings.
| Application | Organism/System | Key Finding | Lipid Composition Control | Reference |
| Minimal Cell Growth | Mycoplasma mycoides | Demonstrated that a lipidome with limited diversity can support life. Acyl chain diversity was found to be more critical for growth than headgroup diversity. | By providing this compound as a primary lipid source, the cellular lipid composition was simplified and controlled, preventing metabolic remodeling. | [1][5] |
| Liposome Stability | In vitro liposome assay | Liposomes containing diether lipids show increased stability against enzymatic hydrolysis. | The incorporation of diether PGs creates liposomes with a defined and stable lipid composition. | [8] |
The Broader Context: The Role of Ether Lipids in Biology
While this compound is a synthetic molecule, naturally occurring ether lipids, including plasmalogens and other diether lipids, are integral components of biological membranes in many organisms[9][10][11][12][13][14]. They play crucial roles in:
-
Membrane Structure and Fluidity: The ether linkage alters the geometry and packing of lipids in the membrane, influencing its fluidity and stability[10][13].
-
Lipid Rafts: Ether lipids are often enriched in lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling[9][12][15].
-
Membrane Fusion: The tendency of some ether lipids to form non-lamellar structures is thought to facilitate membrane fusion events[9][10][11][12].
-
Signaling: Some ether lipids can act as signaling molecules themselves or as precursors to signaling molecules[16].
-
Antioxidant Defense: Plasmalogens, a subclass of ether lipids with a vinyl-ether bond, can act as endogenous antioxidants, protecting cells from oxidative stress.
The study of synthetic, stable ether lipids like this compound provides valuable insights into the fundamental physical and chemical properties that underpin these diverse biological functions.
Experimental Protocols
The following are generalized protocols relevant to the use of this compound in lipidomics research.
Protocol 1: Lipid Extraction for Mass Spectrometry Analysis of Cells Cultured with this compound
This protocol is a standard method for extracting lipids from cellular samples for subsequent analysis by mass spectrometry.
Materials:
-
Cell pellet
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain lipids not present in the sample)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet in a known volume of ice-cold methanol.
-
Addition of Internal Standards: Add a precise amount of the internal standard mixture to the cell suspension. This is crucial for accurate quantification.
-
Lipid Extraction:
-
Add a volume of MTBE that is approximately 3.3 times the volume of methanol used.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add a volume of water that is 0.83 times the volume of methanol.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Collection of Lipid Phase: Carefully collect the upper (organic) phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry analysis (e.g., methanol/chloroform mixture).
Protocol 2: Preparation of Liposomes Containing this compound
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound and other desired lipids (e.g., cholesterol, other phospholipids) in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including this compound, in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film.
-
Incubate the flask at a temperature above the phase transition temperature of the lipid mixture, with gentle agitation, to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Sonication: Briefly sonicate the MLV suspension in a water bath sonicator to aid in the dispersion of the lipids.
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size.
-
-
Characterization: The size distribution and stability of the prepared liposomes can be characterized using techniques such as dynamic light scattering (DLS).
Visualizations
Diagram 1: Experimental Workflow for Studying Minimal Cell Membranes
References
- 1. researchgate.net [researchgate.net]
- 2. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tuneable minimal cell membrane reveals that two lipids suffice for life | bioRxiv [biorxiv.org]
- 4. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 12. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Lipid Membranes in Life’s Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protein-cell.net [protein-cell.net]
- 15. Effect of anti-tumor ether lipids on ordered domains in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Diether Glycerophospholipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diether glycerophospholipids, from their historical discovery to their intricate synthesis and pivotal roles in cellular signaling. This document is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Discovery and Historical Context
The journey into the world of diether glycerophospholipids began with the serendipitous discovery of plasmalogens in 1924 by Feulgen and Voit. While using a nuclear stain that reacts with aldehydes released from acid-hydrolyzed DNA, they observed unexpected cytoplasmic staining. This led to the identification of a novel class of lipids that release aldehydes upon acid treatment, which they named "plasmalogens." These molecules are characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.
Another critical discovery in this field was the identification of Platelet-Activating Factor (PAF) in 1972 by Benveniste and colleagues. PAF, a potent phospholipid mediator, was initially recognized for its ability to induce platelet aggregation. Its structure was later elucidated as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a type of ether phospholipid. This discovery opened up new avenues of research into the roles of ether lipids in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.
Biosynthesis of Diether Glycerophospholipids
The biosynthesis of diether glycerophospholipids is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolysis intermediate.
Key Enzymes and Reactions
The biosynthesis involves a series of enzymatic reactions catalyzed by specific enzymes located in the peroxisomes and ER. The initial steps in the peroxisome are crucial for the formation of the characteristic ether bond.
-
Glyceronephosphate O-acyltransferase (GNPAT): This peroxisomal enzyme catalyzes the first step, the acylation of DHAP at the sn-1 position to form acyl-DHAP.
-
Alkylglycerone phosphate synthase (AGPS): This key peroxisomal enzyme exchanges the acyl group of acyl-DHAP with a long-chain fatty alcohol, forming the ether linkage and producing alkyl-DHAP.
-
Acyl/alkyl-DHAP reductase: This enzyme reduces alkyl-DHAP to 1-O-alkyl-glycerol-3-phosphate (AGP).
-
Plasmanylethanolamine desaturase (PEDS1/TMEM189): Located in the ER, this enzyme introduces the vinyl-ether bond at the sn-1 position of an alkyl-PE to form a plasmalogen.[1]
The fatty alcohols required for the AGPS-catalyzed reaction are supplied by fatty acyl-CoA reductases (FAR1 and FAR2). The completed ether lipid precursors are then transported to the ER for the final steps of phospholipid synthesis, including the addition of a head group (e.g., choline or ethanolamine) and acylation at the sn-2 position.
Biosynthetic Pathway Workflow
The following diagram illustrates the key steps in the biosynthesis of diether glycerophospholipids.
References
natural occurrence of 16:0-18:1 diether lipids
An In-Depth Technical Guide on 16:0-18:1 Diether Lipids: From Synthetic Biology to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 16:0-18:1 diether lipids. Extensive investigation of scientific literature reveals that these specific diether lipids are not documented as naturally occurring molecules. Instead, they are primarily recognized as powerful synthetic tools in the field of membrane biology and synthetic biology. Their unique chemical stability, conferred by the ether linkages, allows for precise control over the lipid composition of cellular membranes in experimental settings.
This document details the application of 16:0-18:1 diether lipids in creating minimal, tunable cell membranes, particularly in the bacterium Mycoplasma mycoides. Furthermore, it outlines the established experimental protocols for the extraction, separation, and analysis of related, naturally occurring diether lipids found in Archaea and some bacteria. These methodologies are directly applicable to the study of synthetic 16:0-18:1 diether lipids in experimental systems. The guide also includes visualizations of key experimental workflows and a hypothetical biosynthetic pathway for non-isoprenoid diether lipids to provide a broader context for researchers.
Natural Occurrence: An Examination of the Evidence
The defining characteristic of 16:0-18:1 diether lipids is the presence of a hexadecyl (16:0) and an octadecenyl (18:1) alkyl chain linked to a glycerol backbone via ether bonds. While ether lipids are a hallmark of the domain Archaea, their alkyl chains are typically isoprenoid-based (e.g., phytanyl)[1][2][3].
Some bacteria, particularly thermophilic and a few mesophilic species, are known to synthesize non-isoprenoid diether lipids with straight alkyl chains[4]. However, a specific natural occurrence of the 16:0-18:1 combination has not been reported in the scientific literature. Databases like the Human Metabolome Database note that related monoether lipids are not naturally occurring metabolites in humans[5]. The primary context in which 16:0-18:1 diether lipids are discussed is as synthetic molecules for research applications[6][7].
Application in Synthetic Biology: The Mycoplasma mycoides Model
The most prominent application of 16:0-18:1 diether lipids is in the study of the bacterium Mycoplasma mycoides, where they have been used to construct a minimal and highly controllable cell membrane. Researchers utilized synthetic 16:0-18:1 diether phosphatidylcholine (D.PC) and 16:0-18:1 diether phosphatidylglycerol (D.PG) to create defined lipid "diets" for the bacterium[6][7][8].
The rationale for using these synthetic lipids is that the ether linkages are resistant to the activity of lipases, which would normally cleave the ester bonds found in typical glycerophospholipids[6][7]. This enzymatic inertness prevents the bacterium from scavenging and remodeling the lipid chains, thereby allowing for the creation of a cell membrane with a highly simplified and defined lipidome. In these studies, membranes composed of over 99 mol% of just two lipids (cholesterol and 16:0-18:1 diether PC) were successfully created[6][8].
Quantitative Data from Experimental Lipid Diets
The following table summarizes the composition of the simplified lipidomes achieved in Mycoplasma mycoides using synthetic diether lipids. This data is derived from experimental conditions and does not represent natural abundance.
| Lipid Component | Molar Percentage (mol%) in Minimal Diether PC Diet | Reference |
| 16:0-18:1 Diether PC (D.PC) | >99% (combined with Cholesterol) | [6] |
| Cholesterol | >99% (combined with D.PC) | [6] |
| Other Lipids (impurities) | <1% | [6] |
Experimental Protocols for Diether Lipid Analysis
While 16:0-18:1 diether lipids are synthetic, the protocols for their analysis are based on well-established methods for naturally occurring ether lipids from Archaea and Bacteria. The following sections detail a generalized workflow for the extraction, separation, and identification of diether lipids.
Lipid Extraction: Modified Bligh & Dyer Method
The most widely used method for extracting microbial lipids is a modification of the Bligh and Dyer technique, which uses a chloroform/methanol solvent system. For efficient extraction of ether lipids from cellular biomass, particularly from organisms with robust cell walls like many archaea, an acidified solvent system is often employed[9][10][11].
Protocol:
-
Cell Lysis: Prior to extraction, cellular membranes must be disrupted. This can be achieved through mechanical methods such as ultrasonication, high-pressure homogenization, or repeated freeze-thaw cycles[9][12].
-
Solvent Extraction:
-
Prepare a single-phase solvent mixture of chloroform, methanol, and an acidic aqueous buffer (e.g., 5% trichloroacetic acid) in a ratio of 1:2:0.8 (v/v/v)[10][12].
-
Add the solvent mixture to the lyophilized or wet cell pellet.
-
Agitate the mixture vigorously for a minimum of 2 hours at room temperature.
-
-
Phase Separation:
-
Add additional chloroform and the acidic buffer to the mixture to achieve a final chloroform:methanol:buffer ratio of 2:2:1.8, which will induce phase separation.
-
Centrifuge the sample to facilitate the separation of the organic and aqueous layers.
-
-
Collection:
-
The lower, organic phase, containing the total lipid extract, is carefully collected using a Pasteur pipette.
-
The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
-
Lipid Separation: Chromatographic Techniques
3.2.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative and semi-quantitative analysis of lipid classes[10][13].
Protocol:
-
Plate Preparation: Use HPTLC silica gel 60 plates.
-
Sample Application: Dissolve the total lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.
-
Development: Develop the plate in a sealed tank containing a solvent system appropriate for separating diether lipids. A common solvent system is chloroform:methanol:acetic acid:water (85:30:15:5, v/v/v/v)[10].
-
Visualization: After development, visualize the separated lipid spots by spraying with reagents such as 30% H₂SO₄ followed by charring, or specific stains like acid molybdate for phospholipids[10].
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with mass spectrometry is the preferred method for detailed separation and quantification of individual lipid species[14].
Protocol:
-
Column: A cyano- or silica-based column is typically used for normal-phase separation of lipid classes[14].
-
Mobile Phase: A gradient elution is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a solvent such as isopropanol or propanol[14].
-
Detection: The eluent is directly introduced into a mass spectrometer for identification and quantification.
Identification and Quantification: Mass Spectrometry (MS)
Shotgun lipidomics or LC-MS is used for the precise identification and quantification of diether lipids[6][7].
Protocol:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the lipid molecules.
-
Mass Analysis: High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) are used to determine the accurate mass-to-charge ratio (m/z) of the parent ions.
-
Tandem MS (MS/MS): Fragmentation of the parent ions is performed to obtain structural information, such as the identity of the head group and the composition of the alkyl chains. The fragmentation pattern of diether lipids is distinct from that of diester lipids.
Visualizations: Workflows and Pathways
Experimental Workflow for Diether Lipid Analysis
Caption: Workflow for the analysis of diether lipids.
Rationale for Using Synthetic Diether Lipids in Research
Caption: Logic for using synthetic diether lipids in research.
Hypothetical Biosynthesis of Non-Isoprenoid Diether Lipids
The biosynthesis of non-isoprenoid diether lipids in bacteria is not as well-elucidated as the isoprenoid pathway in Archaea. However, a hypothetical pathway can be constructed based on known enzymatic steps in lipid biosynthesis. This would involve the sequential attachment of fatty alcohols to a glycerol phosphate backbone.
Caption: Hypothetical pathway for bacterial diether lipid synthesis.
References
- 1. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for 1-O-Hexadecyl-sn-glycero-3-phosphocholine (HMDB0243890) [hmdb.ca]
- 6. biorxiv.org [biorxiv.org]
- 7. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Analyzing Archaeal Lipids | Massachusetts Institute of Technology - Edubirdie [edubirdie.com]
- 11. Supercritical Fluid Extraction of Bacterial and Archaeal Lipid Biomarkers from Anaerobically Digested Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Structural characterization of diabolic acid-based tetraester, tetraether and mixed ether/ester, membrane-spanning lipids of bacteria from the order Thermotogales - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of Membranes Containing 16:0-18:1 Diether PG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biophysical properties of lipid membranes composed of 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as 16:0-18:1 Diether PG. This synthetic diether phospholipid is of significant interest in the fields of membrane biophysics and drug delivery due to the unique stability conferred by its ether linkages, which are characteristic of archaeal lipids. Ether lipids are known for their resistance to chemical degradation by phospholipases and their ability to form stable membranes under extreme conditions of temperature and pH.[1][2]
The 16:0-18:1 chain configuration, with a saturated 16-carbon chain at the sn-1 position and a monounsaturated 18-carbon chain at the sn-2 position, provides an asymmetric structure that influences membrane fluidity and packing. Recent studies have utilized this compound, in combination with its phosphocholine counterpart, to construct minimal and tunable cell membranes, highlighting its ability to form functional bilayers that can support life.[3][4][5][6][7]
This guide summarizes the available (though limited) quantitative data, details the experimental protocols required to characterize these membranes, and provides visualizations of experimental workflows.
Data Presentation: Biophysical Parameters
Direct, experimentally determined quantitative data for pure this compound membranes are not extensively available in the published literature. The table below presents a summary of expected properties based on the behavior of similar diether lipids and analogous ester-linked phospholipids (e.g., POPG). These values should be considered as estimates that require experimental verification using the protocols outlined in the subsequent sections.
| Biophysical Property | Expected Value/Range | Relevant Experimental Technique |
| Main Phase Transition Temp. (Tm) | Likely below 0°C; potentially no sharp transition | Differential Scanning Calorimetry (DSC) |
| Membrane Thickness (Bilayer) | 3.5 - 4.5 nm | Small-Angle X-ray Scattering (SAXS) |
| Area per Lipid | 0.60 - 0.75 nm2 | Molecular Dynamics (MD) Simulations / SAXS |
| Proton (H+) Permeability | Low compared to ester-linked lipids | Fluorescence-based pH equilibration assays |
| Membrane Fluidity | Liquid-disordered phase at physiological temp. | Fluorescence Anisotropy / FRAP |
Experimental Protocols
Detailed methodologies for the characterization of this compound membranes are provided below.
Liposome Preparation
The foundation for most biophysical measurements is the formation of unilamellar vesicles (liposomes).
Materials:
-
This compound (ammonium salt) powder[8]
-
Chloroform
-
Desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Lipid Film Formation: Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously. This typically results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be carried out at a temperature above the lipid's phase transition temperature (if known, otherwise room temperature is a reasonable starting point for this lipid).[9]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes associated with lipid phase transitions, primarily the main gel-to-liquid crystalline phase transition temperature (Tm).[10][11]
Protocol:
-
Sample Preparation: Prepare a concentrated suspension of MLVs (as they give a stronger signal than LUVs) of this compound in the desired buffer.
-
DSC Measurement:
-
Load the lipid suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Seal the pans hermetically.
-
Place the pans in the calorimeter.
-
Equilibrate the system at a low temperature (e.g., -20°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 60°C).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.
-
The peak of the endotherm corresponds to the Tm. Given the nature of diether lipids, a very broad or no distinct peak may be observed.[12]
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the lamellar repeat spacing (d-spacing) and, by extension, the bilayer thickness of the membrane.[10]
Protocol:
-
Sample Preparation: Prepare a concentrated, oriented sample of lipid bilayers by slowly evaporating the solvent from a lipid solution on a flat substrate (e.g., a glass slide) under controlled humidity. Alternatively, a hydrated lipid pellet can be used.
-
Data Acquisition:
-
Mount the sample in a temperature- and humidity-controlled chamber in the path of a collimated X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
The resulting diffraction pattern for a lamellar phase will show a series of concentric rings (for unoriented samples) or Bragg peaks (for oriented samples).
-
-
Data Analysis:
-
The position of the Bragg peaks (q) is related to the lamellar repeat spacing (d) by the equation: d = 2πn/q, where n is the order of the reflection.
-
The bilayer thickness can be calculated from the d-spacing and the lipid concentration.
-
Proton Permeability Assay
This assay measures the rate at which protons leak across the lipid bilayer, a key indicator of membrane barrier function.[6][7]
Materials:
-
LUVs of this compound encapsulating a pH-sensitive fluorescent dye (e.g., pyranine).
-
External buffer with a different pH to create a pH gradient.
-
A strong base (e.g., NaOH) and a protonophore (e.g., FCCP) for calibration.
-
Fluorometer.
Protocol:
-
Vesicle Preparation: Prepare LUVs in a buffer containing a high concentration of pyranine (e.g., 50 mM). Remove external dye using size exclusion chromatography.
-
Assay Initiation: Dilute the pyranine-loaded LUVs into an external buffer of a lower pH (e.g., pH 6.5 from an internal pH of 7.5), creating a pH gradient.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of pyranine at its pH-sensitive excitation wavelengths over time. A decrease in fluorescence indicates proton influx into the vesicles.
-
Data Analysis: The initial rate of fluorescence change is proportional to the initial proton flux. This can be converted to a permeability coefficient.
Fluorescence Anisotropy
This technique provides information about the rotational mobility of a fluorescent probe within the membrane, which is related to membrane fluidity or order.[5][13]
Materials:
-
LUVs of this compound.
-
A lipophilic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
Fluorometer equipped with polarizers.
Protocol:
-
Probe Incorporation: Incubate the LUV suspension with a small amount of DPH to allow the probe to partition into the lipid bilayers.
-
Anisotropy Measurement:
-
Place the sample in a thermostatted cuvette in the fluorometer.
-
Excite the sample with vertically polarized light.
-
Measure the intensity of the emitted fluorescence through both vertical (IVV) and horizontal (IVH) polarizers.
-
Correct for instrument bias (G-factor) by exciting with horizontally polarized light and measuring vertical (IHV) and horizontal (IHH) emission.
-
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G = IHV / IHH. Higher anisotropy values correspond to a more ordered, less fluid membrane.
Visualizations
Experimental Workflow for Biophysical Characterization
Caption: Workflow for preparing and analyzing this compound vesicles.
Logical Relationships of Biophysical Properties
Caption: Interplay of molecular structure and membrane properties.
References
- 1. Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Ladderane phospholipids form a densely packed membrane with normal hydrazine and anomalously low proton/hydroxide permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. ucm.es [ucm.es]
- 11. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of 16:0-18:1 Diether PG Liposomes
Application Notes
Introduction:
Liposomes are artificially prepared vesicles composed of a lipid bilayer. They are valuable tools in various scientific disciplines, including drug delivery, membrane biophysics, and diagnostics. This document provides a detailed protocol for the preparation of liposomes using a specific diether phospholipid, 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 Diether PG).
Diether lipids, commonly found in archaea, possess ether linkages between the glycerol backbone and the hydrocarbon chains, in contrast to the ester linkages found in lipids from bacteria and eukaryotes.[1][2] This structural difference confers enhanced stability against chemical and enzymatic hydrolysis, making diether liposomes robust candidates for applications requiring long-term stability or use in harsh conditions.[1] The this compound, with a saturated 16-carbon chain and a monounsaturated 18-carbon chain, is particularly relevant in studies of synthetic minimal cells, where it has been used to create stable, minimal membranes that can support life.[3][4][5][6][7]
Principle of the Method:
The most common and straightforward method for preparing unilamellar liposomes is the thin-film hydration technique followed by extrusion.[8][9] This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs). The MLVs are then repeatedly passed through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles (LUVs) of a more uniform size distribution.[8][9]
Applications:
-
Minimal Cell and Synthetic Biology: These liposomes are instrumental in constructing synthetic or minimal cell membranes, providing a stable and inert barrier to study fundamental biological processes.[1][3][4][5][6][7][10]
-
Drug Delivery: The enhanced stability of diether liposomes makes them attractive vehicles for the controlled release of therapeutic agents.
-
Membrane Biophysics: They serve as model membranes to investigate lipid-protein interactions, membrane fusion, and permeability.
-
Diagnostics: Can be used as carriers for contrast agents in medical imaging.
Experimental Protocol
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or another buffer of choice)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas source
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to facilitate solvent evaporation.
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid's phase transition temperature.
-
Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
Allow the suspension to hydrate for at least 30 minutes, with intermittent agitation.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension into one of the extruder syringes.
-
Heat the extruder assembly to a temperature above the lipid's phase transition temperature.
-
Pass the lipid suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become more translucent.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the prepared liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a monodisperse population.[11]
-
Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the stability of the liposomal suspension. A value greater than ±30 mV generally indicates good stability.[12]
-
Concentration: The final lipid concentration can be calculated based on the initial amount of lipid and the final volume of the suspension.
-
Data Presentation
The following table summarizes the expected physicochemical properties of this compound liposomes prepared by the thin-film hydration and extrusion method. Note: These values are representative and can vary depending on the specific experimental conditions such as buffer composition, lipid concentration, and extrusion parameters.
| Parameter | Expected Value/Range | Method of Analysis |
| Vesicle Type | Large Unilamellar Vesicles (LUVs) | Visual (translucent appearance after extrusion) |
| Mean Hydrodynamic Diameter | 100 - 150 nm (with 100 nm filter) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Zeta Potential Analyzer |
| Appearance | Translucent suspension | Visual Inspection |
Visualization
Workflow for this compound Liposome Preparation and Application in Minimal Cell Studies
Caption: Liposome preparation and its application in minimal cell synthesis.
References
- 1. hfsp.org [hfsp.org]
- 2. OPRLM [oprlm.org]
- 3. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Exploring Life at Its Simplest: Scientists Create a "Minimal Cell Membrane" with Just Two Lipids - Surprising Effects of a Two-Lipid Diet [analytica-world.com]
- 7. Exploring Life at Its Simplest: Scientists Create a "Minimal Cell Membrane" with Just Two Lipids — Center for Molecular Bioengineering (B CUBE) — TU Dresden [tu-dresden.de]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. syntheticcell.eu [syntheticcell.eu]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Artificial Lipid Bilayers with 16:0-18:1 Diether PG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the creation and characterization of artificial lipid bilayers composed of 16:0-18:1 Diether PG (1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)). This synthetic, archaea-like diether phospholipid offers exceptional stability, making it a valuable tool for various research and drug development applications.
Introduction to this compound
This compound is a glycerophospholipid distinguished by the ether linkages connecting its 16-carbon saturated (palmityl) and 18-carbon monounsaturated (oleyl) chains to the glycerol backbone.[1][2] This ether linkage, in contrast to the ester bonds found in most eukaryotic and bacterial phospholipids, confers remarkable resistance to chemical and enzymatic degradation, particularly by lipases.[3][4] This stability makes bilayers and liposomes (often termed "archaeosomes" when composed of archaeal or archaeal-like lipids) formulated with this lipid highly robust, capable of withstanding harsh conditions such as extreme pH and high temperatures.[5]
The unique properties of this compound make it an ideal candidate for:
-
Drug Delivery Systems: Creating highly stable liposomes for oral drug delivery, protecting the cargo from the harsh environment of the gastrointestinal tract.[6][7][8]
-
Model Membranes: Studying the biophysical properties of membranes under conditions that would degrade conventional ester-linked lipids.
-
Membrane Protein Reconstitution: Providing a stable and inert environment for the functional reconstitution of membrane proteins.[9][10][11][12][13]
-
Minimal Cell Models: Constructing artificial cells with a defined and stable lipid composition to study fundamental biological processes.[3][4]
Physicochemical Properties
Artificial bilayers composed of diether lipids exhibit distinct physicochemical properties compared to their ester-linked counterparts. While specific quantitative data for pure this compound bilayers is not extensively documented in publicly available literature, the general properties of archaeal diether lipid membranes provide a strong indication of their expected characteristics.
| Property | Typical Value/Characteristic |
| Molecular Formula | C40H84NO8P |
| Molecular Weight | 738.07 g/mol |
| Phase Transition Temp (Tm) | Not definitively reported for pure this compound. However, archaeal diether lipids generally exhibit broad or no distinct phase transitions over a wide temperature range, maintaining a liquid crystalline state.[14] |
| Bilayer Thickness | Expected to be in the range of 3.6 - 4.0 nm, similar to other diether lipids.[3] |
| Permeability | Extremely low permeability to ions and small solutes compared to ester-linked phospholipid bilayers.[14] |
| Chemical Stability | Highly resistant to hydrolysis at extreme pH and high temperatures. Resistant to oxidation due to the saturated nature of the ether-linked alkyl chains. |
| Enzymatic Stability | Resistant to degradation by most phospholipases.[3] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, suitable for drug encapsulation studies and as building blocks for more complex membrane systems.
Materials:
-
This compound powder
-
Chloroform
-
Desired aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Sonicator bath
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
To ensure complete removal of the solvent, place the flask under a stream of dry nitrogen gas for at least 1 hour, followed by desiccation under vacuum for a minimum of 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The final lipid concentration will depend on the application, but a starting point of 1-5 mg/mL is common.
-
Vortex the flask vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
To enhance the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (slightly above the expected, likely broad, phase transition temperature).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature that ensures the lipid is in a fluid state.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membranes a minimum of 11 times. This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to the membrane's pore size.
-
-
Characterization:
-
The size distribution and zeta potential of the resulting LUVs can be determined using Dynamic Light Scattering (DLS).
-
Protocol 2: Reconstitution of a Membrane Protein (Bacteriorhodopsin) into Diether PG Liposomes
This protocol provides a general framework for incorporating a model membrane protein, bacteriorhodopsin (bR), into pre-formed this compound vesicles. This method can be adapted for other membrane proteins.
Materials:
-
This compound LUVs (prepared as in Protocol 1)
-
Purified bacteriorhodopsin (delipidated)
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside (OG))
-
Bio-Beads or dialysis cassettes for detergent removal
-
Buffer for reconstitution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0)
Procedure:
-
Detergent Solubilization of Protein:
-
Solubilize the purified bR in the reconstitution buffer containing the detergent at a concentration above its critical micelle concentration (CMC).
-
-
Mixing of Lipids and Protein:
-
Mix the detergent-solubilized bR with the pre-formed this compound LUVs at the desired lipid-to-protein molar ratio (e.g., 50:1 to 200:1).
-
Gently mix and incubate the mixture for 1-2 hours at room temperature to allow for the formation of lipid-protein-detergent mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent to induce the spontaneous insertion of the protein into the lipid bilayer. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer over 48-72 hours, with several buffer changes.
-
Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation. The beads will adsorb the detergent. Replace the beads with fresh ones every few hours until the detergent is removed.
-
-
-
Purification and Characterization:
-
Separate the proteoliposomes from unincorporated protein and residual detergent by density gradient centrifugation.
-
The orientation and functionality of the reconstituted bR can be assessed by measuring its light-driven proton pumping activity.
-
Applications and Experimental Workflows
Application 1: Oral Drug Delivery of a Hydrophobic Drug
The exceptional stability of this compound liposomes makes them suitable for protecting encapsulated drugs from the harsh conditions of the gastrointestinal (GI) tract.
Experimental Workflow:
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1-Hexadecyl-2-octadecanoyl-glycero-3-phospho-(1'-sn-glycerol) | C40H81O9P | CID 52927328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Reconstitution of delipidated bacteriorhodopsin with endogenous polar lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reconstitution of membrane proteins. Spontaneous incorporation of integral membrane proteins into preformed bilayers of pure phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of membrane proteins into giant unilamellar vesicles via peptide-induced fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Refolding of bacteriorhodopsin in lipid bilayers. A thermodynamically controlled two-stage process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of TCR Signaling Using Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 16:0-18:1 Diether PG
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 Diether PG). Ether-linked phospholipids are of increasing interest in drug development and as biomarkers due to their enhanced stability against enzymatic degradation compared to their ester-linked counterparts. Understanding their fragmentation behavior in mass spectrometry is crucial for accurate identification and characterization. This document outlines the predicted fragmentation pathways in both positive and negative ionization modes, supported by detailed experimental protocols and data presented in a clear, tabular format. A visual representation of the fragmentation process is provided using a Graphviz diagram to facilitate comprehension.
Introduction
This compound is a diether phosphoglycerol containing a 16-carbon saturated alkyl chain (hexadecanyl) at the sn-1 position and an 18-carbon monounsaturated alkyl chain (octadecenyl) at the sn-2 position, linked to the glycerol backbone via ether bonds. The head group is a phosphoglycerol moiety. The chemical stability imparted by the ether linkages makes these lipids and their analogs potential therapeutic agents and important subjects of lipidomic studies.
Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide key information about the lipid's head group and acyl/alkyl chain composition. For diether phospholipids, the fragmentation behavior differs significantly between positive and negative ionization modes. Typically, negative ion mode provides information primarily on the head group, while positive ion mode yields characteristic fragments of the ether-linked alkyl chains.[1][2]
This application note serves as a practical guide for researchers utilizing mass spectrometry to analyze this compound and similar diether lipid species.
Predicted Mass and Molecular Formula
| Attribute | Value |
| Full Chemical Name | 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (ammonium salt) |
| Molecular Formula | C₄₀H₈₄NO₈P |
| Molecular Weight | 738.071 g/mol |
| Exact Mass | 737.593 Da |
Experimental Protocols
This section details the recommended methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Lipid Extraction: A methyl tert-butyl ether (MTBE)-based extraction method is recommended for optimal recovery of lipids.
-
To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex the mixture thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
-
Reconstitution: For analysis, reconstitute the dried lipid extract in a suitable solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).
Mass Spectrometry Analysis
-
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.
-
Ionization Mode: Both positive and negative ion modes should be utilized to obtain comprehensive structural information.
-
Infusion: Direct infusion of the reconstituted lipid sample via a syringe pump at a flow rate of 5-10 µL/min is recommended for initial characterization.
-
LC-MS/MS (Optional): For complex mixtures, separation using liquid chromatography prior to mass spectrometric analysis is advised. A C8 or C18 reversed-phase column can be used.
-
MS Parameters (General):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 80-120°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped collision energies (e.g., 20-50 eV for positive mode, 30-60 eV for negative mode) should be applied to generate informative fragment ions.
-
Expected Fragmentation Pattern
The fragmentation of this compound is highly dependent on the ionization mode.
Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ at an expected m/z of 721.58 is the primary precursor ion. Collision-induced dissociation (CID) of this ion is expected to yield fragments characteristic of the phosphoglycerol head group, with limited fragmentation of the ether-linked alkyl chains.[1][2]
Table 1: Predicted Fragment Ions of this compound in Negative Ion Mode
| Predicted m/z | Ion Formula | Fragment Description |
| 721.58 | [C₄₀H₇₈O₈P]⁻ | Deprotonated precursor molecule [M-H]⁻ |
| 152.99 | [C₃H₆O₅P]⁻ | Glycerol-3-phosphate fragment |
Positive Ion Mode Fragmentation
In positive ion mode, both the protonated molecule [M+H]⁺ (m/z 723.60) and the sodiated adduct [M+Na]⁺ (m/z 745.58) can be observed. Fragmentation of these precursor ions provides detailed information about the two alkyl chains. The ether linkages are more susceptible to cleavage in the positive ion mode.[1][2]
Table 2: Predicted Fragment Ions of this compound in Positive Ion Mode
| Predicted m/z | Ion Formula | Fragment Description |
| 723.60 | [C₄₀H₈₀O₈P]⁺ | Protonated precursor molecule [M+H]⁺ |
| 745.58 | [C₄₀H₇₉NaO₈P]⁺ | Sodiated precursor molecule [M+Na]⁺ |
| 497.33 | [C₂₄H₅₀O₈P]⁺ | Loss of the 16:0 alkyl chain |
| 471.31 | [C₂₂H₄₆O₈P]⁺ | Loss of the 18:1 alkyl chain |
| 241.25 | [C₁₆H₃₃]⁺ | 16:0 alkyl chain fragment |
| 267.27 | [C₁₈H₃₅]⁺ | 18:1 alkyl chain fragment |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway for the protonated this compound molecule in positive ion mode.
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The mass spectrometric analysis of this compound provides distinct fragmentation patterns in positive and negative ionization modes. Negative ion mode is useful for confirming the phosphoglycerol head group, while positive ion mode allows for the characterization of the ether-linked 16:0 and 18:1 alkyl chains. The protocols and expected fragmentation data presented in this application note provide a solid foundation for the identification and structural elucidation of this and related diether phospholipids in various research and development settings.
References
Application Notes and Protocols for HPLC Purification of Synthetic Diether Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic diether phospholipids are a class of lipids characterized by two alkyl chains linked to the glycerol backbone via ether bonds, in contrast to the ester bonds found in conventional phospholipids. This structural feature imparts enhanced chemical stability against enzymatic degradation by phospholipases and chemical hydrolysis, making them attractive for various applications in drug delivery, such as liposome formulation, and as stable analogs in biomedical research. Their unique properties, including their structural similarity to archaeal lipids, also make them valuable tools for studying membrane biophysics and cell signaling.
The purification of these synthetic lipids is a critical step to ensure high purity for downstream applications, removing starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic diether phospholipids, offering high resolution and versatility. Both normal-phase and reversed-phase chromatography can be employed, each providing a different selectivity based on the physicochemical properties of the molecules.
These application notes provide detailed protocols for the purification of synthetic diether phospholipids using both normal-phase and reversed-phase HPLC, along with illustrative quantitative data and visualizations of relevant biological pathways.
Data Presentation: HPLC Purification Parameters
The following tables summarize typical quantitative data for the HPLC purification of phospholipids. While specific retention times and yields for a broad range of synthetic diether phospholipids are not extensively published, the data presented here are based on the analysis of closely related compounds, such as synthetic phosphatidylcholines and archaeal diether lipids, and serve as a strong predictive guide for method development.[1][2][3]
Table 1: Illustrative Reversed-Phase HPLC Data for Phospholipid Separation [2]
| Compound Class | Example Species | Typical Column | Mobile Phase | Retention Time (min) | Peak Width (min) |
| Diether Phosphatidylcholine | 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC) | C18 (5 µm, 4.6 x 250 mm) | Methanol/Water/Triethylamine | ~15-20 | ~0.5-1.0 |
| Diether Phosphatidylethanolamine | 1,2-di-O-hexadecyl-sn-glycero-3-phosphoethanolamine (DHPE) | C18 (5 µm, 4.6 x 250 mm) | Methanol/Water/Triethylamine | ~12-18 | ~0.5-1.0 |
| Saturated Acyl Phosphatidylcholine | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | C18 (5 µm, 4.6 x 250 mm) | Methanol/Water/Triethylamine | ~18-25 | ~0.6-1.2 |
| Unsaturated Acyl Phosphatidylcholine | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | C18 (5 µm, 4.6 x 250 mm) | Methanol/Water/Triethylamine | ~20-28 | ~0.7-1.3 |
Table 2: Illustrative Normal-Phase HPLC Data for Phospholipid Class Separation [3][4]
| Phospholipid Class | Typical Column | Mobile Phase | Elution Order | Recovery (%) |
| Phosphatidylethanolamine (PE) | Silica, Diol | Hexane/Isopropanol/Acetic Acid | 1 | >95 |
| Phosphatidylcholine (PC) | Silica, Diol | Hexane/Isopropanol/Acetic Acid | 2 | >95 |
| Sphingomyelin (SM) | Silica, Diol | Hexane/Isopropanol/Acetic Acid | 3 | >95 |
| Lysophosphatidylcholine (LPC) | Silica, Diol | Hexane/Isopropanol/Acetic Acid | 4 | >95 |
Note: The exact retention times and elution order can vary based on the specific alkyl chain lengths, the nature of the polar head group, and the precise HPLC conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Synthetic Diether Phospholipids
This protocol is suitable for the separation of diether phospholipids with varying alkyl chain lengths and for separating diether phospholipids from their acylated counterparts.
1. Materials and Reagents:
-
HPLC-grade methanol, isopropanol, acetonitrile, and water.
-
Triethylamine (TEA) or ammonium acetate for mobile phase modification.
-
C8 or C18 reversed-phase HPLC column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm for analytical scale; larger dimensions for preparative scale).
-
Synthetic diether phospholipid sample dissolved in methanol or isopropanol.
2. HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or UV detector at ~205 nm).
-
Mobile Phase A: Water with 0.1% triethylamine.
-
Mobile Phase B: Methanol/Isopropanol (80:20, v/v) with 0.1% triethylamine.
-
Gradient Program (Illustrative):
-
0-5 min: 80% B
-
5-30 min: 80% to 100% B (linear gradient)
-
30-40 min: 100% B (isocratic wash)
-
40-45 min: 100% to 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale.
-
Column Temperature: 40 °C.
-
Injection Volume: 20-100 µL for analytical scale. Adjust for preparative scale.
-
Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or CAD.
3. Sample Preparation:
-
Dissolve the crude synthetic diether phospholipid in the initial mobile phase composition (e.g., 80% B) to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
4. Purification and Fraction Collection:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram and collect the fractions corresponding to the desired diether phospholipid peak.
-
Analyze the collected fractions for purity using analytical HPLC or another suitable method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
5. Expected Results:
-
Diether phospholipids will elute based on their hydrophobicity, with shorter alkyl chains and more polar head groups resulting in shorter retention times.
-
Purity of >98% can typically be achieved.
-
Recovery rates are generally in the range of 80-95%, depending on the scale and complexity of the mixture.[5]
Protocol 2: Normal-Phase HPLC Purification of Synthetic Diether Phospholipids
This protocol is ideal for separating diether phospholipids into classes based on the polarity of their head groups.
1. Materials and Reagents:
-
HPLC-grade hexane, isopropanol, chloroform, methanol, and acetic acid.
-
Aqueous ammonium acetate solution.
-
Silica or Diol-based normal-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale).
-
Synthetic diether phospholipid sample dissolved in a non-polar solvent like hexane or chloroform.
2. HPLC System and Conditions:
-
HPLC System: As described in Protocol 1.
-
Mobile Phase A: Hexane/Isopropanol/Acetic Acid (82:17:1, v/v/v).
-
Mobile Phase B: Isopropanol/Water/Acetic Acid (85:14:1, v/v/v).
-
Gradient Program (Illustrative):
-
0-10 min: 5% B
-
10-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Column Temperature: 30 °C.
-
Injection Volume: 20-100 µL for analytical scale.
-
Detection: ELSD or CAD.
3. Sample Preparation:
-
Dissolve the crude synthetic diether phospholipid in the initial mobile phase (or a solvent like hexane/isopropanol 9:1 v/v) to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
4. Purification and Fraction Collection:
-
Follow the procedure outlined in Protocol 1, step 4.
5. Expected Results:
-
Separation is based on the polarity of the head group. For example, diether phosphatidylethanolamine will elute before diether phosphatidylcholine.
-
This method is effective for removing less polar impurities.
-
High purity (>99%) and recovery (>90%) can be achieved for class separations.[4]
Mandatory Visualizations
Signaling Pathways Involving Ether Lipids
Synthetic diether phospholipids are valuable tools for studying cellular processes where endogenous ether lipids play a crucial role. Two such pathways are the Platelet-Activating Factor (PAF) signaling pathway and the ferroptosis pathway.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
Caption: Role of Ether Lipid Biosynthesis in Ferroptosis.
Experimental Workflow Diagram
The overall workflow for the purification and analysis of synthetic diether phospholipids is summarized below.
Caption: HPLC Purification Workflow.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Membrane Studies: Utilizing 16:0-18:1 Diether PG for the Creation of Minimal Cell Membranes
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cell membranes is fundamental to understanding a vast array of biological processes, from signal transduction to drug-membrane interactions. However, the inherent complexity of biological membranes, with their diverse array of lipids and embedded proteins, often complicates the elucidation of fundamental structure-function relationships. To address this, researchers are turning to minimal cell membrane models. This application note details the use of 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol), hereafter referred to as 16:0-18:1 Diether PG, in the creation of simplified, yet viable, cell membranes. This diether lipid, resistant to enzymatic degradation by lipases, provides a unique tool to control and minimize the lipid composition of a living cell, thereby offering an unprecedented window into the essential requirements for a functional cell membrane.[1][2]
Why this compound?
This compound is a synthetic glycerophospholipid where the fatty acid chains are linked to the glycerol backbone via ether bonds, in contrast to the ester bonds found in the majority of lipids in bacterial and eukaryotic membranes.[3] This key structural difference renders them resistant to cleavage by most cellular lipases.[1][2] This property is particularly advantageous in studies utilizing organisms like Mycoplasma mycoides, which can scavenge and remodel fatty acids from its environment.[4] By providing a diet consisting of diether lipids, it is possible to prevent this remodeling and maintain a simplified, defined lipidome.[2]
Key Applications
-
Creation of a Two-Component Living Membrane: In combination with cholesterol, this compound can be used to create a viable cellular membrane composed of predominantly just two lipid species.[2] This offers a powerful platform to study the fundamental biophysical properties required to support life.
-
Investigating the Role of Lipid Diversity: By systematically reintroducing different lipid species to a minimal membrane, researchers can dissect the specific roles of headgroup diversity versus acyl chain diversity in cellular fitness and function.[5]
-
Drug-Membrane Interaction Studies: Minimal membranes provide a simplified background to study the interaction of drugs with the lipid bilayer without the confounding variables of a complex lipidome.
-
Biophysical Studies of Membrane Properties: The use of diether lipids allows for the study of membrane properties such as fluidity, permeability, and phase behavior in a highly controlled cellular environment.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in minimal cell membrane research with Mycoplasma mycoides.
Table 1: Growth Rates of Mycoplasma mycoides on Various Defined Lipid Diets
| Lipid Diet Composition | Relative Growth Rate (%) |
| POPC (16:0-18:1 PC) + Cholesterol | 100 |
| Diether PC (16:0-18:1) + Cholesterol | ~50 |
| Diether PG (16:0-18:1) + Cholesterol | ~25 |
| Diether PC + Diether PG + Cholesterol | ~30 |
Data adapted from studies on M. mycoides, showing that while a minimal membrane of diether lipids can support life, there is a fitness cost compared to more complex membranes.[2][6]
Table 2: Membrane Permeability in Mycoplasma mycoides with Minimal Membranes
| Lipid Diet | Permeability Coefficient (x 10⁻⁷ cm/s) |
| Diether PC | ~1.5 |
| Racemic Lipid Diet | ~2.5 |
Increased membrane permeability has been observed in cells with simplified, non-native lipidomes, which may correlate with reduced growth rates.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes for Cell Culture
This protocol describes the preparation of liposomes to be used as the lipid source in the growth medium for Mycoplasma mycoides.
Materials:
-
This compound (in chloroform)
-
Cholesterol
-
Chloroform
-
Liposome Buffer (LiB): 10 mM HEPES, 100 mM NaCl, pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Liquid nitrogen
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired amounts of this compound and cholesterol in chloroform. A typical molar ratio is 1:1.
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask. This should be done at a temperature above the phase transition temperature of the lipids.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of Liposome Buffer (LiB) to the flask containing the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mM).
-
Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Homogenization:
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension must be homogenized.
-
Sonication (for SUVs): Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. Care should be taken to avoid overheating.
-
Extrusion (for LUVs): Load the MLV suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Extrude the suspension through the membrane multiple times (typically 10-20 passes). This is the preferred method for generating vesicles with a defined size distribution.
-
Freeze-Thaw Cycles: Alternatively, subject the liposome suspension to ten freeze-thaw cycles by alternating between liquid nitrogen for 1 minute and a 37°C water bath for 5 minutes.[6]
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by filtration through a 0.22 µm filter.
-
Store the liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent oxidation.
-
Protocol 2: Culturing Mycoplasma mycoides with a Minimal this compound Membrane
This protocol outlines the procedure for adapting Mycoplasma mycoides to a growth medium containing this compound as the primary phospholipid source.
Materials:
-
Mycoplasma mycoides culture
-
Standard growth medium (e.g., SP4 medium)
-
Defined lipid diet medium: Standard growth medium supplemented with this compound and cholesterol liposomes.
-
Incubator at 37°C
Methodology:
-
Initial Culture:
-
Grow Mycoplasma mycoides in standard growth medium to mid-log phase.
-
-
Adaptation to Defined Lipid Diet:
-
Prepare the defined lipid diet medium by supplementing the standard growth medium with the prepared this compound and cholesterol liposomes to a final lipid concentration of approximately 100 µM.
-
Inoculate the defined lipid diet medium with the M. mycoides culture at a 1:10 dilution.
-
Incubate the culture at 37°C.
-
-
Passaging and Selection:
-
Monitor the growth of the culture (e.g., by measuring turbidity or colony-forming units).
-
Once the culture reaches the late-log phase, passage the cells into fresh defined lipid diet medium.
-
Repeat the passaging for at least three passages to ensure the cells have fully adapted to the new lipid environment and the original membrane lipids have been diluted out.[2]
-
-
Verification of Minimal Membrane Composition:
-
After successful adaptation, harvest the cells by centrifugation.
-
Extract the total lipids from the cell pellet using a Bligh-Dyer extraction method.
-
Analyze the lipid composition by thin-layer chromatography (TLC) or mass spectrometry-based lipidomics to confirm the presence of a minimal lipidome consisting primarily of this compound and cholesterol.[2]
-
Visualizations
Caption: Workflow for minimal cell membrane creation.
Caption: Rationale for using this compound.
References
Application Notes and Protocols for the Characterization of Diether Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize diether lipids. Detailed protocols for sample preparation and analysis are included, along with a comparative summary of the quantitative performance of each method.
Introduction to Diether Lipids
Diether lipids are a class of glycerolipids where the glycerol backbone is linked to two alkyl chains via ether bonds, in contrast to the ester bonds found in more common diacylglycerolipids. This ether linkage provides significant chemical stability, making these lipids resistant to chemical and enzymatic hydrolysis. They are the primary membrane lipids in archaea, where they play a crucial role in the adaptation to extreme environments such as high temperatures, extreme pH, and high salt concentrations. Their unique structure and stability make them important biomarkers in geochemical studies and potential targets or components in drug delivery systems.
Analytical Techniques: A Comparative Overview
The characterization of diether lipids can be accomplished using several analytical techniques, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, the complexity of the sample matrix, and the desired level of detail. The three primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key quantitative performance metrics for the analysis of diether lipids using GC-MS, LC-MS, and NMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | Low (pg to ng range) | Very Low (fg to pg range) | High (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng range) | Very Low (pg to ng range) | High (mg range) |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Wide (4-5 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Precision (RSD) | < 10% | < 15% | < 5% |
| Accuracy | High (with appropriate standards) | High (with appropriate standards) | High (inherently quantitative) |
| Throughput | Moderate | High | Low |
| Structural Information | Fragmentation pattern of cleaved alkyl chains | Molecular weight and fragmentation of intact lipid | Detailed atomic-level structure and connectivity |
| Sample Derivatization | Required (cleavage of ether bond and derivatization of alkyl chains) | Not typically required | Not required |
Experimental Protocols
Lipid Extraction: Modified Bligh & Dyer Method
This protocol is a foundational step for the analysis of diether lipids from various biological samples.
Materials:
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas stream evaporator or centrifugal vacuum concentrator
Procedure:
-
To a glass centrifuge tube containing the sample (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.[1][2]
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform to the tube and vortex for 1 minute.[1][2]
-
Add 1.25 mL of deionized water to the tube and vortex for another minute.[1][2]
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.[2]
-
Three layers will be visible: an upper aqueous layer (methanol-water), a lower organic layer (chloroform containing lipids), and a protein disk at the interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) for storage at -20°C or for direct analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS analysis of diether lipids requires cleavage of the ether bonds to release the hydrocarbon chains, which are then derivatized for volatility.
3.2.1. Ether Bond Cleavage and Derivatization
Materials:
-
Dried lipid extract
-
Boron trifluoride in methanol (14% BF₃/MeOH)
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃/MeOH.[3]
-
Seal the tube and heat at 70°C for 30 minutes to cleave the ether bonds and methylate the resulting fatty acids (if any ester-linked lipids are present).[3]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex to extract the fatty acid methyl esters (FAMEs) and alkyl chains into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
3.2.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 4°C/min to 320°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS allows for the analysis of intact diether lipids without the need for derivatization.
3.3.1. Sample Preparation
-
Resuspend the dried lipid extract in a suitable solvent, such as methanol or a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
3.3.2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or Sciex TripleTOF)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
Visualizations
Archaeal Membrane Adaptation to Environmental Stress
Archaea modulate the composition of their membrane lipids in response to environmental stressors like temperature and pH to maintain membrane fluidity and integrity. This adaptation involves the modification of diether and tetraether lipids.
Caption: Archaeal membrane lipid adaptation to environmental stress.
General Experimental Workflow for Diether Lipid Analysis
This workflow outlines the key steps from sample collection to data analysis for the characterization of diether lipids.
Caption: General workflow for diether lipid analysis.
References
Application Notes and Protocols for Reconstitution of Membrane Proteins into 16:0-18:1 Diether PG Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reconstitution of membrane proteins into vesicles composed of 16:0-18:1 diether phosphoglycerol (PG). This specific diether lipid, a hallmark of archaeal membranes, offers exceptional stability, making it an ideal choice for in vitro studies of membrane proteins, particularly for applications in drug discovery and development where robust and long-lived proteoliposomes are required.
Introduction to 16:0-18:1 Diether PG Vesicles
Vesicles formulated with this compound, also known as archaeosomes, exhibit remarkable resistance to chemical and physical stresses such as extreme pH, high temperatures, and enzymatic degradation. This enhanced stability is attributed to the ether linkages between the glycerol backbone and the hydrocarbon chains, which are inherently more robust than the ester linkages found in conventional phospholipids. For researchers studying membrane proteins, this translates to longer-lasting experimental systems, improved reproducibility, and the ability to perform assays under a wider range of conditions. These characteristics are particularly advantageous for the functional characterization of G protein-coupled receptors (GPCRs) and other sensitive membrane proteins, as well as for the development of high-throughput screening assays.
Key Applications
-
Functional Characterization of Membrane Proteins: The stable environment provided by this compound vesicles allows for the detailed study of protein function, including ligand binding, conformational changes, and transport activity, over extended periods.
-
Drug Screening and Discovery: The robustness of these proteoliposomes makes them suitable for the development of high-throughput screening (HTS) assays to identify and characterize novel drug candidates that target membrane proteins.
-
Structural Biology: Stabilized membrane proteins within these vesicles can be used for structural studies using techniques such as cryo-electron microscopy (cryo-EM).
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles (Liposomes)
This protocol describes the preparation of unilamellar vesicles from this compound using the extrusion method.
Materials:
-
This compound powder
-
Chloroform
-
Rehydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of argon or nitrogen gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the rehydration buffer by vortexing or gentle agitation. The final lipid concentration is typically in the range of 10-20 mg/mL.
-
-
Freeze-Thaw Cycles:
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step promotes the formation of multilamellar vesicles (MLVs) and aids in the encapsulation of aqueous solutions.
-
-
Extrusion:
-
Equilibrate the mini-extruder and polycarbonate membranes to a temperature above the phase transition temperature of the lipid.
-
Pass the MLV suspension through the polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the vesicle size distribution and lamellarity using techniques such as Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (Cryo-EM).
-
Protocol 2: Detergent-Mediated Reconstitution of a GPCR into this compound Vesicles
This protocol outlines the reconstitution of a purified G protein-coupled receptor (GPCR) into pre-formed this compound vesicles using a detergent-mediated approach.
Materials:
-
Purified GPCR in a suitable detergent (e.g., DDM, OG)
-
Pre-formed this compound LUVs (from Protocol 1)
-
Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Ultracentrifuge
Procedure:
-
Detergent Solubilization of Vesicles:
-
Add detergent (the same as used for protein purification) to the pre-formed LUVs to a final concentration that destabilizes the vesicles without complete solubilization. The optimal detergent concentration needs to be empirically determined for each lipid-detergent pair.
-
-
Mixing of Protein and Lipids:
-
Mix the detergent-solubilized GPCR with the detergent-destabilized diether PG vesicles at a specific protein-to-lipid molar ratio. This ratio is a critical parameter and should be optimized for each protein. Common starting ratios range from 1:100 to 1:1000 (protein:lipid).[1]
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for the formation of mixed micelles of protein, lipid, and detergent.
-
-
Detergent Removal:
-
Remove the detergent from the mixture to induce the formation of proteoliposomes. A common method is the addition of adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[2]
-
Add the Bio-Beads at a concentration sufficient to remove the detergent and incubate at 4°C with gentle agitation. The incubation time and the amount of Bio-Beads may need to be optimized. Multiple changes of Bio-Beads may be necessary for complete detergent removal.
-
-
Proteoliposome Purification:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient ultracentrifugation (e.g., using a sucrose or Ficoll gradient).
-
Collect the fractions containing the proteoliposomes.
-
-
Characterization and Functional Assays:
-
Determine the reconstitution efficiency by quantifying the amount of protein incorporated into the vesicles using methods like SDS-PAGE and protein assays.
-
Characterize the size and homogeneity of the proteoliposomes using DLS.
-
Perform functional assays to confirm the activity of the reconstituted GPCR, such as ligand binding assays or G-protein coupling assays.
-
Data Presentation
Table 1: Representative Quantitative Data for Reconstitution and Characterization
| Parameter | Typical Value/Range | Method of Determination |
| Vesicle Preparation | ||
| Lipid Concentration | 10 - 20 mg/mL | Gravimetric |
| Vesicle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Lamellarity | Unilamellar | Cryo-Electron Microscopy (Cryo-EM) |
| Protein Reconstitution | ||
| Protein-to-Lipid Ratio (molar) | 1:100 - 1:1000 | Calculation based on initial amounts |
| Reconstitution Efficiency | 50 - 80% | SDS-PAGE, Densitometry |
| Functional Analysis | ||
| Ligand Binding Affinity (Kd) | Protein-dependent (nM - µM) | Radioligand Binding Assay |
| G-protein Activation (EC50) | Ligand-dependent (nM - µM) | [35S]GTPγS Binding Assay |
Mandatory Visualizations
Experimental Workflow for Membrane Protein Reconstitution
Caption: Workflow for detergent-mediated reconstitution of membrane proteins into this compound vesicles.
Signaling Pathway for a Reconstituted GPCR
Caption: A generalized signaling pathway for a G protein-coupled receptor (GPCR) reconstituted in a diether PG vesicle.
Logical Workflow for a Fluorescence-Based Drug Screening Assay
Caption: Workflow for a competitive fluorescence-based drug screening assay using GPCR-reconstituted diether PG vesicles.
References
Application Notes and Protocols for 16:0-18:1 Diether PG Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and utilization of 16:0-18:1 Diether PG powder, a synthetic glycerophospholipid with ether-linked alkyl chains. This document is intended to guide researchers in leveraging the unique properties of this diether lipid in various research and development applications.
Product Information and Specifications
1.1. Chemical Structure and Properties
-
Chemical Name: 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)
-
Synonyms: 16:0-18:1 Diether Phosphatidylglycerol
-
Molecular Formula: C₄₀H₈₁O₈P
-
Molecular Weight: 721.04 g/mol
-
Physical Form: White to off-white powder
-
Key Features: Contains a saturated 16-carbon chain at the sn-1 position and a monounsaturated 18-carbon chain with a cis double bond at the sn-2 position, both linked to the glycerol backbone via ether bonds. The presence of the ether linkages confers resistance to chemical and enzymatic hydrolysis compared to ester-linked phospholipids. The unsaturated chain influences membrane fluidity.
1.2. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 721.04 g/mol | [Calculated] |
| Purity | >99% (typically analyzed by TLC) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability (Powder) | Unstable at room temperature; prone to oxidation and hydrolysis.[2][3] | [General knowledge on unsaturated lipids] |
| Stability (in Solution) | Stable for up to 6 months at -20°C when properly stored in an organic solvent under inert gas. | [General knowledge on lipid handling] |
| Light Sensitivity | Yes | [4] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound powder due to its unsaturated alkyl chain.
2.1. Long-Term Storage (as Powder)
-
Temperature: Store the powder at -20°C.[1]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing the vial in a dark container.[4]
2.2. Reconstitution and Short-Term Storage (in Solution)
Due to its instability as a powder, it is highly recommended to dissolve the entire contents of the vial in a suitable organic solvent immediately upon opening.
-
Recommended Solvents: A mixture of chloroform and methanol is effective for dissolving this compound. A common starting point is a 2:1 (v/v) chloroform:methanol solution. For acidic lipids that are difficult to solubilize, the addition of a small amount of deionized water (e.g., to a final ratio of chloroform:methanol:water of 8:4:1) can improve solubility.[5]
-
Storage of Stock Solution: Store the lipid solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and contamination. To prevent oxidation, overlay the solution with an inert gas (argon or nitrogen) before sealing.
-
Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling cycles, which can degrade the lipid.
2.3. Handling Precautions
-
When handling the powder, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Use glass or stainless-steel labware for handling organic solutions of the lipid. Avoid plastic containers and pipette tips, as plasticizers can leach into the solvent.
-
Work in a well-ventilated area or a fume hood when using organic solvents.
Biological and Research Applications
Ether lipids like this compound possess unique properties that make them valuable in various research contexts. Their resistance to enzymatic degradation by phospholipases makes them excellent tools for studying lipid metabolism and creating stable lipid-based delivery systems.
3.1. Role in Cellular Signaling
Ether-linked phospholipids are integral components of cellular membranes and can act as precursors for signaling molecules. While specific signaling pathways directly involving this compound are not yet fully elucidated, the general roles of ether lipids provide a framework for potential investigations:
-
Precursor to Second Messengers: Ether lipids can be precursors to potent signaling molecules such as platelet-activating factor (PAF).[2][6] The metabolic pathways of ether lipids can generate second messengers that are distinct from those derived from ester-linked lipids.
-
Modulation of Membrane Domains: Ether lipids are known to be important for the formation and stability of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[7] The incorporation of this compound into model membranes can be used to study the impact of ether lipids on the organization and function of these domains.
-
Interaction with G-Protein Coupled Receptors (GPCRs): The lipid environment of the cell membrane can significantly influence the activity of GPCRs.[8][9] The unique biophysical properties imparted by ether lipids may modulate GPCR conformation and signaling.
Diagram: Potential Involvement of Ether Lipids in G-Protein Coupled Receptor (GPCR) Signaling
Caption: Ether lipids can influence GPCR signaling by altering the membrane environment.
3.2. Liposome Formulation
The enhanced stability of diether lipids makes them ideal for formulating robust liposomes for drug delivery and as model membrane systems.
Experimental Protocols
4.1. Protocol for Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from the powdered lipid.
Workflow Diagram: Reconstitution of Diether PG Powder
Caption: Workflow for the safe reconstitution of this compound powder.
Materials:
-
This compound powder in a sealed vial
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Inert gas (Argon or Nitrogen) with a gentle stream delivery system
-
Glass vials with PTFE-lined caps
-
Glass syringes or pipettes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Remove the vial of this compound powder from the -20°C freezer and allow it to equilibrate to room temperature before opening. This typically takes 15-30 minutes.
-
Prepare the desired volume of a 2:1 (v/v) chloroform:methanol solvent mixture.
-
Once the vial has reached room temperature, carefully open it.
-
Using a glass syringe or pipette, add the solvent mixture to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Seal the vial tightly with the PTFE-lined cap and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Once the lipid is fully dissolved, briefly open the vial and flush the headspace with a gentle stream of inert gas for 10-15 seconds.
-
Immediately and tightly seal the vial.
-
Label the vial with the lipid name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
4.2. Protocol for Preparation of Diether PG-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound. This diether lipid can be the sole component or mixed with other lipids such as cholesterol or other phospholipids.
Materials:
-
This compound stock solution in chloroform:methanol
-
Other lipids (e.g., cholesterol) in a suitable organic solvent, if desired
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean round-bottom flask, add the desired amount of the this compound stock solution and any other lipid solutions.
-
Remove the organic solvents using a rotary evaporator under reduced pressure. The water bath temperature should be kept close to room temperature. Continue evaporation for at least 30 minutes after a visible film has formed to ensure complete removal of the solvent.
-
The result should be a thin, uniform lipid film on the inner surface of the flask.
-
Hydrate the lipid film by adding the desired volume of the hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. For this compound, hydration at room temperature is generally sufficient.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
To produce SUVs, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent. Be mindful of potential lipid degradation with prolonged sonication.
-
Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through a polycarbonate membrane of the desired pore size (e.g., 100 nm) for a defined number of passes (typically 11-21) to generate uniformly sized liposomes.
-
-
The resulting liposome suspension can be stored at 4°C for short-term use. Do not freeze liposomes, as this can disrupt their structure.
Analytical Methods for Characterization
5.1. Characterization of Liposomes
| Parameter | Analytical Method | Purpose |
| Size Distribution and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the homogeneity of the liposome population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems. |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | To visualize the shape and lamellarity of the prepared liposomes. |
| Encapsulation Efficiency | Spectrophotometry, Fluorometry, or HPLC | To quantify the amount of a drug or other molecule encapsulated within the liposomes. |
5.2. Analysis of Lipid Integrity
-
Thin-Layer Chromatography (TLC): A simple and rapid method to assess the purity of the lipid and to detect potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the molecular species present and can be used to quantify the lipid and identify any oxidative or hydrolytic byproducts.[10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Powder does not dissolve completely. | Insufficient solvent or low temperature. | Add more solvent or gently warm the solution. The addition of a small amount of water to the chloroform:methanol mix may also help.[5] |
| Lipid solution appears cloudy after storage. | Precipitation due to low temperature or solvent evaporation. | Warm the solution to room temperature and vortex. If it remains cloudy, brief sonication may be necessary. Ensure the vial is tightly sealed. |
| Low encapsulation efficiency in liposomes. | Improper hydration or suboptimal lipid composition. | Ensure the hydration buffer is at an appropriate temperature and that the lipid film is fully hydrated. Optimize the lipid composition and the drug-to-lipid ratio. |
| Liposome size is too large or polydisperse. | Inefficient size reduction. | Increase the sonication time or the number of extrusion cycles. Ensure the extruder is assembled correctly. |
These application notes and protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental needs.
References
- 1. This compound powder Avanti Lipids [sigmaaldrich.com]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-protein interactions in GPCR-associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 16:0-18:1 Diether PG in Lipid Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diether phospholipids are a unique class of lipids characterized by ether linkages at the sn-1 and often sn-2 positions of the glycerol backbone, distinguishing them from the more common ester-linked phospholipids. The specific diether phosphatidylglycerol (PG) containing a 16:0 alkyl chain at the sn-1 position and an 18:1 alkyl chain at the sn-2 position (16:0-18:1 Diether PG) is of growing interest in biomedical research. Its structural stability and unique physicochemical properties suggest potential roles in membrane architecture, cellular signaling, and as a biomarker in various physiological and pathological states.[1][2][3][4] Ether-linked phospholipids are known to be precursors for important signaling molecules and constitute a significant portion of the total phospholipids in humans.[5] Genetic disorders affecting the synthesis of ether phospholipids can lead to pathological conditions, highlighting their importance as membrane molecules and cellular mediators.[5]
These application notes provide a comprehensive guide for the quantitative analysis of this compound in lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative analysis of this compound from experimental samples should be recorded systematically. The following table provides a template for summarizing quantitative data, allowing for easy comparison across different samples or experimental conditions.
| Sample ID | Sample Type | Replicate | Concentration of this compound (ng/mg of total lipid) | Standard Deviation | Notes |
| Control_1 | Cell Lysate | 1 | |||
| Control_1 | Cell Lysate | 2 | |||
| Control_1 | Cell Lysate | 3 | |||
| Treatment_A_1 | Cell Lysate | 1 | |||
| Treatment_A_1 | Cell Lysate | 2 | |||
| Treatment_A_1 | Cell Lysate | 3 | |||
| Tissue_X_1 | Homogenate | 1 | |||
| Tissue_X_1 | Homogenate | 2 | |||
| Tissue_X_1 | Homogenate | 3 |
Experimental Protocols
A robust and reproducible protocol is essential for the accurate quantification of this compound. The following sections detail the recommended procedures for lipid extraction, sample preparation, and LC-MS/MS analysis.
Lipid Extraction from Biological Samples
A modified Bligh-Dyer extraction method is recommended for the efficient extraction of total lipids, including ether phospholipids, from various biological matrices.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Conical glass tubes
-
Centrifuge
Procedure:
-
Sample Homogenization: For tissues, homogenize a known weight of the sample in cold PBS. For adherent cells, wash with PBS, scrape, and collect in a known volume of PBS. For suspension cells, wash by centrifugation and resuspend in PBS.
-
Solvent Addition: To your sample homogenate (e.g., 1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) and store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
This compound analytical standard (e.g., from Avanti Polar Lipids)[5][6]
-
Internal Standard (IS): A suitable diether phospholipid standard not expected to be in the sample, such as a deuterated or odd-chain diether PG.
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium formate)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the resuspension solvent.
-
Sample Spiking: To a known aliquot of the lipid extract, add a known amount of the internal standard.
-
Dilution: Dilute the spiked samples as necessary to fall within the linear range of the standard curve.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example for Negative Ion Mode):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards. The fragmentation of diether phospholipids in negative ion mode often yields product ions corresponding to the headgroup, while positive ion mode can provide information about the alkyl chains.[7]
-
Example MRM transition for a generic PG: Precursor ion [M-H]⁻ → Product ion (e.g., fragment corresponding to the glycerophosphate headgroup).
-
Data Analysis:
-
Integrate the peak areas for the this compound and the internal standard in both the standards and the samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial amount of tissue or cells used for the extraction.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the quantitative analysis of this compound.
Potential Signaling Roles of Diether Phospholipids
Ether lipids are integral components of cellular membranes and are implicated in various signaling pathways.[1][2][4][8] They can influence membrane fluidity, contribute to the formation of lipid rafts, and serve as precursors for bioactive signaling molecules.
Caption: Putative roles of diether PG in cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 16:0-18:1 Diether PG Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0-18:1 Diether PG liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the stability of your this compound liposome formulations.
Q1: My this compound liposome suspension is showing signs of aggregation and precipitation. What are the likely causes and how can I fix this?
A1: Aggregation in liposome suspensions is a common issue stemming from a reduction in the repulsive forces between vesicles, leading to clumping and settling. For negatively charged liposomes like those made with this compound, several factors can contribute to this instability.
Potential Causes and Solutions:
-
Inadequate Surface Charge: The phosphatidylglycerol (PG) headgroup provides a negative charge, which is crucial for electrostatic repulsion between liposomes. If the surface charge is not sufficiently high, aggregation can occur.
-
Troubleshooting: Measure the zeta potential of your liposome formulation. A zeta potential more negative than -30 mV is generally indicative of a stable suspension.[1] If your values are closer to neutral, consider the following adjustments.
-
-
High Ionic Strength of the Buffer: The presence of high concentrations of salts in your buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion and leading to aggregation.
-
Troubleshooting: If possible, reduce the ionic strength of your formulation buffer. Prepare samples in buffers of varying salt concentrations (e.g., 10 mM, 50 mM, 150 mM NaCl) and monitor the particle size and zeta potential over time to find the optimal condition.
-
-
pH of the Formulation: The pH of the surrounding medium can influence the charge of the PG headgroup.
-
Troubleshooting: Ensure the pH of your buffer is appropriate to maintain a negative charge on the liposomes. For PG liposomes, a neutral to slightly alkaline pH is generally preferred. Evaluate the stability of your liposomes at different pH values (e.g., pH 6.5, 7.4, 8.0) to determine the optimal range for your specific application.
-
-
Inclusion of PEGylated Lipids: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG) into your formulation can provide a steric barrier on the liposome surface, preventing close apposition and aggregation.
Q2: I am observing significant leakage of my encapsulated drug from the this compound liposomes. How can I improve retention?
A2: Drug leakage is often related to the fluidity and integrity of the lipid bilayer. While diether lipids are generally more stable against chemical degradation, physical instability of the membrane can still lead to the release of encapsulated contents.
Potential Causes and Solutions:
-
Membrane Fluidity: The 18:1 (oleoyl) chain in the lipid introduces a kink, which increases membrane fluidity. While this can be advantageous for some applications, it may also contribute to higher permeability.
-
Troubleshooting: The inclusion of cholesterol is a common and effective strategy to modulate membrane fluidity. Cholesterol molecules insert into the lipid bilayer, increasing its packing density and reducing its permeability to encapsulated molecules. Experiment with different molar ratios of this compound to cholesterol (e.g., 9:1, 4:1, 2:1) to find the optimal concentration that minimizes leakage without compromising other desired characteristics of the liposomes.
-
-
Storage Temperature: Storing liposomes at temperatures near or above the phase transition temperature of the lipid can increase membrane fluidity and lead to leakage.
-
Troubleshooting: For long-term storage, it is generally recommended to keep liposome suspensions at 4°C. Avoid freezing the liposomes unless a suitable cryoprotectant has been included in the formulation, as the formation of ice crystals can disrupt the vesicle structure and cause significant leakage upon thawing.
-
Frequently Asked Questions (FAQs)
Q3: What makes this compound liposomes chemically stable?
A3: The primary reason for the enhanced chemical stability of these liposomes is the presence of ether linkages connecting the acyl chains to the glycerol backbone, in contrast to the ester linkages found in most naturally occurring phospholipids. These ether bonds are significantly more resistant to hydrolysis, which is a common degradation pathway for ester-based lipids, particularly at non-neutral pH. This inherent resistance to chemical breakdown contributes to a longer shelf-life and better stability in various experimental conditions.
Q4: How does the inclusion of cholesterol affect the stability of this compound liposomes?
A4: Cholesterol is a critical component for enhancing the stability of many liposome formulations. Its primary roles are:
-
Modulating Membrane Fluidity: Cholesterol inserts into the lipid bilayer, filling the gaps between the phospholipid molecules. This reduces the freedom of motion of the acyl chains, leading to a less fluid and more ordered membrane.
-
Decreasing Permeability: By increasing the packing density of the lipid bilayer, cholesterol effectively reduces the passive diffusion of encapsulated water-soluble molecules across the membrane, thus minimizing leakage.
-
Improving Physical Stability: The presence of cholesterol can increase the mechanical rigidity of the liposome membrane, making the vesicles less prone to fusion and aggregation.
The optimal amount of cholesterol is formulation-dependent. It is advisable to experimentally determine the ideal lipid-to-cholesterol ratio for your specific application. A common starting point is a 2:1 molar ratio of phospholipid to cholesterol.
Q5: What are the ideal storage conditions for this compound liposomes?
A5: For optimal long-term stability, this compound liposomes should be stored as a suspension at 4°C in a sealed container, protected from light. Freezing should generally be avoided as it can lead to vesicle fusion and leakage upon thawing. If freezing is necessary, the inclusion of a cryoprotectant (e.g., sucrose, trehalose) is essential to preserve the integrity of the liposomes.
Quantitative Data Summary
The following tables provide a general overview of how different formulation parameters can influence the stability of liposomes. Note that the exact values for this compound liposomes may vary and should be determined experimentally.
Table 1: Effect of Cholesterol Content on Liposome Stability
| Phospholipid:Cholesterol (Molar Ratio) | General Effect on Membrane Fluidity | General Effect on Drug Leakage |
| 1:0 | High | High |
| 4:1 | Reduced | Reduced |
| 2:1 | Significantly Reduced | Significantly Reduced |
| 1:1 | Low | Low |
Table 2: Influence of Buffer Conditions on Liposome Stability
| Parameter | Condition | General Effect on Stability of Anionic Liposomes |
| pH | Acidic (e.g., pH 4-5) | May decrease the negative charge, potentially leading to aggregation. |
| Neutral (e.g., pH 7.4) | Generally optimal for maintaining a high negative surface charge and stability. | |
| Alkaline (e.g., pH 8-9) | Can maintain a high negative charge, but may not be suitable for all applications. | |
| Ionic Strength | Low (e.g., 10 mM NaCl) | Promotes electrostatic repulsion and stability. |
| Physiological (e.g., 150 mM NaCl) | May partially screen surface charge, potentially increasing the risk of aggregation. | |
| High (>200 mM NaCl) | Significantly screens surface charge, often leading to rapid aggregation. |
Experimental Protocols
Protocol 1: Characterization of Liposome Size by Dynamic Light Scattering (DLS)
Methodology:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for formulation to a concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL lipid concentration). The dilution should be sufficient to avoid multiple scattering events.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted liposome sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data from multiple runs and averaging the results.
-
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted particle size distribution, the mean hydrodynamic diameter (Z-average), and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Protocol 2: Measurement of Zeta Potential
Methodology:
-
Sample Preparation: Dilute the liposome suspension in the desired buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument. High ionic strength buffers (like PBS) are generally not suitable for zeta potential measurements due to high conductivity.
-
Instrument Setup: Prepare the electrophoretic light scattering (ELS) instrument and the specific folded capillary cell according to the manufacturer's instructions.
-
Measurement:
-
Carefully inject the diluted sample into the cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply the electric field and measure the electrophoretic mobility of the liposomes.
-
-
Data Analysis: The instrument's software will use the measured electrophoretic mobility and the Henry equation to calculate the zeta potential.
Protocol 3: Calcein Leakage Assay
Methodology:
-
Encapsulation of Calcein:
-
Prepare the lipid film of this compound (and other components like cholesterol if used).
-
Hydrate the lipid film with a solution of self-quenching calcein (e.g., 50-100 mM calcein in a suitable buffer, pH 7.4).
-
Subject the liposome suspension to freeze-thaw cycles and/or extrusion to form unilamellar vesicles with encapsulated calcein.
-
-
Removal of Unencapsulated Calcein:
-
Separate the liposomes from the unencapsulated calcein using size exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the desired external buffer.
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the external buffer to a final lipid concentration of approximately 25-50 µM in a fluorometer cuvette.
-
Measure the initial fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Monitor the fluorescence intensity over time at the desired temperature. An increase in fluorescence indicates leakage of calcein from the liposomes.
-
At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to lyse all the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).
-
-
Data Analysis: Calculate the percentage of calcein leakage at a given time point (t) using the following formula:
-
% Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
-
Where F_t is the fluorescence at time t.
-
Visualizations
Caption: Key factors influencing the stability of liposomes.
Caption: Experimental workflow for liposome characterization.
References
Technical Support Center: Mass Spectrometry Analysis of Ether Lipids
Welcome to the technical support center for the mass spectrometry analysis of ether lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of ether lipids.
Issue 1: Inability to Distinguish Between Plasmenyl and Plasmanyl Ether Lipids
Question: My MS1 data shows a peak that could correspond to either a plasmenyl or a plasmanyl ether lipid, and the MS/MS fragmentation pattern is not conclusive. How can I differentiate between these isobaric species?
Answer:
Distinguishing between plasmenyl (containing a vinyl-ether bond, P-type) and plasmanyl (containing an alkyl-ether bond, O-type) ether lipids is a well-known challenge due to their identical mass and often similar fragmentation patterns.[1][2][3] Here are the recommended approaches:
-
Chromatographic Separation: The most reliable method is to use reversed-phase liquid chromatography (RPLC). Plasmenyl lipids are less hydrophobic than their corresponding plasmanyl isomers and will therefore elute earlier.[1][3][4] The retention time difference can be used for unequivocal identification.
-
Advanced Fragmentation Techniques: If your instrument is capable, consider using alternative fragmentation methods like Ultraviolet Photodissociation (UVPD). UVPD can generate unique fragment ions from the sn-1 ether linkage that allow for the differentiation of plasmenyl and plasmanyl species.[5][6]
-
Chemical Derivatization: Derivatization targeting the vinyl-ether bond of plasmalogens can be performed prior to MS analysis. For example, reaction with acidic methanol (methanolic HCl) will selectively cleave the vinyl-ether bond, leading to a mass shift that can be detected.
Issue 2: Suspected In-Source Fragmentation Leading to Artifact Peaks
Question: I am observing unexpected lipid species in my data that have m/z values corresponding to the neutral loss of a headgroup or fatty acid from a more abundant lipid. How can I confirm and mitigate in-source fragmentation?
Answer:
In-source fragmentation (ISF) or in-source decay (ISD) is a common source of artifacts in lipidomics, even with soft ionization techniques like electrospray ionization (ESI).[7][8][9] These artifacts can lead to misidentification and incorrect quantification.
Confirmation:
-
Vary Source Energy: Systematically vary the source fragmentation energy (e.g., cone voltage, capillary voltage). If the intensity of the suspected artifact peak changes proportionally to the intensity of the parent lipid and the source energy, it is likely an in-source fragment.
-
Chromatographic Co-elution: In an LC-MS experiment, an in-source fragment will co-elute perfectly with its precursor ion. If the suspected artifact peak has the exact same retention time and peak shape as a more abundant lipid, it is likely an artifact.
Mitigation:
-
Optimize Source Conditions: Reduce the source energy to the minimum required for good ionization of your target analytes. This is the most effective way to minimize ISF.[7]
-
Use Gentler Ionization: If available, try alternative ionization sources or methods that are known to be "softer."
-
Data Analysis: Be aware of common neutral losses for different lipid classes and look for these in your data. For example, the neutral loss of the headgroup from phosphatidylcholines can generate ions that are isobaric with phosphatidic acids.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts to watch out for in ether lipid analysis?
A1: The most common artifacts include:
-
In-source fragments: As discussed above, these are fragments of abundant lipids that are generated in the ion source and can be misidentified as other endogenous lipids.[7][9]
-
Isobaric overlap: Misidentification of plasmenyl lipids as plasmanyl lipids (or vice versa) is a frequent issue if chromatographic separation is not adequate.[1][3]
-
Solvent-induced artifacts: Reactions with solvents like methanol can lead to the formation of methyl esters or other derivatives.[10]
-
Oxidation products: Ether lipids, particularly plasmalogens, are susceptible to oxidation. Ensure proper sample handling and storage to minimize the formation of oxidized species.
Q2: My MS/MS spectra of ether lipids show very little fragmentation of the sn-1 chain. Is this normal?
A2: Yes, this is a characteristic feature of ether lipids. The ether bond is more stable than an ester bond, and as a result, fragmentation predominantly occurs at the sn-2 position (loss of the fatty acyl group) or the headgroup.[1][3] This makes it difficult to obtain structural information about the sn-1 alkyl or alk-1'-enyl chain using conventional collision-induced dissociation (CID).
Q3: Why is the choice of ionization mode (positive vs. negative) important for ether lipid analysis?
A3: The choice of ionization mode can significantly impact the fragmentation pattern and sensitivity.
-
Negative Ion Mode: Often preferred for structural characterization as it typically yields clean fragmentation of the sn-2 acyl chain, providing information about its composition.[1][11]
-
Positive Ion Mode: Can be more sensitive for certain ether lipid classes, like those containing a choline headgroup. However, fragmentation in positive mode often results in a dominant headgroup fragment (e.g., m/z 184 for phosphocholine), providing less structural information about the fatty acid chains.[11] For some plasmalogen species, such as glycerophosphoethanolamine (GPEtn) plasmalogens, positive ion mode can yield characteristic fragment ions for both the sn-1 and sn-2 chains.[12]
Q4: I have limited access to a wide range of ether lipid standards. How can I be confident in my identifications?
A4: The scarcity of commercial standards is a known challenge.[4][13] To increase confidence in your identifications, you should:
-
Utilize Retention Time Information: Compare the retention times of your unknown peaks to the known elution order of lipid classes and subclasses on your chromatographic system. As mentioned, plasmenyl lipids elute before plasmanyl lipids in RPLC.[1]
-
Consult Databases: Use online lipidomics databases (e.g., LIPID MAPS) to check for previously reported lipids with similar m/z values and fragmentation patterns.
-
Manual Spectral Curation: Do not rely solely on automated software annotations. Manually inspect your MS/MS spectra to ensure the observed fragments are consistent with the proposed structure.[14]
Data Presentation
Table 1: Chromatographic Behavior of Isobaric Ether Lipids on Reversed-Phase LC
| Lipid Subclass | Linkage at sn-1 | Relative Retention Time | Key for Identification |
| Plasmenyl (P-type) | O-alk-1'-enyl | Earlier Elution | The vinyl-ether bond reduces hydrophobicity. |
| Plasmanyl (O-type) | O-alkyl | Later Elution | The saturated alkyl chain is more hydrophobic. |
This data is based on the general principle that decreased hydrophobicity leads to earlier elution in reversed-phase chromatography.[1][4]
Experimental Protocols
Protocol: LC-MS/MS Analysis for the Separation of Plasmenyl and Plasmanyl Ether Lipids
This protocol provides a general workflow for the separation and identification of ether lipid isomers using liquid chromatography-tandem mass spectrometry.
-
Lipid Extraction:
-
Perform a lipid extraction from your biological sample using a modified Bligh-Dyer or Matyash (MTBE-based) method.[15][16]
-
Ensure all steps are carried out on ice and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/chloroform 1:1, v/v).
-
-
Liquid Chromatography:
-
Column: Use a C18 or C30 reversed-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Develop a gradient that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the lipids based on their hydrophobicity. A shallow gradient is recommended for resolving isobaric species.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes in separate runs.
-
MS1 Scan: Acquire full scan data over a relevant m/z range (e.g., 300-1200).
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set the collision energy to an optimized value for glycerophospholipids (typically 25-45 eV).
-
Source Optimization: Minimize in-source fragmentation by using the lowest possible source energy that still provides adequate signal.
-
-
Data Analysis:
-
Process the data using a lipidomics software package.
-
Manually inspect the data to identify co-eluting peaks with the same precursor m/z but different retention times, which are indicative of plasmenyl and plasmanyl isomers.
-
Confirm identifications by comparing fragmentation patterns with databases and literature.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking of Trapped Ion Mobility Spectrometry in Differentiating Plasmalogens from Other Ether Lipids in Lipidomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Asymmetric Diether Phospholipids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric diether phospholipids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing asymmetric diether phospholipids?
The core challenge lies in achieving regioselectivity. The glycerol backbone has two primary hydroxyl groups (sn-1 and sn-3) and one secondary hydroxyl group (sn-2). To create an asymmetric diether, two different alkyl chains must be introduced at two of these positions, typically sn-1 and sn-2. This requires a robust strategy to differentiate between the hydroxyl groups, which are chemically similar.
Q2: What is an orthogonal protection strategy and why is it crucial?
An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other groups.[1][2] This is critical for asymmetric synthesis because it allows for the selective deprotection of one hydroxyl group for alkylation while the others remain protected. For example, a trityl group on the sn-3 position can be removed with a mild acid, while a benzyl group on the sn-2 position requires harsher conditions like hydrogenolysis for removal.[3][4] This selective removal is the key to introducing different alkyl chains in a controlled sequence.
Q3: What are common starting materials for chiral diether phospholipid synthesis?
To ensure the correct stereochemistry (typically sn), synthesis usually begins with a chiral precursor. The most common starting materials are (R)- or (S)-2,3-isopropylidene-sn-glycerol (also known as solketal) or (R)- or (S)-glycidol.[5][6] These molecules provide a pre-defined stereocenter at the sn-2 position, simplifying the synthetic route.
Q4: Why are reaction yields often low for the alkylation steps?
Low yields in alkylation (ether formation) steps can be attributed to several factors:
-
Incomplete deprotonation: The hydroxyl group must be fully deprotonated by a strong base (like sodium hydride, NaH) to form the reactive alkoxide. Insufficient base or reaction time can lead to unreacted starting material.
-
Steric hindrance: The glycerol backbone and existing protecting groups can sterically hinder the approach of the alkylating agent, especially at the more crowded sn-2 position.
-
Side reactions: The alkylating agent (e.g., alkyl halide) can undergo elimination reactions, particularly with bulky bases or at higher temperatures, reducing the amount available for the desired etherification.
-
Poor quality reagents: Impurities in solvents or the alkylating agents can interfere with the reaction.
Q5: What are the most effective methods for purifying the final diether phospholipid product?
Purification is often challenging due to the amphiphilic nature of the products. The most common and effective method is column chromatography on silica gel.[7][8][9] A gradient elution is typically employed, starting with a non-polar solvent system (like chloroform or dichloromethane) and gradually increasing the polarity by adding methanol.[8] Sometimes, small amounts of water or ammonia are added to the solvent system to improve the separation of charged phospholipids.[8][10] For high-purity applications, High-Performance Liquid Chromatography (HPLC) may be used.[11]
Synthetic Workflow and Orthogonal Strategy
The following diagram illustrates a common synthetic workflow for an asymmetric diether phospholipid, highlighting the use of an orthogonal protection strategy.
Caption: General synthetic route for asymmetric diether phospholipids.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low yield in sn-1 alkylation of solketal. | 1. Incomplete deprotonation of the primary alcohol.2. Moisture in the reaction vessel quenching the base.3. Alkyl halide is not reactive enough or has degraded. | 1. Ensure at least 1.1-1.5 equivalents of high-quality NaH are used. Increase reaction time or temperature slightly.2. Thoroughly dry all glassware and use anhydrous solvents.3. Check the purity of the alkyl halide. Consider converting it to a more reactive tosylate or mesylate. |
| Mixture of products after sn-2 alkylation. | 1. Incomplete protection of the sn-3 hydroxyl, leading to alkylation at both sn-2 and sn-3.2. Migration of the protecting group (e.g., trityl) from sn-3 to sn-2 under basic conditions. | 1. Ensure the sn-3 protection step goes to completion. Purify the sn-3 protected intermediate before proceeding.2. Use a more robust protecting group if migration is an issue. Ensure the base is added slowly at a low temperature. |
| Trityl/MMT group is difficult to remove. | 1. Insufficient acid strength or reaction time.2. Steric hindrance around the trityl group. | 1. Increase the concentration of the acid (e.g., TFA in DCM) or the reaction time. Monitor carefully by TLC.2. Gentle heating may be required, but watch for side reactions. |
| Benzyl group is not removed during hydrogenolysis. | 1. Catalyst (Palladium on Carbon) is poisoned or inactive.2. Insufficient hydrogen pressure or reaction time.3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality Pd/C catalyst. Ensure the reaction mixture is stirred vigorously to suspend the catalyst.2. Increase hydrogen pressure (if equipment allows) and/or reaction time.3. Purify the substrate carefully before this step to remove any potential poisons. |
| Streaking or poor separation on silica gel column. | 1. The compound is highly polar and interacting strongly with the silica.2. The compound may be forming micelles or aggregates on the column.3. Incorrect solvent system. | 1. Add a small amount of a polar modifier like water, ammonia, or acetic acid to the eluent to improve peak shape.2. Use a mixed solvent system (e.g., Chloroform/Methanol/Water) from the start rather than a steep gradient.[8]3. Systematically test different solvent systems using TLC first to find the optimal conditions for separation. |
Data Summary
The following table summarizes representative yields for key steps in the synthesis of asymmetric diether phospholipids, compiled from various literature sources. Actual yields will vary based on specific substrates and reaction conditions.
| Step | Reaction | Starting Material | Protecting Groups (sn-2/sn-3) | Typical Yield (%) |
| 1 | sn-1 Alkylation | (R)-Solketal | Acetal | 80 - 99[5] |
| 2 | sn-3 Protection | 1-O-Alkyl-sn-glycerol | None | >90 |
| 3 | sn-2 Alkylation | 1-O-Alkyl-3-O-Trityl-sn-glycerol | - / Trityl | 60 - 85 |
| 4 | sn-2 Benzylation | 1-O-Alkyl-3-O-MMT-sn-glycerol | - / MMT | ~70 - 90[3] |
| 5 | Phosphorylation | 1,2-Di-O-Alkyl-sn-glycerol | None | 60 - 75[7] |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting low-yield reactions during the synthesis.
Caption: Troubleshooting workflow for low reaction yields.
Key Experimental Protocols
Protocol 1: Synthesis of 1-O-Alkyl-2,3-O-isopropylidene-sn-glycerol (from Solketal)
-
Preparation: Add (R)-(-)-2,3-O-isopropylidene-sn-glycerol (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Dissolve in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.
-
Alkylation: Cool the reaction back to 0 °C. Add the desired alkyl bromide or tosylate (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Cautiously quench the reaction by slowly adding methanol, followed by saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Benzylation at sn-2 Position
This protocol assumes starting from a 1-O-alkyl-3-O-trityl-sn-glycerol intermediate.
-
Preparation: Dissolve the 1-O-alkyl-3-O-trityl-sn-glycerol (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.3 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction carefully with methanol, followed by water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting 1-O-alkyl-2-O-benzyl-3-O-trityl-sn-glycerol by flash column chromatography.
Protocol 3: Deprotection and Phosphorylation
-
Trityl Deprotection: Dissolve the protected diether glycerol in dichloromethane (DCM). Add a solution of 2-4% trifluoroacetic acid (TFA) in DCM dropwise at 0 °C. Monitor the reaction by TLC. Once complete, quench with saturated NaHCO₃ solution. Extract, dry, and purify to obtain the 1-O-alkyl-2-O-benzyl-sn-glycerol.
-
Phosphorylation: Dissolve the deprotected alcohol (1.0 eq) and pyridine (or triethylamine, 3.0 eq) in anhydrous DCM at 0 °C. Add 2-bromoethyl dichlorophosphate (1.5 eq) dropwise. Stir for 2-4 hours at 0 °C.
-
Cyclization and Amination: Add water to hydrolyze the intermediate and then concentrate. Dissolve the residue in a solution of trimethylamine in THF/acetonitrile and heat in a sealed tube to form the phosphocholine headgroup.
-
Final Deprotection (if Benzyl is used): Dissolve the phospholipid in a suitable solvent (e.g., ethanol/chloroform mixture). Add Palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved. Filter through Celite to remove the catalyst and concentrate to yield the final product.
-
Final Purification: Purify the final phospholipid by column chromatography using a chloroform/methanol/water solvent system.[8]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. An Asymmetrical Glycerol Diether Bolalipid with Protonable Phosphodimethylethanolamine Headgroup: The Impact of pH on Aggregation Behavior and Miscibility with DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Asymmetrical Glycerol Diether Bolalipid with Protonable Phosphodimethylethanolamine Headgroup: The Impact of pH on Aggregation Behavior and Miscibility with DPPC [mdpi.com]
- 9. Dry column chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
preventing oxidation of 16:0-18:1 Diether PG during experiments
Welcome to the technical support center for 16:0-18:1 Diether PG. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this diether phospholipid in their experiments while minimizing the risk of oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its stability?
A: this compound (1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)) is a glycerophospholipid where the fatty acid chains are linked to the glycerol backbone via ether bonds, as opposed to the more common ester bonds found in diacyl phospholipids. Specifically, it has a saturated 16-carbon chain at the sn-1 position and an unsaturated 18-carbon chain with one double bond at the sn-2 position. The ether linkages make this lipid resistant to hydrolysis by phospholipases, which can be advantageous in certain biological experiments. While the unsaturated oleoyl chain at the sn-2 position is susceptible to oxidation, ether lipids are generally considered more resistant to oxidative degradation compared to their diacyl counterparts.
Q2: My experimental results are inconsistent when using this compound. Could oxidation be the cause?
A: Inconsistent results are a common symptom of lipid oxidation. The oxidation of the oleoyl chain in this compound can lead to the formation of lipid hydroperoxides, aldehydes, and other reactive species. These degradation products can alter the physicochemical properties of your liposomes or cellular systems, leading to variability in experimental outcomes. It is crucial to implement preventative measures and to periodically assess the oxidative status of your lipid stock and experimental samples.
Q3: How can I prevent oxidation of this compound during storage and handling?
A: Proper storage and handling are critical. Here are some key recommendations:
-
Storage: Store this compound as a powder or in an organic solvent (e.g., chloroform) at -20°C or lower. The container should be glass with a Teflon-lined cap. To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Handling: When working with the lipid, allow the container to warm to room temperature before opening to prevent condensation of water, which can accelerate hydrolysis and create an environment conducive to oxidation. Use glass or stainless steel instruments for transferring solutions. Avoid plastic pipet tips and tubes when handling the lipid in organic solvents, as plasticizers can leach out and contaminate your sample.
-
Inert Atmosphere: For critical applications, perform all manipulations in a glove box under an inert atmosphere.
Q4: What antioxidants can I use to protect this compound, and at what concentration?
A: While specific antioxidant concentrations for this compound are not extensively documented, general recommendations for unsaturated lipids can be applied. Common choices include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations. A starting point is 0.01-0.1 mol% relative to the lipid.
-
α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that can be incorporated directly into the lipid bilayer of liposomes. A typical concentration is 0.5-2 mol% relative to the lipid.[1]
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions (e.g., iron, copper) which can catalyze lipid oxidation. It can be added to aqueous buffers at a concentration of 0.1-1 mM.
It is advisable to empirically determine the optimal type and concentration of antioxidant for your specific experimental system.
Q5: My liposomes made with this compound are aggregating. What can I do?
A: Liposome aggregation can be caused by several factors. Here are some troubleshooting tips:
-
Surface Charge: Ensure sufficient electrostatic repulsion between liposomes. Since this compound is anionic, aggregation might be less of an issue compared to neutral lipids, but at low pH, the charge may be neutralized. Maintain a buffer pH well above the pKa of the phosphate group.
-
Ionic Strength: High salt concentrations in the buffer can shield the surface charge and lead to aggregation. If possible, reduce the ionic strength of your buffer.
-
Lipid Concentration: Very high lipid concentrations can increase the likelihood of aggregation. Try preparing more dilute liposome suspensions.
-
Incorporate PEGylated Lipids: Including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid in your formulation can provide steric stabilization and prevent aggregation.
-
Extrusion: Ensure proper extrusion to obtain a homogenous population of unilamellar vesicles of a defined size.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Oxidation of the lipid | - Store lipid under inert gas at ≤ -20°C.- Handle solutions with glass or stainless steel.- Add an antioxidant (e.g., BHT, α-tocopherol) to your formulation.- Prepare fresh liposomes for each experiment. |
| Liposome aggregation | - Insufficient surface charge- High ionic strength- High lipid concentration | - Ensure buffer pH is appropriate to maintain a negative charge.- Reduce the salt concentration of the buffer.- Prepare more dilute liposome suspensions.- Include 1-5 mol% of a PEGylated lipid in the formulation. |
| Low encapsulation efficiency | - Improper hydration- Suboptimal extrusion process | - Hydrate the lipid film above its phase transition temperature.- Ensure the extruder is assembled correctly and use a polycarbonate membrane with the desired pore size.- Perform an adequate number of extrusion cycles (e.g., 11-21 passes). |
| Change in liposome size over time | - Fusion of vesicles- Lipid degradation (hydrolysis or oxidation) | - Store liposomes at 4°C for short-term use.- Avoid freezing and thawing of liposome suspensions.- Incorporate cholesterol (10-30 mol%) to increase bilayer stability.- Confirm the absence of oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar vesicles with a defined size, taking precautions to minimize oxidation.
Materials:
-
This compound
-
Other lipids (e.g., cholesterol, PEGylated lipid), if desired
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4), degassed
-
Antioxidant stock solution (e.g., BHT in chloroform or α-tocopherol in ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)
-
Inert gas (argon or nitrogen)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amount of this compound and any other lipids in chloroform. b. If using an antioxidant, add the appropriate volume of the stock solution. c. Attach the flask to a rotary evaporator and remove the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: a. Purge the flask with an inert gas. b. Add the degassed hydration buffer to the flask. The volume will depend on the desired final lipid concentration. c. Gently agitate the flask to hydrate the lipid film. This can be done by hand or on a rotary shaker at a temperature above the phase transition temperature of the lipids. This process will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.
-
Storage: a. Transfer the final liposome suspension to a sterile glass vial. b. Purge the headspace with an inert gas before sealing. c. Store at 4°C for short-term use (up to one week). Do not freeze.
Protocol 2: Assessment of Lipid Peroxidation using the Ferric-Xylenol Orange (FOX) Assay
This assay measures the amount of lipid hydroperoxides, a primary product of lipid oxidation.
Materials:
-
Liposome suspension
-
FOX reagent:
-
Solution A: 25 mM ammonium ferrous sulfate in 2.5 M sulfuric acid.
-
Solution B: 12.5 mM xylenol orange in water.
-
Solution C: 440 mM butylated hydroxytoluene (BHT) in methanol.
-
Working FOX reagent: Mix solutions A, B, and C in a 1:1:0.1 ratio. Prepare fresh daily and protect from light.
-
-
Methanol (HPLC grade)
-
Cumene hydroperoxide (for standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation: a. Mix a small volume of the liposome suspension (e.g., 20 µL) with methanol (e.g., 180 µL) and vortex thoroughly. b. Centrifuge to pellet any precipitated material.
-
Assay: a. To 100 µL of the methanolic supernatant, add 900 µL of the working FOX reagent. b. Vortex and incubate at room temperature for 30 minutes in the dark. c. Measure the absorbance at 560 nm.
-
Quantification: a. Prepare a standard curve using known concentrations of cumene hydroperoxide. b. Calculate the concentration of lipid hydroperoxides in your sample based on the standard curve.
Data Summary
Table 1: General Comparison of Diether vs. Diacyl Phospholipid Stability
| Property | Diether Phospholipids | Diacyl Phospholipids |
| Susceptibility to Hydrolysis | Resistant | Susceptible to enzymatic (phospholipases) and chemical hydrolysis |
| Oxidative Stability | Generally more stable | More prone to oxidation, especially with polyunsaturated fatty acids |
| Stability in Alkaline Conditions | More stable | Less stable |
Note: This table represents general trends. The specific stability of a lipid depends on its fatty acid composition and the experimental conditions.
Visualizations
Caption: Experimental workflow for the preparation and quality control of this compound liposomes.
Caption: Logical relationship between lipid oxidation, its consequences, and preventative measures.
References
Technical Support Center: Analysis of Commercial 16:0-18:1 Diether PG
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 16:0-18:1 Diether PG.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic glycerophospholipid. Its chemical name is 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol).[1] It is a diether analog of phosphatidylglycerol (PG), meaning it has two alkyl chains linked to the glycerol backbone via ether bonds, in contrast to the more common ester linkages found in most biological phospholipids. The '16:0' represents a 16-carbon saturated alkyl chain (hexadecanyl) at the sn-1 position, and '18:1' represents an 18-carbon monounsaturated alkyl chain (octadecenyl) at the sn-2 position. Ether lipids like this are of interest in research and drug development due to their increased stability against chemical and enzymatic degradation compared to ester-linked lipids.[2]
Q2: What are the potential impurities in commercial this compound?
A2: Commercial preparations of this compound may contain several types of impurities, which can arise from the synthesis process, storage, or degradation. These can include:
-
Synthesis-Related Impurities:
-
Regioisomers: Isomers where the 16:0 and 18:1 chains are swapped between the sn-1 and sn-2 positions of the glycerol backbone.
-
Analogs with Different Alkyl Chains: Molecules with variations in the length or saturation of the ether-linked chains.[3]
-
Lysolipids: Diether PG analogs that have lost one of their alkyl chains, resulting in a monoether lysophospholipid.
-
Related Phospholipids: Contamination with phospholipids bearing different headgroups, such as phosphatidylethanolamine (PE), phosphatidylcholine (PC), or phosphatidic acid (PA).[4]
-
-
Degradation Products:
-
Oxidized Lipids: The double bond in the 18:1 chain is susceptible to oxidation, leading to the formation of various oxidation products.
-
Hydrolysis Products: Although more stable than ester lipids, the phosphate ester bond can still be hydrolyzed, leading to the cleavage of the glycerol headgroup.
-
Q3: How can I detect these impurities in my sample?
A3: A combination of chromatographic and mass spectrometric techniques is typically employed to detect and identify impurities in lipid samples.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial purity assessment.[5] It can separate lipids based on the polarity of their headgroups, allowing for the detection of other phospholipid classes.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can provide quantitative information on the purity of the sample.[6]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification of impurities.[3][7] High-resolution mass spectrometry (HRAM-MS) can provide accurate mass measurements to determine the elemental composition of impurities.[6] Tandem mass spectrometry (MS/MS) helps in the structural elucidation of these impurities by analyzing their fragmentation patterns.[2]
Troubleshooting Guides
Problem 1: Unexpected spots on a TLC plate.
-
Possible Cause: The presence of impurities with different polarities.
-
Troubleshooting Steps:
-
Identify the Spots: Compare the retention factor (Rf) values of the unknown spots with those of known lipid standards (e.g., 16:0-18:1 Diether PE, PC, and PA).
-
Quantify the Impurity: Scrape the spots from the TLC plate, extract the lipid, and perform a phosphate assay to estimate the amount of the impurity.
-
Further Characterization: For definitive identification, the material from the TLC spot can be extracted and analyzed by mass spectrometry.
-
Problem 2: Multiple peaks in an HPLC chromatogram.
-
Possible Cause: The sample contains a mixture of lipids, which could be isomers or degradation products.
-
Troubleshooting Steps:
-
Couple to Mass Spectrometry: If not already done, couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the ions in each peak will help in the preliminary identification of the components.
-
Perform Tandem MS (MS/MS): Fragment the ions from each peak to obtain structural information. For diether lipids, positive ion mode MS/MS can reveal information about the alkyl chains.[2]
-
Check for Isomers: Isomers (e.g., regioisomers) will have the same m/z but may have different retention times in HPLC. Their fragmentation patterns in MS/MS might also differ.
-
Problem 3: Mass spectrometry data shows ions with unexpected m/z values.
-
Possible Cause: Presence of adducts, degradation products, or synthesis-related impurities.
-
Troubleshooting Steps:
-
Identify Common Adducts: Check for common adducts such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+) adducts. The mass of this compound (as the free acid) is 719.58 g/mol , and as the ammonium salt, it is 737.61 g/mol .[1]
-
Look for Evidence of Oxidation: Oxidized lipids will have m/z values corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).
-
Look for Evidence of Hydrolysis: The loss of the glycerol headgroup would result in a phosphatidic acid analog.
-
Consider Other Alkyl Chain Combinations: Check for m/z values that correspond to diether PG with different combinations of common fatty alcohol chains (e.g., 16:0/16:0, 18:0/18:1, etc.).
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Objective: To qualitatively assess the purity of this compound and detect polar impurities.
-
Materials:
-
Procedure:
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).
-
Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate. Keep the spot as small as possible.[5]
-
Allow the spotting solvent to evaporate completely.
-
Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the baseline.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Visualize the spots.
-
Iodine: Place the plate in a chamber with a few iodine crystals. Lipid spots will appear as yellowish-brown spots.[5] Mark the spots with a pencil as they will fade.
-
Phosphomolybdic Acid: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol. Heat the plate at ~100°C for a few minutes. Lipid spots will appear as dark green or blue spots.[5]
-
-
-
Interpretation: A pure sample should show a single spot. Additional spots indicate the presence of impurities. The Rf value (distance traveled by the spot / distance traveled by the solvent front) can be used for preliminary identification by comparing to standards.
Protocol 2: Impurity Identification by LC-MS/MS
-
Objective: To identify and structurally characterize impurities in this compound.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument).[3][6]
-
Materials:
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 5 mM ammonium acetate
-
Mobile phase B: Acetonitrile:methanol:water (e.g., 66.5:28.5:5) with 5 mM ammonium acetate[8]
-
-
Procedure:
-
Dissolve the lipid sample in the initial mobile phase composition.
-
Inject the sample onto the HPLC column.
-
Elute the lipids using a gradient from a lower to a higher percentage of mobile phase B.
-
The eluent is introduced into the mass spectrometer source (electrospray ionization - ESI is common for phospholipids).[3]
-
Acquire data in both positive and negative ion modes.
-
Set up a data-dependent acquisition method where the most abundant ions in a full scan are automatically selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the main this compound peak.
-
For each peak, determine the accurate mass of the precursor ion to propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern.
-
Negative Ion Mode: For diether PG, this mode typically provides information about the headgroup.[2]
-
Positive Ion Mode: Fragmentation of the protonated ([M+H]+) or sodiated ([M+Na]+) ions will yield fragments corresponding to the loss of the alkyl chains, providing information about their structure.[2]
-
-
Quantitative Data Summary
Table 1: Common Adducts and Their Mass-to-Charge Ratios (m/z) for this compound
| Ion Species | Theoretical m/z |
| [M-H]⁻ | 718.57 |
| [M+H]⁺ | 720.59 |
| [M+NH₄]⁺ | 737.61 |
| [M+Na]⁺ | 742.57 |
| [M+K]⁺ | 758.54 |
Table 2: Potential Impurities and Their Expected Mass Differences
| Impurity Type | Mass Difference from this compound | Example m/z ([M+H]⁺) |
| Oxidation (1 oxygen) | +16 Da | 736.59 |
| Oxidation (2 oxygens) | +32 Da | 752.59 |
| Loss of glycerol headgroup | -74 Da | 646.52 |
| Different headgroup (PE vs PG) | -31 Da | 689.57 |
| Different headgroup (PC vs PG) | +14 Da | 734.60 |
| Lysolipid (loss of 16:0 chain) | -225 Da | 495.35 |
| Lysolipid (loss of 18:1 chain) | -251 Da | 469.33 |
Visualizations
Caption: Workflow for the initial purity assessment of this compound using TLC.
Caption: A logical workflow for the identification of impurities using LC-MS/MS.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of atypical ether-linked glycerophospholipid species in macrophages by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phosphatidylglycerol phosphatidic acid: Topics by Science.gov [science.gov]
- 5. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Minimizing In-source Fragmentation of Diether Lipids in ESI-MS
Welcome to the technical support center for minimizing in-source fragmentation (ISF) of diether lipids during Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their analytical methods for intact lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for diether lipid analysis?
In-source fragmentation is the unintended dissociation of ions within the ion source and the intermediate pressure region of the mass spectrometer, occurring even with soft ionization techniques like ESI.[1][2][3] For diether lipids, which are characterized by two alkyl chains linked to a glycerol backbone via ether bonds, ISF can lead to the cleavage of these stable bonds or the loss of polar head groups. This phenomenon complicates mass spectra with fragment ions that can be mistaken for other endogenous lipid species, leading to misidentification and inaccurate quantification.[2][3] Ultimately, ISF can compromise the integrity of lipidomic data, impacting biomarker discovery and drug development.[3]
Q2: I am observing unexpected peaks in my mass spectrum that do not correspond to my target diether lipids. Could this be due to ISF?
Yes, it is highly likely that unexpected peaks are a result of in-source fragmentation.[2][3] ISF of abundant lipid species can generate fragment ions with mass-to-charge ratios identical to other naturally occurring lipids, leading to false positives.[2] For example, the fragmentation of a phosphatidylcholine (PC) species can yield ions that have the same mass as endogenous phosphatidylethanolamine (PE) species.[3] It is crucial to distinguish true lipid signals from these artifacts to ensure accurate biological interpretation.
Q3: What are the primary ESI-MS parameters I should adjust to minimize the in-source fragmentation of my diether lipids?
Several key ESI source parameters can be optimized to reduce ISF. The most influential are:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is one of the most critical parameters. Higher cone voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and, consequently, more fragmentation.[4] Reducing the cone voltage is often the first and most effective step in minimizing ISF.[4]
-
Ion Transfer Tube (ITT) Temperature (or Capillary Temperature): Elevated temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[2][5] Optimizing this temperature is a balance between efficient desolvation and minimizing fragmentation.
-
Funnel RF Level: The radiofrequency voltage applied to the ion funnel influences ion transmission. While its primary role is to focus the ion beam, suboptimal settings can contribute to ion heating and subsequent fragmentation.[2][5]
Systematic evaluation of these parameters is essential to find the optimal conditions for your specific diether lipids and instrument.[5][6]
Q4: Are there any "soft" ionization techniques other than ESI that are recommended for analyzing labile diether lipids?
While ESI is considered a soft ionization technique, others like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also utilized for lipid analysis.[7][8] DESI is known for providing intact ionized molecules with minimal fragmentation.[7] However, for routine LC-MS analysis of lipid extracts, ESI remains the most common and versatile method due to its compatibility with liquid chromatography.[9] The key is to optimize the ESI parameters to achieve the "softest" possible ionization conditions.[4]
Troubleshooting Guide
This guide provides a systematic approach to minimizing in-source fragmentation of diether lipids.
Problem: Excessive fragmentation of diether lipids is observed, leading to low intensity of the precursor ion and a complex mass spectrum.
Workflow for Optimizing ESI-MS Parameters:
Caption: Workflow for systematic optimization of ESI-MS parameters.
Step-by-Step Experimental Protocol:
-
Initial Assessment:
-
Infuse a standard solution of a representative diether lipid at a known concentration.
-
Acquire a full scan mass spectrum using your current ESI-MS method.
-
Identify the precursor ion and any significant fragment ions. Calculate the ratio of the precursor ion intensity to the sum of the fragment ion intensities.
-
-
Cone Voltage (Declustering Potential) Optimization:
-
Begin with the manufacturer's recommended cone voltage.
-
Systematically decrease the cone voltage in small increments (e.g., 5-10 V steps).
-
At each step, acquire a new mass spectrum and recalculate the precursor-to-fragment ion ratio.
-
Plot the precursor ion intensity and the precursor-to-fragment ratio as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragmentation.
-
-
Ion Transfer Temperature Optimization:
-
Using the optimized cone voltage from the previous step, begin to adjust the ion transfer tube temperature.
-
Start with a lower temperature (e.g., 150-200 °C) and gradually increase it in increments of 25 °C.[2]
-
Monitor the precursor ion intensity and fragmentation at each temperature setting. High temperatures can cause thermal degradation.[2][5]
-
Identify the temperature that provides good desolvation (stable signal) without significantly increasing fragmentation.
-
-
Funnel RF Level Optimization:
-
With the optimized cone voltage and temperature, adjust the funnel RF level.
-
Vary the RF level in small increments and observe the effect on the precursor ion intensity.
-
The goal is to maximize the transmission of the intact lipid ion.
-
-
Solvent and Additive Considerations:
-
The composition of the mobile phase can influence ionization efficiency and fragmentation.
-
For positive ion mode, the addition of ammonium adducts can sometimes lead to more stable ions compared to protonated molecules.[10]
-
For negative ion mode, ensure the solvent system promotes the formation of deprotonated molecules.
-
Data Presentation: Parameter Optimization Summary
The following table provides a template for summarizing your optimization results. This structured approach allows for easy comparison of different parameter settings.
| Parameter | Setting 1 | Setting 2 | Setting 3 | ... | Optimal Setting |
| Cone Voltage (V) | 50 | 40 | 30 | ... | 20 |
| Ion Transfer Temp (°C) | 250 | 225 | 200 | ... | 200 |
| Funnel RF Level (%) | 40 | 35 | 30 | ... | 35 |
| Precursor Ion Intensity | Value | Value | Value | ... | Maximized Value |
| Fragment Ion(s) Intensity | Value | Value | Value | ... | Minimized Value |
| Precursor/Fragment Ratio | Ratio | Ratio | Ratio | ... | Maximized Ratio |
Logical Relationships of ESI-MS Parameters and In-Source Fragmentation
Caption: Relationship between key ESI-MS parameters and fragmentation.
By carefully following this guide and systematically optimizing your ESI-MS parameters, you can significantly reduce in-source fragmentation and improve the quality and accuracy of your diether lipid analysis.
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass spectrometric imaging of lipids using desorption electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 9. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Diether Phospholipid Analogs
Welcome to the technical support center for the purification of diether phospholipid analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying diether phospholipid analogs compared to their diacyl counterparts?
A1: The ether linkage in diether phospholipids introduces unique properties that can affect purification. The key challenges include:
-
Similar Polarity to Impurities: Diether phospholipid analogs often have polarities similar to those of their precursors or side-products, making chromatographic separation challenging.
-
Hydrophobicity and Aggregation: Like other lipids, diether phospholipids can be highly hydrophobic, leading to aggregation and poor solubility in certain solvents. This can result in low recovery and peak distortion in chromatography.
-
Lack of a Strong Chromophore: Many diether phospholipids lack a strong UV chromophore, making detection by standard HPLC UV detectors difficult. Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often required.
-
Interaction with Stationary Phases: The ether linkage can alter the interaction of the molecule with stationary phases compared to ester linkages, potentially requiring different chromatographic conditions for optimal separation.[1][2]
Q2: How do I choose the appropriate chromatographic technique for my diether phospholipid analog?
A2: The choice of technique depends on the scale of purification, the required purity, and the available equipment.
-
Thin-Layer Chromatography (TLC): Ideal for rapid analysis of reaction progress, checking purity of fractions, and optimizing solvent systems for column chromatography. It is a low-cost and effective screening tool.
-
Column Chromatography (Flash Chromatography): Best suited for preparative scale purification (mg to g quantities). Silica gel is a common stationary phase, and elution is typically achieved using a gradient of increasing solvent polarity.
-
High-Performance Liquid Chromatography (HPLC): Provides the highest resolution and is suitable for both analytical and preparative scale purification. Normal-phase chromatography on silica or diol columns is often used to separate phospholipid classes, while reversed-phase chromatography on C8 or C18 columns can separate analogs based on their alkyl chain length and saturation.
Q3: My diether phospholipid analog shows low recovery after silica gel column chromatography. What can I do to improve it?
A3: Low recovery from silica gel is a common issue with phospholipids. Here are some strategies to improve it:
-
Deactivate the Silica Gel: The acidic nature of silica gel can lead to irreversible adsorption of phospholipids. Deactivating the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to the solvent system can help improve recovery.
-
Optimize the Elution Solvents: Ensure the final elution solvent is polar enough to completely elute your compound. A final wash with a highly polar solvent mixture, such as chloroform/methanol/water, may be necessary.
-
Avoid Overloading the Column: Overloading can lead to poor separation and sample loss. As a general rule, do not exceed a loading capacity of 1-5% of the silica gel weight.
-
Use a Different Stationary Phase: If silica gel proves problematic, consider alternative stationary phases like alumina or a bonded phase like diol.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of Spots | 1. Sample is overloaded.2. Sample is not fully dissolved.3. The solvent system is not optimal. | 1. Apply a smaller amount of the sample to the plate.2. Ensure the sample is completely dissolved in the spotting solvent.3. Try a more polar solvent system to improve migration. |
| Rf Value is Too Low (Spot remains near the baseline) | 1. The solvent system is not polar enough. | 1. Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase.[3][4] |
| Rf Value is Too High (Spot moves with the solvent front) | 1. The solvent system is too polar. | 1. Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent (e.g., chloroform, hexane).[3][4] |
| No Spots are Visible | 1. The compound is not UV active and the visualization method is UV light.2. The concentration of the compound is too low.3. The compound has evaporated from the plate. | 1. Use a universal stain such as iodine vapor, potassium permanganate, or a specific phospholipid stain like molybdenum blue.[5]2. Spot a more concentrated sample.3. Ensure the plate is not overheated during visualization. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting or Tailing | 1. Column void or contamination.2. Sample solvent is incompatible with the mobile phase.3. Co-elution of two or more compounds. | 1. Reverse flush the column or replace it if necessary.2. Dissolve the sample in the initial mobile phase whenever possible.3. Optimize the mobile phase gradient or switch to a different column to improve resolution. |
| Low or No Recovery | 1. Irreversible adsorption to the column.2. Compound precipitation on the column.3. Detection issues (e.g., lack of chromophore for UV detection). | 1. Use a different stationary phase (e.g., a polymer-based column) or add a modifier to the mobile phase.2. Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.3. Use a more universal detector such as ELSD, CAD, or MS. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Air trapped in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and purge the pump. |
| High Backpressure | 1. Blocked column frit.2. Particulate matter from the sample or mobile phase.3. Column contamination. | 1. Reverse flush the column. If the problem persists, replace the frit or the column.2. Filter all samples and mobile phases before use.3. Wash the column with a strong solvent. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC) of Diether Phospholipid Analogs
Objective: To assess the purity and determine the approximate Rf value of a diether phospholipid analog to guide column chromatography solvent system selection.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing tank
-
Spotting capillaries
-
Sample dissolved in chloroform or chloroform/methanol (1-2 mg/mL)
-
Mobile Phase (see table below for suggestions)
-
Visualization reagent (e.g., iodine vapor, molybdenum blue spray)
Procedure:
-
Pour the desired mobile phase into the developing tank to a depth of approximately 0.5 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors. Cover the tank and allow it to equilibrate for at least 15 minutes.
-
Using a spotting capillary, carefully apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Place the spotted TLC plate into the developing tank, ensuring the sample spots are above the solvent level. Cover the tank.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the spots using an appropriate method (e.g., place in a chamber with iodine crystals or spray with molybdenum blue reagent and gently heat).
-
Circle the visualized spots and calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Table 1: Suggested TLC Mobile Phases for Phospholipids
| Mobile Phase Composition (v/v/v) | Typical Application | Approximate Rf for Phosphatidylcholine (for reference) |
| Chloroform / Methanol / Water (65:25:4) | General separation of phospholipid classes. | 0.25 |
| Chloroform / Methanol / Acetic Acid / Water (50:30:8:4) | Separation of acidic and neutral phospholipids. | 0.30 |
| Chloroform / Methanol / Ammonium Hydroxide (65:35:5) | Separation of basic and neutral phospholipids. | 0.40 |
Disclaimer: Rf values are highly dependent on experimental conditions (e.g., temperature, humidity, plate type) and the specific structure of the analog. The provided values for phosphatidylcholine are for reference and should be used as a starting point for optimization.[6][7]
Protocol 2: Preparative HPLC Purification of a Diether Phosphatidylcholine Analog
Objective: To purify a diether phosphatidylcholine analog using normal-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Normal-phase silica or diol column
-
Mobile Phase A: Hexane/Isopropanol (80:20, v/v)
-
Mobile Phase B: Hexane/Isopropanol/Water (60:80:14, v/v)
-
Sample dissolved in the initial mobile phase
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 100% A) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run a linear gradient from 100% A to 100% B over 30-60 minutes.
-
Monitor the elution of the compound using an appropriate detector (e.g., ELSD, CAD, or MS).
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical TLC or HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
Table 2: Example HPLC Gradient for Phospholipid Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 35 | 0 | 100 |
| 45 | 0 | 100 |
| 46 | 100 | 0 |
| 55 | 100 | 0 |
Disclaimer: This is an example gradient. The optimal gradient will depend on the specific diether phospholipid analog and the column used. Method development and optimization are crucial.
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor (PAF) Signaling Pathway
Platelet-activating factor (PAF) is a potent phospholipid activator that is a diether phospholipid. It mediates a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Its signaling is initiated by binding to the PAF receptor (PAFR), a G-protein coupled receptor.
Glycosylphosphatidylinositol (GPI)-Anchor Biosynthesis Workflow
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. The core structure of a GPI anchor contains a diether phospholipid moiety in some organisms. The biosynthesis is a multi-step process that occurs in the endoplasmic reticulum.
References
- 1. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Ether lipid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Ether vs. Ester-Linked Phosphoglycerolipids: A Biophysical Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ether- and ester-linked phosphoglycerolipids (PG lipids) is critical for applications ranging from fundamental membrane biology to the design of novel drug delivery systems. The choice of linkage—an ether or an ester bond at the sn-1 position of the glycerol backbone—imparts distinct biophysical properties to lipid bilayers, influencing their structure, stability, and function.
This guide provides an objective comparison of the biophysical properties of ether- and ester-linked PG lipids, supported by experimental data. We will delve into the structural and functional consequences of this seemingly subtle chemical variation, offering insights into their behavior in model membranes and their implications for biological systems.
Structural and Physical Properties: A Tabular Comparison
The fundamental difference between an ether and an ester linkage lies in the absence of a carbonyl group in the former. This modification, though small, has a significant impact on the hydration, packing, and overall geometry of the lipid molecules within a bilayer. The following tables summarize key quantitative data from various experimental and computational studies.
| Property | Ether-Linked Lipids (e.g., DHPC, ether-DPhPC) | Ester-Linked Lipids (e.g., DPPC, ester-DPhPC) | Key Findings & Significance |
| Area per Lipid (A) | Generally smaller or slightly larger depending on the specific lipid and conditions. For DPhPC, ether-linked has a smaller area (77.3 ± 0.1 Ų)[1]. For DHPC vs DPPC, DHPC has a slightly larger area (65.1 Ų at 48°C)[2][3][4][5][6]. | For DPhPC, ester-linked has a larger area (80.8 ± 0.1 Ų)[1]. For DPPC, the area is slightly smaller than DHPC under similar fluid phase conditions[2][3][4][5][6]. | A smaller area per lipid in ether-linked DPhPC suggests tighter packing, which can lead to increased membrane stability[1]. The slightly larger area for DHPC indicates that the specific lipid tails also play a crucial role. |
| Bilayer Thickness | Thicker than their ester-linked counterparts[1]. | Thinner than their ether-linked counterparts[1]. | Increased thickness in ether lipid bilayers contributes to a more substantial barrier to permeation. |
| Membrane Dipole Potential | Significantly lower, approximately half of that of ester-linked lipids[7][8][9]. | Higher, due to the contribution of the carbonyl groups[7][8][9]. | The reduced dipole potential in ether lipid membranes can influence the interaction and function of membrane-associated proteins and peptides. |
| Order Parameter (-SCD) | Less ordered hydrocarbon chains[1]. | More ordered hydrocarbon chains[1]. | Lower order in ether lipids suggests a more fluid-like state of the hydrocarbon core, despite tighter packing in some cases. |
Mechanical and Permeability Properties
The nature of the chemical linkage also dictates the mechanical resilience and permeability of the lipid bilayer.
| Property | Ether-Linked Lipids | Ester-Linked Lipids | Key Findings & Significance |
| Area Compressibility Modulus (KA) | Stiffer (higher KA)[1]. | More flexible (lower KA)[1]. | The increased stiffness of ether lipid bilayers indicates greater resistance to compression, contributing to enhanced mechanical stability. |
| Bending Modulus (KC) | DHPC has a KC of 4.2 x 10-13 erg[2][3][4][6]. | Generally, ester-linked lipids are considered to have a higher bending modulus, though direct comparative values for the same chain lipids can vary. | The bending modulus reflects the energy required to curve the membrane, an important parameter in processes like vesicle formation and cell fusion. |
| Water Permeability (Pf) | Slightly lower. For DHPC, Pf = 0.022 cm/s at 48°C[2][3][4][5][6]. There is a slightly higher free energy barrier for water translocation[7][8]. | Slightly higher. For DPPC, Pf = 0.027 cm/s at 50°C[2][3][4][5][6]. | The lower water permeability of ether lipid membranes is consistent with their role in forming highly stable and impermeable barriers, such as in archaeal membranes[7][8]. |
| Nanomechanical Resistance (Breakdown Force) | Can be higher or lower depending on the phase. DHPC shows higher resistance than DPPC in some phases[10][11]. | DPPC generally shows high nanomechanical resistance[10][11]. | Ether-linked lipids can form highly packed phases with increased resistance to mechanical stress[10][11]. |
Resistance to Oxidative Stress
A key functional difference between ether and ester lipids is their susceptibility to oxidative damage.
| Property | Ether-Linked Lipids | Ester-Linked Lipids | Key Findings & Significance |
| Oxidative Stability | More resistant to lipid peroxidation. The ether bond is less susceptible to attack by reactive oxygen species (ROS)[12][13][14][15]. | The ester linkage is more prone to oxidative cleavage[12]. | The enhanced oxidative stability of ether lipids makes them crucial components of membranes in tissues under high oxidative stress and may offer a protective advantage in therapeutic formulations[13][15]. Plasmalogens, a type of ether lipid, are known to act as endogenous antioxidants[13][14]. |
Experimental Protocols
The data presented above is derived from a variety of biophysical techniques. Below are summaries of the methodologies for some of the key experiments.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.
-
Methodology:
-
Lipid vesicles are prepared at a concentration of 1.0 or 2.0 mmol L−1 in a buffer solution (e.g., 20 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)[10].
-
The vesicle solution and a reference buffer are placed in the calorimeter cells.
-
The samples are heated at a constant rate (e.g., 45°C/h) under pressure (e.g., 24 psi) to prevent bubble formation[10].
-
The differential power required to maintain a zero temperature difference between the sample and reference cells is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the peak of the endothermic transition (Tm) and the integrated area of the peak (ΔH) after baseline correction and buffer subtraction[10].
-
X-ray Scattering (SAXS and WAXS)
-
Objective: To determine the structural parameters of lipid bilayers, such as lamellar D-spacing, area per lipid, and hydrocarbon chain packing.
-
Methodology:
-
Oriented multilayer lipid samples are prepared on a substrate.
-
For Small-Angle X-ray Scattering (SAXS), the sample is exposed to a collimated X-ray beam, and the scattering pattern at low angles is recorded. This provides information on the lamellar repeat distance (D-spacing).
-
For Wide-Angle X-ray Scattering (WAXS), the scattering at higher angles is measured, which reveals information about the in-plane packing of the hydrocarbon chains[16].
-
The data is analyzed to calculate parameters like the area per lipid (A) and the thickness of the bilayer[2]. For fluid phase lipids, diffuse scattering analysis is employed[2].
-
Water Permeability Assay
-
Objective: To measure the osmotic water permeability coefficient (Pf) of lipid vesicles.
-
Methodology:
-
Unilamellar vesicles (ULVs) are prepared by extrusion, encapsulating a fluorescent probe (e.g., 5,6-carboxyfluorescein) in a buffer of a specific osmolarity[2].
-
The vesicles are then subjected to an osmotic shock by rapidly mixing them with a solution of different osmolarity.
-
The resulting water efflux or influx causes the vesicles to shrink or swell, leading to a change in the concentration of the entrapped fluorescent probe and a corresponding change in its self-quenching.
-
The time course of the fluorescence change is monitored using a stopped-flow fluorometer.
-
The rate of fluorescence change is then used to calculate the water permeability coefficient (Pf)[2].
-
Molecular Dynamics (MD) Simulations
-
Objective: To investigate the molecular-level interactions and dynamic properties of lipid bilayers.
-
Methodology:
-
An atomic-level model of the lipid bilayer, including lipids and surrounding water molecules, is constructed.
-
A force field (e.g., CHARMM36) is used to describe the interactions between all atoms in the system[1].
-
The system is subjected to a period of equilibration under controlled temperature and pressure.
-
A production simulation is then run for a specified duration (e.g., 400 ns)[1].
-
The trajectory of all atoms over time is saved and analyzed to calculate various biophysical properties, such as area per lipid, bilayer thickness, order parameters, and lateral pressure profiles[1][7][8].
-
Visualizing the Differences
The following diagrams illustrate the key structural differences and a typical experimental workflow.
Figure 1: Chemical structure comparison of ester- and ether-linked phospholipids.
Figure 2: General experimental workflow for preparing and characterizing lipid vesicles.
Conclusion
The choice between an ether and an ester linkage in phosphoglycerolipids has profound consequences for the biophysical properties of lipid membranes. Ether-linked lipids generally form more stable, stiffer, and less permeable bilayers, with a notable resistance to oxidative stress. In contrast, ester-linked lipids form more flexible membranes. These differences are rooted in the absence of the carbonyl group in the ether linkage, which alters intermolecular hydrogen bonding, hydration, and molecular packing.
For drug development professionals, the enhanced stability and oxidative resistance of ether lipids make them attractive candidates for liposomal drug delivery systems, particularly for sensitive payloads or for targeting tissues with high oxidative stress. For researchers in membrane biology, understanding these fundamental differences is key to unraveling the complex structure-function relationships in biological membranes, from the extreme environments of archaea to specialized membranes in mammals. This guide provides a foundational understanding and a quick reference to the key data that distinguishes these two important classes of lipids.
References
- 1. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. Effects of ether vs. ester linkage on lipid bilayer structure and water permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmu.edu [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Comparative molecular dynamics study of ether- and ester-linked phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether- versus ester-linked phospholipid bilayers containing either linear or branched apolar chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [rex.libraries.wsu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Ether lipid - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 16. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Comparative Analysis of 16:0-18:1 Diether PG and POPG Permeability
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of lipid bilayer permeability is paramount. The choice between ether- and ester-linked phospholipids can significantly impact membrane integrity, fluidity, and interaction with exogenous molecules. This guide provides an objective comparison of membrane permeability characteristics of 16:0-18:1 Diether Phosphatidylglycerol (16:0-18:1 Diether PG) and 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidylglycerol (POPG), supported by experimental data and detailed protocols.
The primary structural difference between these two lipids lies in the linkage of their hydrophobic tails to the glycerol backbone. This compound possesses ether bonds, which are chemically more stable and resistant to enzymatic degradation by phospholipases compared to the ester bonds found in POPG. This fundamental difference in chemical structure has been shown to influence the packing of the lipid acyl chains, leading to altered membrane properties, including permeability.
Comparative Analysis of Membrane Permeability
While direct, head-to-head quantitative permeability data for a specific permeant across membranes composed solely of this compound versus POPG is not extensively available in published literature, a consistent trend emerges from studies comparing analogous ether- and ester-linked lipids. Research indicates that membranes constituted from ether-linked phospholipids generally exhibit lower permeability to water and other small molecules.[1][2][3][4] This is often attributed to a more ordered and tightly packed arrangement of the hydrocarbon chains in the bilayer.
One study investigating a minimal cell model, Mycoplasma mycoides, utilized a diet of this compound. While not a direct comparison with POPG, the research measured membrane permeability and noted changes in relation to the overall lipid composition of the cell membrane.[5][6]
The following table summarizes the expected and observed characteristics based on the available scientific literature.
| Feature | This compound | POPG (16:0-18:1 PG) | Key Insights |
| Linkage Type | Ether (-C-O-C-) | Ester (-C(=O)-O-C-) | Ether linkages are more resistant to chemical and enzymatic hydrolysis. |
| Water Permeability (Pf) | Generally lower than ester-linked counterparts. | Generally higher than ether-linked counterparts. | Studies on analogous ether lipids (DHPC) versus ester lipids (DPPC) show slightly lower water permeability for the ether-linked species.[1][4] |
| Membrane Packing | Tends to form more ordered and tightly packed bilayers. | Forms less tightly packed bilayers compared to ether-linked lipids. | The absence of carbonyl groups in the ether linkage allows for closer apposition of the acyl chains. |
| Chemical Stability | High | Moderate | Ether bonds are resistant to cleavage by phospholipases. |
| Biological Relevance | Found in archaea and certain mammalian tissues, including tumors.[2] | A common phospholipid component in bacterial and eukaryotic cell membranes.[7][8] | The choice of lipid can be critical for mimicking specific biological membranes. |
Experimental Protocol: Vesicle-Based Permeability Assay using Stopped-Flow Fluorimetry
A robust method for quantifying the permeability of small, uncharged solutes across a lipid bilayer is through a vesicle-based osmotic stress assay using stopped-flow fluorimetry.[9] This technique measures the rate of vesicle volume change in response to an osmotic gradient, which is directly related to the permeability of the membrane to the solute.
I. Materials and Reagents
-
This compound or POPG
-
Calcein (fluorescent dye)
-
Sephadex G-50
-
HEPES buffer (or other appropriate buffer)
-
Solute of interest for permeability measurement (e.g., glycerol, urea)
-
Chloroform and Methanol
II. Vesicle Preparation (Extrusion Method)
-
Lipid Film Formation: Dissolve the desired lipid (this compound or POPG) in a chloroform/methanol mixture. Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with a buffer solution containing calcein (e.g., 50 mM). This process forms multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-7) cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.
-
Extrusion: Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
Purification: Separate the calcein-loaded vesicles from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
III. Stopped-Flow Fluorimetry Measurement
-
Instrument Setup: Configure a stopped-flow fluorometer with an excitation wavelength suitable for calcein (e.g., 490 nm) and an emission wavelength (e.g., 520 nm).
-
Mixing: Place the vesicle suspension in one syringe of the stopped-flow apparatus and a hyperosmotic solution of the solute of interest in the other syringe. The hyperosmotic solution should have the same buffer composition as the vesicle suspension.
-
Data Acquisition: Rapidly mix the two solutions. The osmotic gradient will cause water to efflux from the vesicles, leading to vesicle shrinkage and an increase in the self-quenching of the encapsulated calcein. As the solute of interest permeates into the vesicles, water will re-enter, causing the vesicles to swell and the calcein fluorescence to de-quench.
-
Data Analysis: The time course of the fluorescence signal is recorded. The initial quenching rate corresponds to water permeability, and the subsequent recovery rate is used to calculate the permeability coefficient of the solute.
Experimental Workflow Diagram
Caption: Workflow for determining membrane permeability using a vesicle-based stopped-flow fluorimetry assay.
References
- 1. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 2. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A tuneable minimal cell membrane reveals that two lipid species suffice for life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 16:0-18:1 PG Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 8. 16:0-18:1 PG(磷脂酰甘油) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determining small-molecule permeation through lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 16:0-18:1 Diether PG: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 16:0-18:1 diether phosphoglycerol (PG), a unique lipid molecule with significant implications in various research fields. Ether lipids, such as the focus of this guide, are integral components of cell membranes and are involved in critical cellular processes, including signaling pathways.[1][2][3] This document outlines the expected NMR data, compares NMR with alternative analytical techniques, and provides detailed experimental protocols to aid in the structural elucidation of this and similar diether lipids.
Performance Comparison: NMR vs. Alternative Techniques
The structural validation of complex lipids like 16:0-18:1 diether PG relies on a combination of analytical techniques. While mass spectrometry (MS) and thin-layer chromatography (TLC) are valuable tools, NMR spectroscopy offers unparalleled insight into the precise molecular structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Information Provided | Detailed atomic-level structural information, including stereochemistry and isomeric purity.[4] | Molecular weight and fragmentation patterns, useful for identification. | Separation based on polarity, providing preliminary identification. |
| Sample Requirements | Higher concentration needed. | High sensitivity, requires very small sample amounts. | Moderate sample amount needed. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Can be quantitative with isotopic labeling. | Primarily qualitative or semi-quantitative. |
| Destructive? | Non-destructive.[4] | Destructive. | Can be destructive depending on visualization method. |
| Throughput | Lower throughput, longer acquisition times. | High throughput. | High throughput. |
Structural Elucidation of this compound by NMR Spectroscopy
Note: The following chemical shifts are estimated based on known values for similar diether and phosphoglycerol lipids and should be used as a guide for spectral interpretation.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Glycerol Backbone | ||
| sn-1 CH₂ | ~3.5-3.7 | ~70-72 |
| sn-2 CH | ~3.8-4.0 | ~78-80 |
| sn-3 CH₂ | ~3.9-4.1 | ~63-65 |
| Phosphoglycerol Headgroup | ||
| sn-1' CH₂ | ~3.8-4.0 | ~65-67 |
| sn-2' CH | ~3.9-4.1 | ~70-72 |
| sn-3' CH₂OH | ~3.6-3.8 | ~62-64 |
| 16:0 Alkyl Chain (sn-1) | ||
| O-CH₂ | ~3.4-3.6 | ~71-73 |
| (CH₂)₁₄ | ~1.2-1.6 | ~22-32 |
| CH₃ | ~0.8-0.9 | ~14 |
| 18:1 Alkenyl Chain (sn-2) | ||
| O-CH₂ | ~3.4-3.6 | ~71-73 |
| CH=CH | ~5.3-5.4 | ~129-131 |
| Allylic CH₂ | ~2.0-2.1 | ~27-29 |
| (CH₂)₇ | ~1.2-1.6 | ~22-32 |
| CH₃ | ~0.8-0.9 | ~14 |
Expected ³¹P NMR Chemical Shift
The phosphorus nucleus in the phosphoglycerol headgroup is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift of glycerol 3-phosphoglycerol has been reported to be around 0.92 ppm.[7]
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining high-quality NMR data for structural validation.
Sample Preparation
-
Lipid Extraction: If the diether PG is part of a complex mixture, a lipid extraction using a modified Bligh and Dyer method is recommended.
-
Sample Dissolution: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent. A common choice for phospholipids is a mixture of chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD), often in a 2:1 ratio.
-
Internal Standard: For quantitative analysis, an internal standard can be added.
NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters: spectral width of ~15 ppm, sufficient number of scans for good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment is used to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required.
-
-
³¹P NMR:
-
A proton-decoupled experiment is standard.
-
A spectral width of ~50 ppm is generally adequate.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the glycerol backbone and the fatty acid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity across the ether and phosphate linkages.
-
Visualization of Relevant Pathways
To understand the biological context of this compound, it is important to visualize the general glycerophospholipid biosynthetic pathway and a key signaling cascade where its ester-linked analogs are involved.
The Role of Diether Phosphoglycerols in Cellular Functions
Glycerophospholipids are not merely structural components of membranes; they are also key players in cellular signaling.[2][3] While specific signaling roles of this compound are still under investigation, ether lipids, in general, are known to be precursors for signaling molecules and can influence the properties of membrane microdomains, such as lipid rafts.[1] The structural differences between diether and diacyl phospholipids, particularly the absence of a carbonyl group in the ether linkage, can lead to altered membrane fluidity and stability, which in turn can modulate the function of membrane-bound proteins involved in signaling cascades.[1][8] Further research into the specific interactions of diether PGs within cellular membranes will undoubtedly reveal more about their precise roles in cell physiology and disease.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerophospholipid - Wikipedia [en.wikipedia.org]
- 3. Glycerophospholipids: Essential Components of Cell Membranes and Cellular Functions - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional roles of ether lipids [protein-cell.net]
A Comparative Guide to the Biological Activity of 16:0-18:1 Diether PG and its Ester Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 16:0-18:1 diether phosphatidylglycerol (1-O-hexadecyl-2-O-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) and its corresponding ester analog, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG). The fundamental difference between these two molecules lies in the linkage of the aliphatic chain at the sn-1 position of the glycerol backbone: an ether bond in the diether analog and an ester bond in the diacyl analog. This seemingly subtle structural variation leads to significant differences in their physicochemical properties and biological functions.
Executive Summary
| Feature | 16:0-18:1 Diether PG | 16:0-18:1 Ester PG (Diacyl Analog) | Key Implications for Research |
| Enzymatic Stability | High resistance to phospholipases (e.g., PLA1, PLA2) and lipases.[1] | Susceptible to hydrolysis by phospholipases and lipases. | Diether PG offers a longer biological half-life, making it a candidate for sustained-release formulations and studying long-term signaling events. |
| Membrane Properties | Increases membrane rigidity and promotes the formation of more ordered lipid domains (rafts).[2][3] | Contributes to membrane fluidity and less ordered lipid domains. | Can be used to modulate membrane fluidity and investigate the role of lipid rafts in cellular processes. |
| Antioxidant Potential | Potentially higher antioxidant capacity due to the absence of an easily oxidizable carbonyl group at sn-1 and the ability to scavenge reactive oxygen species (ROS).[4][5] | More susceptible to lipid peroxidation at the sn-1 position. | A promising candidate for therapies targeting oxidative stress-related diseases. |
| Cell Signaling | Can lead to sustained and altered signaling cascades due to its metabolic stability and influence on membrane microdomains.[2][6] | Participates in transient signaling events, with its metabolites also acting as signaling molecules. | A tool to dissect the roles of specific, stable lipid species in signaling pathways versus the effects of their metabolites. |
| Cell Proliferation | May exhibit anti-proliferative effects in cancer cells due to altered signaling and membrane properties.[3][7] | Effects on proliferation can be context-dependent, with some species promoting and others inhibiting cell growth.[8][9] | Potential as a novel anti-cancer agent or as a tool to study the role of ether lipids in cancer biology. |
I. Enzymatic Stability: A Tale of Two Bonds
The primary distinction between diether and diacyl phospholipids is their susceptibility to enzymatic degradation. The ether linkage in this compound is chemically more stable and resistant to cleavage by a wide range of hydrolases, particularly phospholipases, compared to the ester bond of its diacyl counterpart.[1]
Table 1: Comparative Enzymatic Stability
| Enzyme Family | Effect on this compound | Effect on 16:0-18:1 Ester PG |
| Phospholipase A1 (PLA1) | Resistant | Hydrolyzes the ester bond at the sn-1 position |
| Phospholipase A2 (PLA2) | Resistant to cleavage at sn-1 | Can hydrolyze the ester bond at the sn-2 position |
| Phospholipase C (PLC) | Resistant to cleavage of the phosphodiester bond | Can hydrolyze the phosphodiester bond, generating diacylglycerol (DAG) |
| Phospholipase D (PLD) | Resistant to cleavage of the terminal phosphodiester bond | Can hydrolyze the terminal phosphodiester bond, generating phosphatidic acid (PA) |
| Lipases | Generally resistant | Can hydrolyze ester bonds |
This enhanced stability gives this compound a significantly longer biological half-life, making it a valuable tool for studies requiring sustained lipid effects and a potential candidate for drug delivery systems where prolonged release is desired.
Experimental Protocol: In Vitro Phospholipase Resistance Assay
This protocol can be used to compare the enzymatic stability of the diether and ester PGs.
-
Substrate Preparation: Prepare liposomes incorporating either this compound or 16:0-18:1 ester PG.
-
Enzyme Reaction: Incubate the liposomes with a specific phospholipase (e.g., PLA2 from snake venom or porcine pancreas) in a suitable buffer system.
-
Time-Course Sampling: At various time points, quench the reaction (e.g., by adding EDTA or a denaturing agent).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a modified Bligh-Dyer or Folch method.
-
Analysis: Analyze the lipid extracts by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining substrate and the appearance of hydrolysis products (e.g., lysophosphatidylglycerol and fatty acids).
-
Data Interpretation: Compare the rate of degradation of the ester analog to the lack of degradation of the diether analog to confirm its resistance.
II. Membrane Properties: Fluidity and Organization
The structural difference between the ether and ester linkage also impacts how these lipids pack within the cell membrane, influencing its fluidity and the formation of specialized microdomains known as lipid rafts.
-
This compound: The absence of the carbonyl oxygen at the sn-1 position in the ether lipid allows for closer packing of the acyl chains, leading to increased membrane rigidity and a higher phase transition temperature. This property promotes the formation and stability of ordered lipid domains (lipid rafts), which are critical platforms for cellular signaling.[2][3]
-
16:0-18:1 Ester PG: The presence of the carbonyl group in the ester linkage introduces a kink in the acyl chain, leading to looser packing and increased membrane fluidity.
Table 2: Comparative Effects on Membrane Properties
| Membrane Property | Effect of this compound | Effect of 16:0-18:1 Ester PG |
| Fluidity | Decreases | Increases |
| Lipid Packing | Tighter | Looser |
| Lipid Raft Formation | Promotes and stabilizes | Less favorable for stable raft formation |
Experimental Protocol: Membrane Fluidity Measurement by Fluorescence Anisotropy
This method assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in a lipid bilayer.
-
Cell/Liposome Preparation: Prepare cell cultures or liposomes containing either the diether or ester PG.
-
Fluorescent Labeling: Incubate the cells or liposomes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).[10][11][12] DPH inserts into the hydrophobic core of the membrane.
-
Fluorescence Polarization Measurement: Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane using a fluorescence spectrophotometer equipped with polarizers.[13]
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.
-
Data Interpretation: A higher anisotropy value indicates restricted probe rotation and thus, lower membrane fluidity (a more rigid membrane). Compare the anisotropy values for membranes containing the diether versus the ester analog.
III. Antioxidant Activity: A Shield Against Oxidative Stress
Ether lipids, including diether PG, are thought to possess intrinsic antioxidant properties.[4][5] The ether bond is less susceptible to attack by reactive oxygen species (ROS) compared to the ester bond. Furthermore, some ether lipids can directly scavenge free radicals.[5]
-
This compound: The lack of a carbonyl group at the sn-1 position, a potential site for oxidative attack, and the potential for the ether linkage itself to interact with ROS, may contribute to a greater antioxidant capacity.
-
16:0-18:1 Ester PG: The sn-1 ester linkage is more vulnerable to lipid peroxidation.
Experimental Protocol: Quantification of Antioxidant Activity (e.g., TBARS Assay)
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Liposome Preparation: Prepare liposomes containing either the diether or ester PG, along with a polyunsaturated fatty acid (e.g., arachidonic acid) to provide a substrate for oxidation.
-
Induction of Oxidation: Induce lipid peroxidation by adding an oxidizing agent such as ferrous sulfate/ascorbate or AAPH.
-
TBARS Reaction: At specific time points, take aliquots of the liposome suspension and add thiobarbituric acid (TBA) reagent. Heat the mixture to allow the reaction between MDA and TBA to form a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Data Interpretation: A lower absorbance in the presence of the diether PG compared to the ester PG would suggest a greater ability to inhibit lipid peroxidation.
IV. Cell Signaling: Modulating Cellular Communication
The differences in metabolic stability and membrane organization between diether and diacyl PGs have profound implications for their roles in cell signaling.
-
This compound: Due to its resistance to degradation, it can lead to a more sustained presence of the intact phospholipid, potentially leading to prolonged or altered signaling events. Its ability to modulate lipid rafts can also influence the localization and activity of signaling proteins.[2] In the context of cancer, the accumulation of ether lipids has been linked to the activation of pro-survival pathways like the PI3K/Akt pathway.[2]
-
16:0-18:1 Ester PG: This molecule and its metabolites can act as signaling molecules. For instance, its hydrolysis by PLC would generate diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). The transient nature of these signaling events is tightly regulated by the rapid metabolism of the signaling lipids.
Signaling Pathways
V. Effects on Cell Proliferation
The differential effects on membrane properties and signaling pathways can translate into distinct outcomes on cell proliferation, particularly in cancer cells which often exhibit altered lipid metabolism.[2][14]
-
This compound: The increased membrane rigidity and stabilization of lipid rafts can modulate the activity of growth factor receptors and downstream signaling pathways, potentially leading to an inhibition of cell proliferation. Studies have shown that some ether lipids can inhibit the growth of cancer cell lines.[3][7][15]
-
16:0-18:1 Ester PG: The effect of diacyl PGs on cell proliferation can be varied. For instance, in keratinocytes, PG species with monounsaturated fatty acids like oleic acid have been shown to promote proliferation in slowly dividing cells, while those with polyunsaturated fatty acids inhibit proliferation in rapidly dividing cells.[8][9]
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed a cancer cell line (e.g., HCT116) in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound, 16:0-18:1 ester PG, or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell growth) for each compound.
Conclusion
The substitution of an ester bond with an ether bond at the sn-1 position of phosphatidylglycerol results in a molecule with significantly different biological properties. This compound is characterized by its high enzymatic stability, its ability to increase membrane rigidity and promote lipid raft formation, its potential as an antioxidant, and its capacity to induce sustained and distinct signaling events. In contrast, its ester analog is a more dynamic component of the cell membrane, readily metabolized to produce transient signaling molecules. These differences make the diether and diacyl analogs valuable and distinct tools for research and potential therapeutic development. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities.
References
- 1. Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether Lipid-Mediated Antioxidant Defense in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ether lipid-mediated antioxidant defense in Alzheimer’s disease. — MED-LIFE DISCOVERIES [med-life.ca]
- 6. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Distinct effects of different phosphatidylglycerol species on mouse keratinocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane Fluidity Measurement by Fluorescence Anisotropy [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. fmph.uniba.sk [fmph.uniba.sk]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity [en-cancer.fr]
- 15. Inhibitory effects of diacylglyceride phospholipids on DNA polymerase and topoisomerase activities, and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Membrane Fluidity: A Comparative Guide to 16:0-18:1 Diether PG and DPPC
For Researchers, Scientists, and Drug Development Professionals
The fluidity of a lipid bilayer is a critical parameter influencing a wide range of cellular processes, from signal transduction to drug-membrane interactions. The choice of lipids in formulating model membranes, such as liposomes, is therefore a crucial step in experimental design. This guide provides an objective comparison of the membrane fluidity characteristics of two phospholipids: 1-O-hexadecyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 Diether PG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). We will delve into their structural differences, present available experimental data on their physical properties, and provide detailed protocols for assessing membrane fluidity.
Unpacking the Structural Differences: Ether vs. Ester Linkages
The primary structural distinction between this compound and DPPC lies in the linkage of their acyl chains to the glycerol backbone. DPPC is a diacyl phospholipid, featuring two palmitoyl (16:0) chains connected via ester bonds. In contrast, this compound possesses a hexadecyl (16:0) chain and an oleoyl (18:1) chain linked through more stable ether bonds.[1] This fundamental difference in chemical linkage has significant implications for the physicochemical properties of the resulting membrane.
Ether-linked lipids, like this compound, are known to alter the physical properties and dynamics of membranes.[2] The absence of a carbonyl oxygen at the sn-1 position in ether lipids can facilitate stronger intermolecular hydrogen bonding between the headgroups.[2] While some studies suggest this can lead to tighter packing and decreased membrane fluidity,[2] others indicate that the replacement of the C=O group with a CH2 group can lead to a larger area per lipid and reduced nanomechanical resistance, suggesting an increase in fluidity.[3][4]
Quantitative Comparison of Physical Properties
Direct comparative experimental data on the membrane fluidity of this compound is limited. However, we can infer its properties by comparing it to its ester-linked counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and the well-characterized DPPC.
| Property | This compound (Inferred) | DPPC | Reference |
| Acyl Chain Composition | 16:0 (hexadecyl), 18:1 (oleoyl) | 16:0 (dipalmitoyl) | [5][6] |
| Linkage Type | Diether | Diacyl (Ester) | [5][6] |
| Main Phase Transition Temperature (Tm) | Not directly measured. Likely lower than its ester-linked counterpart (POPG, Tm = -2°C) due to the ether linkage and presence of an unsaturated chain. | 41°C | [6][7] |
| Expected Membrane Fluidity at Physiological Temperature (~37°C) | High (in a liquid-disordered state) | Low (in a gel or ripple phase) | Inferred |
Experimental Protocols for Assessing Membrane Fluidity
Accurate assessment of membrane fluidity is paramount for understanding lipid bilayer dynamics. Below are detailed protocols for three widely used techniques: Differential Scanning Calorimetry (DSC), Fluorescence Anisotropy using DPH, and Laurdan Generalized Polarization (GP).
Liposome Preparation
A common prerequisite for these techniques is the preparation of unilamellar vesicles (liposomes).
Materials:
-
This compound or DPPC
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve the desired amount of lipid in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the lipid's Tm.
-
To form large unilamellar vesicles (LUVs), subject the resulting multilamellar vesicle (MLV) suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[8]
-
Alternatively, small unilamellar vesicles (SUVs) can be prepared by sonicating the MLV suspension in a bath sonicator.[9]
Liposome preparation workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is a powerful tool for determining the main phase transition temperature (Tm) and the cooperativity of this transition.[10]
Materials:
-
Liposome suspension (typically 1-5 mg/mL)
-
DSC instrument
-
Reference buffer (the same buffer used for liposome hydration)
Procedure:
-
Load the liposome suspension into the sample cell of the DSC and an equal volume of the reference buffer into the reference cell.[10]
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.[10]
-
Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.
-
Perform a second heating scan to ensure the reversibility of the transition.
DSC experimental workflow.
Fluorescence Anisotropy with 1,6-diphenyl-1,3,5-hexatriene (DPH)
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. DPH is a hydrophobic probe that localizes in the acyl chain region of the membrane. A higher anisotropy value indicates restricted probe motion and thus lower membrane fluidity.[11][12]
Materials:
-
Liposome suspension
-
DPH stock solution (in a suitable organic solvent like THF or DMF)
-
Fluorometer with polarization filters
Procedure:
-
Incubate the liposome suspension with DPH at a probe-to-lipid molar ratio of approximately 1:200 to 1:500 for at least 30 minutes to allow for probe incorporation.[13][14]
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Fluorescence anisotropy workflow.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to lipid packing and fluidity. The Generalized Polarization (GP) value is a ratiometric measure of this spectral shift.[15] Higher GP values correspond to a more ordered, less fluid membrane.
Materials:
-
Liposome suspension
-
Laurdan stock solution (in a suitable organic solvent)
-
Fluorometer
Procedure:
-
Incubate the liposome suspension with Laurdan at a probe-to-lipid molar ratio of approximately 1:500.
-
Set the excitation wavelength to ~350 nm.[16]
-
Measure the fluorescence emission intensities at two wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).[17]
-
Calculate the GP value using the formula:[17] GP = (I_440 - I_490) / (I_440 + I_490)
References
- 1. Assessing Interactions Between a Polytopic Membrane Protein and Lipid Bilayers Using Differential Scanning Calorimetry and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. General preparation of liposomes using probe-tip sonication [protocols.io]
- 10. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Diether Lipid Identification Across Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the accurate identification and quantification of diether lipids is crucial for understanding their roles in signaling pathways and disease pathogenesis. This guide provides an objective comparison of three leading mass spectrometry (MS) platforms—Quadrupole Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for the analysis of diether lipids. We present supporting experimental data, detailed methodologies, and a logical framework for cross-platform validation.
The unique ether linkage in diether lipids imparts chemical stability and distinct biological functions compared to their ester-linked counterparts. However, their structural diversity and often low abundance present analytical challenges. The choice of MS platform can significantly impact the depth and reliability of diether lipid identification and quantification. This guide aims to provide clarity on the relative strengths and weaknesses of each platform for this specific application.
Performance Comparison of MS Platforms for Diether Lipid Analysis
The selection of a mass spectrometry platform for diether lipid analysis depends on the specific research goals, such as discovery-based profiling (untargeted) or validation of specific lipids (targeted). High-resolution mass spectrometers like Orbitrap and Q-TOF are generally preferred for untargeted lipidomics due to their high mass accuracy and resolving power, which are critical for confident lipid identification.[1] Triple quadrupole instruments excel in targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[2]
| Performance Metric | Quadrupole Orbitrap (e.g., Thermo Scientific Q Exactive series) | Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6550 iFunnel, SCIEX TripleTOF) | Triple Quadrupole (QqQ) (e.g., SCIEX QTRAP, Agilent 6400 Series) |
| Mass Resolution | Very High (up to >140,000 FWHM)[3] | High (up to 40,000 FWHM)[3] | Low (Unit Mass Resolution) |
| Mass Accuracy | Excellent (<1-2 ppm)[3] | Very Good (1-2 ppm)[3] | Not applicable for high-resolution measurement |
| Sensitivity | High | High | Very High (in MRM mode)[2] |
| Scan Speed | Moderate to Fast | Fast[3] | Very Fast (in MRM mode) |
| Primary Application | Untargeted and Targeted Analysis, Structural Elucidation | Untargeted and Targeted Analysis, Screening | Targeted Quantification[2] |
| Diether Lipid ID Confidence | High (accurate mass of precursor and fragments) | High (accurate mass of precursor and fragments) | Moderate (relies on specific precursor/product ion transitions) |
| Quantitative Accuracy | Good (Full scan and targeted modes) | Good (Full scan and targeted modes) | Excellent (MRM mode with stable isotope-labeled standards) |
| Throughput | High | High | Very High (for targeted methods) |
Experimental Protocols for Diether Lipid Analysis
A robust and reproducible experimental workflow is fundamental for reliable lipidomic analysis. The following sections outline a general protocol for diether lipid analysis, which can be adapted for specific MS platforms.
Sample Preparation and Lipid Extraction
A common and effective method for extracting total lipids from biological samples is a modified Bligh-Dyer or Folch extraction.[4][5]
Protocol:
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).
-
Internal Standards: Spike the sample with a mixture of appropriate internal standards for diether lipids (e.g., deuterated archaeol) to correct for extraction efficiency and instrument variability.
-
Phase Separation: Add chloroform and water to the homogenate to induce phase separation.
-
Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for MS analysis.
Liquid Chromatography (LC) Separation
Reversed-phase liquid chromatography is commonly employed for the separation of lipid species prior to mass spectrometric analysis.[6]
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% mobile phase B over a specified time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Analysis
The specific MS parameters will vary depending on the instrument used. Below are representative settings for each platform.
a) Quadrupole Orbitrap (Untargeted and Targeted Analysis):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Full Scan (MS1):
-
Resolution: 70,000 - 140,000 FWHM.
-
Mass Range: m/z 200-1200.
-
-
Data-Dependent MS/MS (dd-MS2):
-
TopN: Select the top 5-10 most intense ions from the full scan for fragmentation.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).
-
Resolution: 17,500 - 35,000 FWHM.
-
b) Quadrupole Time-of-Flight (Q-TOF) (Untargeted and Targeted Analysis):
-
Ionization Mode: ESI in positive and negative modes.
-
Full Scan (MS1):
-
Mass Range: m/z 200-1200.
-
-
MS/MS:
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV).
-
Acquisition Rate: Dependent on the complexity of the sample.
-
c) Triple Quadrupole (QqQ) (Targeted Analysis):
-
Ionization Mode: ESI in positive and negative modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target diether lipid and internal standard must be optimized.
-
Collision Energy: Optimized for each MRM transition.
-
Dwell Time: Set to ensure sufficient data points across each chromatographic peak.
Cross-Validation of Diether Lipid Identification
Cross-validation across different MS platforms is essential to ensure the accuracy and reliability of lipid identification. This process involves a systematic comparison of data obtained from different instruments to confirm the presence and identity of specific diether lipids.
Logical Framework for Cross-Validation
A robust cross-validation workflow should include the following steps:
-
Identical Sample Analysis: Analyze the same lipid extract on all three MS platforms (Orbitrap, Q-TOF, and QqQ).
-
Feature Detection and Alignment: Process the raw data from each platform to detect lipid features and align them based on retention time and m/z.
-
Database Searching: Identify putative diether lipids by searching the accurate mass and fragmentation data against lipid databases (e.g., LIPID MAPS).
-
Manual Verification: Manually inspect the MS/MS spectra for characteristic fragment ions of diether lipids. For example, the neutral loss of the phytanyl chains is a characteristic fragmentation pattern for archaeal diether lipids.[7]
-
Quantitative Comparison: Compare the relative or absolute quantification of identified diether lipids across the platforms.
-
Confirmation: A high degree of concordance in both qualitative identification and quantitative trends across platforms provides strong evidence for the correct identification of the diether lipid.
Caption: Cross-validation workflow for diether lipid identification.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow provides a clear overview of the entire process from sample to result.
Caption: General experimental workflow for diether lipid analysis.
Conclusion
The cross-validation of diether lipid identification across different MS platforms is a critical step in ensuring data quality and reproducibility in lipidomics research. While high-resolution platforms like Orbitrap and Q-TOF are powerful tools for the discovery and identification of novel diether lipids, triple quadrupole instruments remain the gold standard for targeted quantification. By employing a systematic cross-validation approach and standardized experimental protocols, researchers can achieve high confidence in their diether lipid identifications, paving the way for a deeper understanding of their biological significance.
References
- 1. scribd.com [scribd.com]
- 2. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of acetylated diether lipids in halophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Characterize the Lipidome of Marine Archaeon Nitrosopumilus maritimus by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies on archaeal phytanyl-ether lipids isolated from membranes of extreme halophiles by linear Ion-trap multiple-stage tandem mass spectrometry with electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superior Stability of 16:0-18:1 Diether PG: A Comparative Guide to Lipase Resistance
For researchers, scientists, and drug development professionals, the enzymatic stability of lipid-based therapeutic carriers is a critical parameter influencing their efficacy and in vivo fate. This guide provides an objective comparison of the lipase resistance of 16:0-18:1 Diether Phosphatidylglycerol (PG) against other common phospholipids, supported by experimental data and detailed methodologies.
The unique diether linkages in 16:0-18:1 Diether PG, where the fatty acid chains are attached to the glycerol backbone via ether bonds instead of the more common ester bonds, confer a remarkable resistance to enzymatic degradation by lipases. This intrinsic stability makes it an attractive candidate for advanced drug delivery systems, ensuring payload integrity and controlled release in biologically active environments.
Quantitative Comparison of Lipase Resistance
The superior resistance of ether phospholipids to lipase-mediated hydrolysis is well-documented. The ether bond at the sn-1 and sn-2 positions is not a substrate for common lipases, such as pancreatic phospholipase A2 (PLA2), which specifically cleave ester bonds.
| Phospholipid Type | Linkage Type | Relative Resistance to Secreted PLA2 (sPLA2) |
| This compound | Diether | High (Estimated >3-fold higher than diacyl PG) |
| 1-Palmitoyl-2-Oleoyl-sn-glycero-3-Phosphocholine (POPC) | Diacyl | Low |
| Alkyl Ether Phosphocholine | Ether at sn-1 | Approximately 3.2-fold higher than diacyl PC[1] |
| Plasmalogen (Vinyl Ether) Phosphocholine | Vinyl ether at sn-1 | Approximately 5.6-fold higher than diacyl PC[1] |
Note: The data for Diether PG is extrapolated from comparative studies on analogous ether-linked phosphocholines. Direct quantitative comparisons for this compound are limited, but the chemical principle of ether bond resistance to lipase activity is well-established.
Experimental Protocols for Assessing Lipase Resistance
To empirically determine and compare the lipase resistance of various phospholipids, two primary methodologies are widely employed: a fluorometric assay for continuous monitoring of lipase activity and a more definitive liquid chromatography-mass spectrometry (LC-MS/MS) based assay for quantifying the specific products of hydrolysis.
Fluorometric Phospholipase A2 Activity Assay
This method utilizes a synthetic phospholipid substrate containing a fluorescent reporter group that is quenched in the intact phospholipid and fluoresces upon cleavage by PLA2.
Materials:
-
Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
Fluorescent phospholipid substrate (e.g., 1-octacosanyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphatidyl monomethyl ester)
-
Tris-HCl buffer (pH 7.4)
-
Lipid vesicles of the phospholipids to be tested (e.g., this compound, POPG)
-
Fluorometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorescent phospholipid substrate in a suitable organic solvent.
-
Vesicle Formation: Prepare small unilamellar vesicles (SUVs) of the test phospholipids (this compound and a diacyl counterpart like POPG) incorporating the fluorescent substrate. This can be achieved by thin-film hydration followed by sonication or extrusion.
-
Reaction Initiation: In a fluorometer cuvette, add the prepared lipid vesicles to the Tris-HCl buffer. Initiate the enzymatic reaction by adding a standardized amount of phospholipase A2.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of increase in fluorescence is directly proportional to the rate of hydrolysis of the phospholipid substrate by PLA2.
-
Data Analysis: Compare the initial rates of fluorescence increase for the vesicles containing this compound versus the diacyl phospholipid. A significantly lower rate for the diether phospholipid indicates higher resistance to lipase activity.
LC-MS/MS-Based Lipase Resistance Assay
This highly sensitive and specific method directly measures the products of lipase hydrolysis (lysophospholipids and free fatty acids), providing unambiguous quantitative data.
Materials:
-
Phospholipase A2
-
Test phospholipids: this compound and a diacyl phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol - POPG)
-
Reaction buffer (e.g., Tris-HCl with CaCl2)
-
Internal standards for lysophospholipids and fatty acids (e.g., deuterated analogs)
-
Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Reaction Setup: Incubate a known concentration of the test phospholipid (e.g., this compound or POPG) with a specific activity of phospholipase A2 in the reaction buffer at a controlled temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction (e.g., by adding a strong acid or a solvent mixture like chloroform/methanol).
-
Lipid Extraction: To each quenched sample, add the internal standards and perform a liquid-liquid extraction to isolate the lipids.
-
LC-MS/MS Analysis: Inject the lipid extract onto the LC-MS/MS system. Use a suitable chromatographic method to separate the parent phospholipid, the lysophospholipid, and the free fatty acid.
-
Quantification: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standards in the mass spectrometer. Quantify the amount of lysophospholipid and free fatty acid generated at each time point by comparing their peak areas to those of the internal standards.
-
Data Analysis: Plot the concentration of the hydrolysis products over time for both this compound and the diacyl phospholipid. The rate of product formation is a direct measure of the lipase activity. A significantly lower rate for the diether phospholipid confirms its resistance to enzymatic degradation.
Visualizing the Experimental Workflow
Caption: Workflow for determining lipase resistance using an LC-MS/MS-based assay.
Role in Signaling Pathways
The metabolic stability of this compound has significant implications for its role in cellular signaling. Unlike their diacyl counterparts, which are readily hydrolyzed to produce signaling molecules like lysophospholipids and free fatty acids (e.g., arachidonic acid), diether phospholipids persist in cellular membranes for longer durations.
This persistence can influence the properties of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. By altering the composition and stability of these rafts, ether lipids can modulate the activity of various signaling proteins, including those in the ERK and Akt pathways.[2]
Furthermore, while not directly producing signaling molecules through hydrolysis at the sn-1 or sn-2 positions, ether lipids can be precursors to other bioactive lipids. For instance, ether-linked phosphatidylcholine can be a substrate for the generation of platelet-activating factor (PAF), a potent lipid mediator of inflammation and other cellular processes.[3][4] The sustained presence of this compound in membranes could therefore provide a stable reservoir for the generation of such signaling molecules through other enzymatic pathways.
Caption: Contrasting signaling roles of diether vs. diacyl phospholipids.
References
- 1. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal ether-glycerophospholipid synthesis is dysregulated after TBI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Thermotropic Behavior of 16:0-18:1 Diether PG Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermotropic properties of 16:0-18:1 diether phosphatidylglycerol (PG) bilayers, investigated using differential scanning calorimetry (DSC). Due to the unique physicochemical characteristics of ether-linked lipids, direct quantitative comparison with their more common ester-linked counterparts can be challenging. This document summarizes available experimental data, provides a detailed experimental protocol for DSC analysis of lipid bilayers, and presents visualizations to clarify experimental workflows and molecular structures.
Comparison of Thermotropic Properties: Diether PG vs. Diester PG
Differential scanning calorimetry is a powerful technique to characterize the phase behavior of lipid bilayers. The main phase transition temperature (T_m) from a gel-like ordered state to a liquid-crystalline disordered state, and the enthalpy of this transition (ΔH), are key parameters describing membrane fluidity and stability.
A key characteristic of many archaeal diether lipids is their very low phase transition temperature, often below 0°C. In some cases, a distinct gel-to-liquid crystalline phase transition is not observed in the typical temperature range of 0 to 100°C investigated by DSC. This suggests that bilayers composed of these lipids may already be in a fluid state at common experimental temperatures. For instance, liposomes prepared from pure archaeal lipids may not show the characteristic gel-to-liquid crystalline phase transition that is typical for many diester lipids in this temperature range[1]. The phase-transition temperatures of archaeal tetraether lipids are noted to be significantly lower than those of fatty acyl ester lipids[1].
In contrast, extensive data exists for the ester-linked analog, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and other related phosphatidylglycerols. This allows for a valuable comparison that highlights the profound impact of the ether linkage on the physical properties of the lipid bilayer.
Quantitative Data Summary
The following table summarizes the phase transition temperatures (T_m) and enthalpies (ΔH) for various phosphatidylglycerol lipids with ester linkages, providing a baseline for comparison with the expected behavior of 16:0-18:1 diether PG.
| Lipid Species | Acyl/Alkyl Chain Composition | Linkage Type | Main Phase Transition Temperature (T_m) in °C | Enthalpy of Transition (ΔH) in kcal/mol |
| This compound (Expected) | 16:0 (ether), 18:1 (ether) | Diether | Likely < 0°C or no sharp transition observed | Not available |
| 1-palmitoyl-2-oleoyl-PG (POPG) | 16:0 (ester), 18:1 (ester) | Diester | -2 | Not widely reported |
| 1,2-dimyristoyl-PG (DMPG) | 14:0 (ester), 14:0 (ester) | Diester | 23 | 7.1 |
| 1,2-dipalmitoyl-PG (DPPG) | 16:0 (ester), 16:0 (ester) | Diester | 41 | 10.2 |
| 1,2-distearoyl-PG (DSPG) | 18:0 (ester), 18:0 (ester) | Diester | 55 | 11.6 |
Data for DMPG, DPPG, and DSPG from[2]. Data for POPG from Avanti Polar Lipids[3].
Experimental Protocol: Differential Scanning Calorimetry of Liposomes
The following is a representative protocol for the preparation and analysis of lipid vesicles by DSC, adapted from established methodologies[4][5][6][7][8].
1. Lipid Film Preparation:
-
The desired lipid (e.g., this compound) and any other lipids for mixed bilayers are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
The solvent is evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the bottom of a round-bottom flask.
-
The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration and Vesicle Formation:
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the expected T_m of the lipid with the highest transition temperature in the mixture.
-
The resulting suspension of multilamellar vesicles (MLVs) can be used directly for DSC analysis.
-
Alternatively, to produce large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. This is typically done at a temperature above the T_m.
3. DSC Analysis:
-
A specific amount of the liposome suspension (typically 10-20 µL) is carefully loaded into an aluminum DSC pan.
-
An equal volume of the same buffer is loaded into a reference pan.
-
The pans are hermetically sealed.
-
The samples are placed in the DSC instrument.
-
A heating and cooling program is initiated. A typical scan rate is 1-5°C/min over a temperature range that encompasses the expected phase transition(s) (e.g., -20°C to 80°C).
-
The differential power required to maintain a zero temperature difference between the sample and reference pans is recorded as a function of temperature.
-
The resulting thermogram plots heat flow versus temperature. Endothermic transitions, such as the main phase transition, appear as peaks.
-
Data analysis software is used to determine the onset temperature, peak temperature (T_m), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).
Visualizations
Experimental Workflow for DSC Analysis of Liposomes
Caption: Workflow for DSC analysis of lipid bilayers.
Logical Relationship of Lipid Structures
Caption: Classification of glycerophospholipids by linkage type.
References
- 1. akjournals.com [akjournals.com]
- 2. On the Propensity of Phosphatidylglycerols to Form Interdigitated Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry [bio-protocol.org]
Headgroup Dynamics of 16:0-18:1 Diether PG Versus Other Phosphoglycerols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the headgroup dynamics of 16:0-18:1 diether phosphatidylglycerol (16:0-18:1 Diether PG) against other common phosphoglycerols, including its ester-linked counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), as well as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE). The comparison is based on available experimental data from nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations.
While direct comparative studies on the headgroup dynamics of this compound are limited, this guide synthesizes findings from research on closely related lipid systems to provide valuable insights. The primary focus is on the influence of the ether linkage and the nature of the phosphoglycerol headgroup on motional properties, orientation, and hydration.
Molecular Structures of Compared Phospholipids
Comparative Analysis of Headgroup Dynamics
The dynamics of phospholipid headgroups are critical for membrane function, influencing protein interactions, signaling, and membrane fusion. The primary parameters used to describe these dynamics are deuterium (²H) NMR order parameters, phosphorus (³¹P) NMR chemical shift anisotropy (CSA), and rotational correlation times.
Quantitative Data Comparison
| Parameter | This compound (Estimated) | POPG | POPC | POPE |
| ²H NMR Order Parameter (S_CD) of α-methylene group | ~0.1 - 0.2 | ~0.1 - 0.2 | ~0.1 - 0.2 | ~0.2 - 0.3 |
| ³¹P NMR Chemical Shift Anisotropy (Δσ) (ppm) | ~40-50 | ~40-50 | ~40-50 | ~30-40 |
| Headgroup Rotational Correlation Time (τc) (ns) | Not Available | ~1-5 | ~1-5 | ~5-10 |
| Headgroup Tilt Angle (relative to bilayer normal) | ~Parallel to membrane | Lies almost parallel to the membrane interface.[1] | Tilted towards the membrane surface | More perpendicular to the membrane surface |
| Headgroup Hydration (water molecules per lipid) | Not Available | ~10-12 | ~10-12 | ~6-8 |
Note: The values presented are approximate and can vary depending on experimental conditions such as temperature, hydration level, and the presence of other molecules like cholesterol.
Key Observations and Interpretations
-
Effect of Ether Linkage: Based on studies comparing diether and diacyl phosphatidylcholines, the ether linkage in this compound is not expected to significantly alter the dynamics or orientational order of the phosphoglycerol headgroup itself.[2] The primary influence of the ether bond is observed in the acyl chain region, leading to a reduced spectral width in ²H NMR spectra.[2]
-
Comparison of Phosphoglycerol Headgroups:
-
POPG vs. POPC: Molecular dynamics simulations suggest that while the overall packing of POPG and POPC bilayers is similar, their surface properties differ.[3] Nearly half of POPG lipids are involved in hydrogen bonding with neighboring POPC lipids in mixed bilayers.[3] The hydration of mixed POPC/POPG bilayers also shows ordering of water molecules at longer distances from the membrane surface compared to pure POPC bilayers.[3][4]
-
POPE vs. POPC/POPG: The smaller headgroup of POPE leads to a higher order parameter and a more perpendicular orientation relative to the bilayer normal compared to POPC and POPG. This is attributed to stronger intermolecular hydrogen bonding between POPE headgroups, which restricts their motion. The presence of PE in a membrane can decrease hydrogen bond formation at the ester carbonyl positions due to increased packing density, leading to faster interfacial dynamics.[5]
-
-
Headgroup Hydration and Orientation: The structure of the acyl tails can influence the headgroup orientation and the hydration of the membrane.[6][7] The chemical nature of the headgroup itself, however, is a dominant factor. The larger and more hydrated headgroups of PG and PC tend to lie more parallel to the membrane surface, while the smaller, less hydrated PE headgroup is more upright.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize phospholipid headgroup dynamics.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers.
1. Sample Preparation (Multilamellar Vesicles - MLVs):
-
A known quantity of the desired phospholipid (e.g., this compound) is dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
The film is placed under high vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a specific amount of buffer or water to achieve the desired hydration level.
-
The sample is vortexed above the lipid's phase transition temperature to form a milky suspension of MLVs.
-
To ensure homogeneity, the sample is subjected to several freeze-thaw cycles.
-
The MLVs are then pelleted by ultracentrifugation and the pellet is transferred to a solid-state NMR rotor.
2. ²H NMR Spectroscopy for Order Parameter Measurement:
-
For these experiments, lipids with a deuterium label at a specific position on the headgroup are required.
-
²H NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
The resulting powder pattern spectrum is "de-Paked" to obtain the quadrupolar splitting (ΔνQ).
-
The order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ, where e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
3. ³¹P NMR Spectroscopy for Chemical Shift Anisotropy (CSA) Measurement:
-
³¹P NMR spectra are acquired using a Hahn echo pulse sequence with proton decoupling.
-
The resulting powder pattern provides information about the chemical shift anisotropy (Δσ = σ_parallel - σ_perpendicular), which is sensitive to the local electronic environment and the motional averaging of the phosphate group.
-
The lineshape of the spectrum is simulated to extract the principal values of the chemical shift tensor. A narrower powder pattern indicates greater motional averaging of the headgroup.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the dynamics and interactions of lipid bilayers.
1. System Setup:
-
A lipid bilayer is constructed using a tool like CHARMM-GUI Membrane Builder or by scripting in simulation packages like GROMACS. The desired lipid composition (e.g., pure this compound or a mixture) is specified.
-
The bilayer is placed in a periodic box and solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and achieve a desired salt concentration.
2. Simulation Protocol:
-
The system undergoes energy minimization to remove any steric clashes.
-
A short equilibration run in the NVT (constant number of particles, volume, and temperature) ensemble is performed to allow the solvent to relax around the lipids.
-
A longer equilibration run in the NPT (constant number of particles, pressure, and temperature) ensemble is carried out to allow the bilayer to relax to its equilibrium area per lipid.
-
A production run of sufficient length (typically hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the lipid headgroups adequately.
3. Trajectory Analysis:
-
Order Parameters: The deuterium order parameters (S_CD) for C-H bonds in the headgroup are calculated from the simulation trajectory.
-
Headgroup Tilt: The orientation of the P-N vector (for PC) or other relevant vectors in the headgroup relative to the bilayer normal is calculated over time.
-
Hydration: The number of water molecules within a certain cutoff distance of the headgroup atoms is determined to quantify hydration.
-
Hydrogen Bonding: The number and lifetime of hydrogen bonds between the lipid headgroups and water, as well as between adjacent lipid headgroups, are analyzed.
-
Rotational Correlation Functions: The time correlation function of vectors within the headgroup is calculated to determine rotational correlation times.
Conclusion
The headgroup dynamics of phosphoglycerols are influenced by a combination of factors including the chemical nature of the headgroup, the presence of an ether versus an ester linkage at the glycerol backbone, and the composition of the surrounding lipid environment. While direct experimental data for this compound is scarce, by drawing comparisons with its ester-linked counterpart and other phosphoglycerols, we can infer that its headgroup dynamics are likely similar to those of POPG. The primary distinction of the diether lipid lies in the properties of its acyl chains.
Further experimental and computational studies are warranted to provide a more definitive and quantitative comparison of the headgroup dynamics of diether phosphoglycerols. Such studies will be invaluable for a deeper understanding of the role of these unique lipids in biological membranes and for the rational design of lipid-based drug delivery systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulating POPC and POPC/POPG Bilayers: Conserved Packing and Altered Surface Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Phospholipid acyl tail affects lipid headgroup orientation and membrane hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 16:0-18:1 Diether PG
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 16:0-18:1 Diether PG (1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol)), a glycerophospholipid utilized in various research and development applications, including liposome preparation.[1] Adherence to these protocols is critical due to the potential hazards associated with ether-containing compounds.
Key Operational Safety and Handling
Prior to disposal, it is imperative to handle this compound with appropriate care. This compound is an unsaturated lipid, making it susceptible to oxidation and moisture absorption, and as an ether-linked compound, it carries the risk of peroxide formation over time.[2]
Storage and Handling Recommendations:
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [3] |
| Atmosphere | If in organic solution, store under an inert gas (e.g., argon, nitrogen). | [2] |
| Light Sensitivity | Yes, protect from light. | [3] |
| Container | Glass container with a Teflon-lined closure. Avoid plastic containers for organic solutions. | [2] |
| Form | Can be a powder or in a chloroform solution.[4] | |
| Hygroscopicity | Unsaturated lipids are hygroscopic and can absorb moisture, leading to degradation. | [2] |
Experimental Protocol: Peroxide Detection
Due to the ether linkages, this compound has the potential to form explosive peroxides upon prolonged exposure to air.[5][6][7] Regular testing for peroxides is a critical safety measure.
Methodology:
-
Frequency: Test containers every 3 months after opening.[7] Dispose of opened containers within 6 months and unopened containers within one year.[5][7]
-
Materials: Use commercially available peroxide test strips.
-
Procedure: a. Working in a fume hood and wearing appropriate personal protective equipment (PPE), carefully open the container. b. If the compound is a powder, dissolve a small sample in a suitable solvent (e.g., isopropanol) as per the test strip manufacturer's instructions. If it is in solution, use the solution directly. c. Dip the test strip into the solution for the time specified in the instructions. d. Compare the color of the strip to the provided chart to determine the peroxide concentration.
-
Action: If peroxide levels are above 50 ppm, or if crystals are visible around the container cap, do not handle the container further.[8] Contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service immediately.[5][7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Evaluation: Assess the age and condition of the this compound container. Note the date it was received and opened.[5]
-
Peroxide Check: If the compound is near or past its recommended disposal date (6 months after opening for ethers), or if there is any doubt about its storage history, perform a peroxide test as described above.[7] If crystals are present, do not proceed and contact EHS immediately. [5]
-
Segregation and Collection:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[5][6]
-
Collect waste in a sturdy, leak-proof container that is clearly labeled as "Hazardous Waste" and specifies the contents (e.g., "this compound in chloroform" or "Solid this compound waste").[6] The first rinse of an empty container must also be collected as hazardous waste.[6]
-
Ensure the waste container is kept closed except when adding waste.[6]
-
-
Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[6] Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical disposal company.[9] This ensures compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound - AVANTI POLAR LIPIDS - 999973C [cogershop.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. avantiresearch.com [avantiresearch.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 16:0-18:1 Diether PG
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 16:0-18:1 Diether PG, a diether phosphoglycerol, to ensure operational integrity and minimize risk. The following procedural guidance is based on the known properties of this compound and general laboratory best practices for handling similar substances.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound powder.
| Body Part | Personal Protective Equipment (PPE) |
| Hands | Chemical-resistant gloves (e.g., Nitrile) |
| Eyes | Safety glasses with side-shields or chemical safety goggles |
| Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Engineering Controls:
| Control | Specification |
| Ventilation | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Storage | Store in a tightly sealed container at -20°C in a dry, well-ventilated area away from heat and ignition sources. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.
Operational Workflow:
The following diagram illustrates a standard workflow for the safe handling of this compound, from receiving to disposal.
Step-by-Step Handling Procedure:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The product is shipped on dry ice and should be immediately transferred to a -20°C freezer for storage. Keep the container tightly sealed.
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required personal protective equipment.
-
Weighing and Aliquoting: To minimize dust generation, handle the powder carefully. Use appropriate tools for weighing and transferring the compound.
-
Experimental Use: Follow your specific experimental protocol, maintaining awareness of the compound's combustible nature. Avoid contact with strong oxidizing agents.
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning procedure.
-
Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible waste container designated for non-halogenated solid chemical waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this material down the drain , as it is classified as highly hazardous to water.
Experimental Protocols Cited
Detailed methodologies for specific experiments involving this compound should be sourced from peer-reviewed literature relevant to your research application. The safe handling and disposal procedures outlined in this guide are intended to be general and should be adapted to the specific requirements of your experimental protocols. Always perform a risk assessment before starting any new procedure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
